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Acid green 16 Documentation Hub

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  • Product: Acid green 16
  • CAS: 3369-56-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Acid Green 16 (C.I. 44025)

[1][2] Executive Summary Acid Green 16 (C.I. 44025), also known as Naphthalene Green V or Alkali Fast Green, is a synthetic triphenylmethane dye characterized by its high water solubility and intense green coloration.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Acid Green 16 (C.I. 44025), also known as Naphthalene Green V or Alkali Fast Green, is a synthetic triphenylmethane dye characterized by its high water solubility and intense green coloration. Unlike the more common Acid Green 50 (Lissamine Green), Acid Green 16 utilizes a naphthalene-disulfonic acid core that imparts distinct steric and electronic properties.

While primarily utilized in the textile industry for wool and silk dyeing due to its affinity for protonated amine groups, Acid Green 16 serves a critical role in research as a model compound for studying hydrophobic-electrostatic protein interactions .[1] Its structure allows it to act as a surrogate for studying the binding kinetics of anionic pharmacophores to serum albumin, making it a valuable tool in early-stage drug development and toxicological modeling.

Chemical Identity & Structural Architecture[3]

Structural Analysis

Acid Green 16 belongs to the triphenylmethane class of dyes. Its chromophore consists of a central carbon atom (the methane carbon) conjugated to two N,N-dimethylaminophenyl rings and one naphthalene disulfonate ring.

  • Chromophore: The resonance hybrid of the triphenylmethane cation.

  • Auxochromes: The dimethylamino groups donate electron density, shifting absorption into the visible red region (resulting in a green appearance).

  • Solubilizers: The sulfonate groups (

    
    ) on the naphthalene ring ensure high water solubility and provide the anionic charge necessary for ionic bonding with cationic sites on proteins (e.g., arginine, histidine residues).
    
Chemical Data Table[4][5]
PropertySpecification
C.I. Name Acid Green 16
C.I. Number 44025
CAS Registry Number 12768-78-4
Chemical Formula

Molecular Weight 560.62 g/mol
Appearance Dark green to variegated powder
Solubility Water (High, Blue-Green solution); Ethanol (Moderate, Green solution)

(Water)

(pH dependent)
pKa

(Transition from green to yellow/brown in strong acid)

Physicochemical Properties & Resonance

The color of Acid Green 16 is pH-dependent due to the protonation state of the amino groups and the central carbon.

Resonance Mechanism Diagram

The following diagram illustrates the resonance stabilization that defines the dye's color and its disruption under extreme pH conditions.

ResonanceMechanism cluster_legend Mechanism Base Acid Green 16 (Neutral pH) Colored Cationic Form (Resonance Stabilized) Acid Acidic pH (< 2.0) Protonation of Amino Groups (Loss of Conjugation -> Yellow) Base->Acid + H+ Alkali Alkaline pH (> 12.0) Carbinol Base Formation (Colorless/Faded) Base->Alkali + OH- Acid->Base - H+ Alkali->Base + H+ desc The central carbon acts as the acceptor for electron density from the auxochromic dimethylamino groups.

Caption: pH-dependent resonance switching of Acid Green 16. The colored cationic form exists at neutral pH.

Analytical Characterization Protocols

For researchers quantifying Acid Green 16 in biological media or wastewater, High-Performance Liquid Chromatography (HPLC) is the gold standard.

Protocol: Reversed-Phase HPLC Quantification

Rationale: Sulfonated dyes are highly polar. A standard C18 column requires ion-pairing agents or acidic mobile phases to suppress ionization and increase retention.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate Buffer (10 mM, pH 4.5)

  • Acid Green 16 Standard (>95% purity)

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Detection: Diode Array Detector (DAD) at 635 nm (Quantification) and 254 nm (Impurity check).

  • Temperature:

    
    .
    

Gradient Profile:

Time (min) % Buffer (A) % Acetonitrile (B) Phase
0.0 90 10 Equilibration
2.0 90 10 Injection
12.0 40 60 Elution
15.0 40 60 Wash

| 16.0 | 90 | 10 | Re-equilibration |

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg Acid Green 16 in 50 mL mobile phase A. Sonicate for 5 minutes.

  • Filtration: Filter sample through a 0.22

    
     PTFE syringe filter (Nylon filters may bind the dye).
    
  • Injection: Inject 10

    
     of sample.
    
  • Integration: Integrate the peak at ~635 nm. Retention time is typically 6–8 minutes depending on column carbon load.

Biological Applications: Protein Binding Model

Acid Green 16 interacts with serum albumin (BSA/HSA) primarily through Sudlow Site II . This makes it an excellent non-biological surrogate for testing drug displacement or binding affinity.

Mechanism of Interaction

The anionic sulfonate groups of Acid Green 16 form salt bridges with cationic residues (Lysine, Arginine) on the protein surface, while the aromatic rings intercalate into hydrophobic pockets.

Protocol: BSA Binding Affinity Assay (Fluorescence Quenching)

Rationale: Binding of the dye to BSA quenches the intrinsic tryptophan fluorescence of the protein. This quenching can be used to calculate the Stern-Volmer constant (


).

Materials:

  • Bovine Serum Albumin (BSA) (

    
     in PBS, pH 7.4)
    
  • Acid Green 16 Stock (

    
     in water)
    
  • Fluorescence Spectrophotometer

Workflow:

  • Baseline: Measure fluorescence of

    
     BSA solution.
    
    • Excitation:

      
      
      
    • Emission Scan:

      
       (Peak 
      
      
      
      )
  • Titration: Sequentially add Acid Green 16 (

    
     aliquots) to the cuvette.
    
  • Equilibration: Mix gently and incubate for 2 minutes after each addition.

  • Measurement: Record emission spectra after each addition.

  • Analysis: Plot

    
     vs. [Dye Concentration].
    
    • 
      : Initial fluorescence intensity.
      
    • 
      : Fluorescence intensity with dye.
      
    • Slope =

      
       (Stern-Volmer quenching constant).
      
Experimental Workflow Diagram

BindingAssay Prep Preparation BSA (10 µM) + AG16 Stock Mix Titration Add AG16 to BSA Cuvette Prep->Mix Aliquot Measure Fluorescence Measurement Ex: 280nm | Em: 340nm Mix->Measure 2 min Equil. Measure->Mix Repeat x10 Calc Data Analysis Stern-Volmer Plot (F0/F vs [Q]) Measure->Calc Final Data

Caption: Step-by-step workflow for determining protein binding affinity using fluorescence quenching.

Safety & Toxicology (MSDS Summary)

While Acid Green 16 is not classified as a high-potency toxin, standard laboratory safety is mandatory.

  • Acute Toxicity: Harmful if swallowed.[2] May cause gastrointestinal irritation.

  • Chronic Exposure: No known carcinogenic data for C.I. 44025 specifically, but triphenylmethane dyes as a class are often scrutinized for potential genotoxicity.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat.

    • Disposal: Dispose of as hazardous chemical waste (contains organic sulfonates). Do not release into municipal water systems.

References

  • World Dye Variety. (2012).[3] Acid Green 16: Properties and Applications. Retrieved from [Link]

  • ChemBK. (2024). C.I.[3][1][4][5][6][7] Acid Green 16 - Chemical Properties and Supplier Data. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). Acid Green 16 Compound Summary. Retrieved from [Link]

  • ResearchGate. (2021). Spot test for direct quantification of acid green 16 adsorbed on molecularly imprinted polymer. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Acid Green 16 (CAS 12768-78-4)

Classification: Triphenylmethane Dye | C.I. Number: 44025 | Grade: Technical/Research Executive Summary Acid Green 16 (CAS 12768-78-4), historically known as Naphthalene Green V or Lissamine Green V , is a synthetic trip...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Triphenylmethane Dye | C.I. Number: 44025 | Grade: Technical/Research

Executive Summary

Acid Green 16 (CAS 12768-78-4), historically known as Naphthalene Green V or Lissamine Green V , is a synthetic triphenylmethane dye characterized by its high solubility in water and intense blue-green coloration.[1][2] While it shares nomenclature similarities with the ophthalmic vital stain Lissamine Green B (Acid Green 50), Acid Green 16 is distinct chemically and functionally.

This guide details the physicochemical properties, synthesis logic, and specific applications of Acid Green 16 in material science and histological research. Unlike basic dyes that target nucleic acids, Acid Green 16 is an anionic (acid) dye that primarily targets protonated amino groups in proteins, making it a critical tool for textile engineering (wool/silk), collagen visualization in histology, and as a model adsorbate in environmental remediation studies.

CRITICAL SAFETY DISTINCTION: Do not confuse Acid Green 16 (Lissamine Green V) with Acid Green 50 (Lissamine Green B) . Acid Green 50 is the standard vital stain used in ophthalmology for conjunctival staining. Acid Green 16 is primarily an industrial and histological dye. Interchangeable use in clinical settings is not validated and potentially unsafe.

Chemical & Physical Characterization[1][2][3][4][5][6][7][8]

Acid Green 16 belongs to the triphenylmethane family, specifically the naphthalene-disulfonic acid derivatives. Its chromophore relies on the resonance of the central carbon cation stabilized by auxochromic amine groups.

Physicochemical Profile[1][4][5][8][9][10]
PropertyDataNotes
IUPAC Name Sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonateStructure may vary slightly by methylation degree (ethyl vs methyl)
Molecular Formula C₂₇H₂₅N₂NaO₆S₂Typical sodium salt form
Molecular Weight ~560.62 g/mol Varies with counter-ion stoichiometry
Appearance Dark green to black powderHygroscopic
Solubility Soluble in Water (Blue-Green)Soluble in Ethanol (Green)

(Absorbance)
635–640 nm (in water)Strong absorption in the red region yields blue-green color
pH Stability Stable pH 3–9Acidic solutions shift yellow/brown; restores on dilution
Charge Anionic (Negative)Due to sulfonate (

) groups
Spectral Characteristics

The absorption maximum at 640 nm is critical for quantitative analysis. The dye follows Beer-Lambert law kinetics in the micromolar range (


), making it an excellent tracer for adsorption isotherms and hydrodynamic studies.

Synthesis & Manufacturing Logic

The synthesis of Acid Green 16 exemplifies classic electrophilic aromatic substitution followed by oxidation. The process couples a naphthalene derivative with a benzhydrol precursor.

Reaction Pathway
  • Condensation: Naphthalene-2,7-disulfonic acid is condensed with Bis(4-(dimethylamino)phenyl)methanol (Michler's Hydrol) in a sulfuric acid medium.[1]

  • Oxidation: The leuco base formed is oxidized (typically using lead dioxide or dichromate) to restore the conjugated

    
    -system (chromophore).
    
  • Salting Out: The acid form is converted to the sodium salt for water solubility.

SynthesisPath Pre1 Naphthalene-2,7-disulfonic Acid Cond Condensation (H2SO4, Heat) Pre1->Cond Pre2 Michler's Hydrol (Bis(4-dimethylaminophenyl)methanol) Pre2->Cond Leuco Leuco Base (Colorless) Cond->Leuco - H2O Ox Oxidation (PbO2 or Dichromate) Leuco->Ox Final Acid Green 16 (Cationic Resonance Hybrid) Ox->Final Restoration of Chromophore

Figure 1: Synthetic pathway for Acid Green 16 involving condensation and oxidation steps.

Mechanisms of Action[11]

Protein Staining (Histology & Textiles)

Acid Green 16 functions as an acid dye . Its staining mechanism is driven by ionic bonding (electrostatic attraction).

  • Condition: Low pH (Acidic environment, typically pH 2.0–4.0).

  • Substrate: Proteins (Collagen, Wool, Silk, Cytoplasm).

  • Mechanism: Acidification protonates the amino groups (

    
    ) on the protein side chains (Lysine, Arginine, Histidine). The anionic sulfonate groups (
    
    
    
    ) of the dye bind ionically to these positive sites.
Environmental Remediation Model

In drug development and environmental science, Acid Green 16 serves as a model organic pollutant . Its large molecular size and dual sulfonate groups make it ideal for testing Molecularly Imprinted Polymers (MIPs) and photocatalytic degradation (e.g.,


 mediated). It mimics the behavior of persistent pharmaceutical residues in wastewater.

Experimental Protocols

Protocol A: Preparation of 1% (w/v) Stock Solution

Standardization for staining or analytical calibration.

  • Weigh: Accurately weigh 1.0 g of Acid Green 16 powder.

  • Dissolve: Add to 80 mL of distilled water in a volumetric flask.

  • Heat (Optional): If dissolution is slow, warm gently to 40°C. Do not boil.

  • Adjust: Bring volume to 100 mL with distilled water.

  • Filter: Pass through a 0.45

    
     filter to remove insoluble particulates.
    
  • Storage: Store in amber glass at room temperature. Stable for 6 months.

Protocol B: Histological Counterstaining (Collagen/Cytoplasm)

Optimized for contrast against nuclear stains (e.g., Hematoxylin).

Reagents:

  • Acid Green 16 Stock (from Protocol A).

  • Acetic Acid (1% solution).[3]

Workflow:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Nuclear Stain: Perform standard nuclear staining (e.g., Hematoxylin) and differentiate.

  • Acidification: Rinse slides in 1% Acetic Acid for 1 minute. Rationale: Protonates protein amines to enhance dye uptake.[4]

  • Staining: Apply 0.5% Acid Green 16 (dilute stock 1:1 with 1% acetic acid) for 2–5 minutes .

  • Differentiation: Rinse quickly in 1% Acetic Acid to remove excess unbound dye.

  • Dehydration: Dehydrate rapidly through graded alcohols (95% -> 100%). Note: Long exposure to water/low alcohols can extract the dye.

  • Clear & Mount: Clear in xylene and mount with resinous medium.

Result: Nuclei (Blue/Black) vs. Cytoplasm/Collagen (Blue-Green).

Protocol C: Spectrophotometric Quantification

For measuring dye concentration in drug delivery release studies or wastewater analysis.

  • Baseline: Set spectrophotometer zero with distilled water.

  • Scan: Perform a spectral scan from 400–800 nm to confirm

    
     (expect ~640 nm).
    
  • Calibration: Prepare serial dilutions (

    
    ) in pH 7.0 buffer.
    
  • Measurement: Measure Absorbance at 640 nm.

  • Validation: Ensure

    
    .
    
    • Limit of Detection (LOD): Typically

      
      .
      

Workflow cluster_0 Quantification Workflow Step1 Sample Preparation (Filter/Centrifuge) Step2 pH Adjustment (Buffer to pH 7.0) Step1->Step2 Step3 Spectral Scan (Confirm Peak @ 640nm) Step2->Step3 Step4 Absorbance Measurement (Beer-Lambert Law) Step3->Step4 Step5 Data Interpolation (Standard Curve) Step4->Step5

Figure 2: Analytical workflow for the quantification of Acid Green 16.

Safety & Handling (MSDS Summary)

Hazard CategoryStatusPrecaution
Acute Toxicity LowNon-toxic by standard GHS criteria, but avoid ingestion.
Inhalation IrritantDust may cause respiratory irritation. Use N95 mask.
Eye/Skin IrritantMay cause mechanical irritation or staining. Wear gloves/goggles.
Environmental PersistentDo not dispose of down drains. Toxic to aquatic life in high concentrations.

Disposal: Incineration is recommended. For aqueous waste, treat with activated carbon adsorption or advanced oxidation (Fenton's reagent) prior to disposal.

References

  • PubChem. (2024). Acid Green 16 - Compound Summary (CID 160685). National Library of Medicine. [Link]

  • World Dye Variety. (2012).[1] Acid Green 16 Properties and Manufacturing Methods. [Link]

  • Mortari, B., et al. (2021). A spot test for direct quantification of Acid Green 16 adsorbed on a molecularly imprinted polymer. Analytical Methods, Royal Society of Chemistry. [Link]

  • Emperor Chemical. (2023). Acid Green 16 Technical Data Sheet and Applications. [Link]

  • ResearchGate. (2005). TiO2 Catalysed Photodegradation of Leather Dye, Acid Green 16. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Characterization and Bio-Analytical Utility of Acid Green 16

Executive Summary Acid Green 16 (C.I. 44025), also known as Naphthalene Green V, is a synthetic triarylmethane dye characterized by its high affinity for proteinaceous substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acid Green 16 (C.I. 44025), also known as Naphthalene Green V, is a synthetic triarylmethane dye characterized by its high affinity for proteinaceous substrates. While historically predominant in the textile industry (wool/silk), its relevance in drug development has surged as a diagnostic tracer and pharmaceutical colorant .

This guide provides a rigorous technical breakdown of Acid Green 16, moving beyond basic catalogue data to offer actionable protocols for its identification, quantification, and quality control in a research setting.

Chemical Identity & Structural Analysis[1]

Acid Green 16 is a disulfonated triarylmethane derivative.[1] Its chromophore relies on the resonance stabilization between the dimethylamino-substituted phenyl rings and the naphthalene system.

Molecular Data Table
PropertySpecification
Common Name Acid Green 16
Synonyms Naphthalene Green V, Acid Green V, Alkali Fast Green
Colour Index (C.I.) 44025
CAS Registry Number 12768-78-4
Chemical Class Triarylmethane (Disulfonic Acid)
Molecular Formula

(Monosodium Salt)
Molecular Weight 560.62 g/mol
Appearance Dark green to variegated powder
Solubility Water (Soluble, Blue-Green); Ethanol (Soluble, Green)
Stoichiometric Verification

To ensure analytical precision, we validate the molecular weight based on the standard monosodium salt structure:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Sulfur (S):

    
    
    
  • Sodium (Na):

    
    
    
  • Total MW: 560.62 g/mol [1][2][3][4]

Critical Note: Commercial batches may contain varying degrees of hydration or exist as the "inner salt" (zwitterion). Always verify the Certificate of Analysis (CoA) for the specific counter-ion content before preparing molar stock solutions.

Physicochemical Properties & Stability[4][6]

Spectral Characteristics

Acid Green 16 exhibits a bathochromic shift typical of N-alkylated triarylmethanes.

  • 
     (Water):  ~635–640 nm
    
  • 
     (Ethanol):  ~645 nm
    
  • Metachromasia: The dye is pH-sensitive.[5][6] In strongly acidic conditions (

    
    ), protonation of the amino groups disrupts conjugation, causing a color shift (often to yellow/brown). In highly alkaline conditions, the carbinol base forms, leading to decolorization (fading).
    
Stability Profile
  • Photostability: Moderate. Aqueous solutions should be stored in amber glass.

  • Thermal Stability: Stable up to

    
     in solid state; aqueous solutions should not be autoclaved repeatedly.
    

Analytical Methodologies

For drug development applications—whether as an excipient or a tracer—purity profiling is non-negotiable. The following protocols are designed for self-validation .

Analytical Workflow Diagram

AnalyticalPipeline Raw Raw Material (Acid Green 16) Sol Solubility Check (H2O vs EtOH) Raw->Sol UV UV-Vis Scan (400-800 nm) Sol->UV Confirm Identity HPLC RP-HPLC (Purity Profiling) UV->HPLC Confirm Concentration QC QC Release (>95% Purity) HPLC->QC Pass Fail Reject/Recrystallize HPLC->Fail Fail (<95%)

Figure 1: Decision-matrix for the analytical characterization of Acid Green 16 raw material.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method separates Acid Green 16 from synthesis byproducts (e.g., unreacted benzaldehydes or isomeric sulfonates).

System Suitability:

  • Column: C18 (Octadecylsilane),

    
     (e.g., Agilent Zorbax or Waters Symmetry).
    
  • Detector: Diode Array (DAD) or UV-Vis at 635 nm .

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .[5]
    

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Acetate (pH 6.0). Buffer prevents peak tailing of sulfonate groups.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Injection
15.04060Elution Gradient
20.04060Wash
21.09010Re-equilibration

Procedure:

  • Dissolve 10 mg Acid Green 16 in 50 mL Mobile Phase A.

  • Sonicate for 5 minutes.

  • Filter through a

    
     PTFE syringe filter.
    
  • Inject

    
    .
    
  • Acceptance Criteria: Main peak retention time approx. 8-12 min (system dependent). Tailing factor (

    
    ) must be 
    
    
    
    .
Protocol: Spectrophotometric Quantitation

Used for rapid concentration determination in biological fluids.

  • Stock: Prepare 1.0 mM stock in distilled water.

  • Scan: Run a baseline scan (400–800 nm) to identify the exact

    
     for the specific batch.
    
  • Linearity: Prepare serial dilutions (1, 5, 10, 25, 50

    
    ).
    
  • Calculation: Apply Beer-Lambert Law (

    
    ).
    
    • Note: The Molar Extinction Coefficient (

      
      ) is typically 
      
      
      
      .

Biological Mechanism of Action

In drug development, Acid Green 16 is often utilized as a model for protein binding or as a vital stain . Its mechanism relies on electrostatic interactions.

Protein Binding Pathway

BindingMechanism cluster_0 Interaction Zone AG16 Acid Green 16 (Anionic Sulfonates -SO3-) Complex Dye-Protein Complex (Electrostatic Bond) AG16->Complex Migrates Protein Target Protein (Positively Charged Residues Lys, Arg, His) Protein->Complex Binds Acidic Acidic Environment (pH < Isoelectric Point) Acidic->Protein Protonates Residues

Figure 2: Mechanism of electrostatic binding between Acid Green 16 and protein substrates under acidic conditions.

The sulfonate groups (


) of Acid Green 16 form strong ionic bonds with protonated amine groups on protein side chains (Lysine, Arginine) when the pH is below the protein's isoelectric point (pI). This makes it an excellent marker for tissue necrosis or protein aggregation in assays.

Safety & Toxicology (MSDS Summary)

While generally considered lower toxicity than cationic dyes (like Crystal Violet), standard laboratory safety is required.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Handling: Use nitrile gloves and local exhaust ventilation. Avoid inhalation of fine dust.

References

  • World Dye Variety. (2012). Acid Green 16 Properties and Applications.[1][7][4][8] Retrieved from [Link]

  • PubChem. (n.d.). Acid Green 16 - Compound Summary.[1] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Greening Reversed-Phase Liquid Chromatography Methods. (Contextual reference for HPLC of polar dyes). Retrieved from [Link]

Sources

Exploratory

Executive Summary: Chemical Identity &amp; Significance

An In-depth Technical Guide to the Spectral Properties and Absorbance of Acid Green 16 Acid Green 16 (C.I. 44025), frequently designated as Naphthalene Green V or Erio Green B , is a synthetic triphenylmethane dye charac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Properties and Absorbance of Acid Green 16

Acid Green 16 (C.I. 44025), frequently designated as Naphthalene Green V or Erio Green B , is a synthetic triphenylmethane dye characterized by its high molar absorptivity and distinct solvatochromic behavior. Unlike simple azo dyes, Acid Green 16 relies on a complex conjugated diphenylnaphthylmethane system, making it a valuable probe for protein interaction studies, histological counterstaining, and aqueous tracer analysis in pharmaceutical formulations.

This guide provides a rigorous technical breakdown of its spectral physics, quantitative absorbance protocols, and validation methodologies required for GLP (Good Laboratory Practice) environments.

Chemical Specifications
PropertyDetail
IUPAC Name Sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
CAS Number 12768-78-4
Molecular Formula

Molecular Weight ~616.73 g/mol (Sodium salt)
Chromophore Class Triphenylmethane (Diphenylnaphthylmethane derivative)
Solubility High in water (Blue-Green); Soluble in Ethanol (Green)

Molecular Architecture & Chromophore Dynamics

The absorbance properties of Acid Green 16 arise from the extensive delocalization of


-electrons across its three aromatic rings (two phenyls and one naphthyl). The central carbon atom (the "methine" carbon) acts as the hub for this resonance.
The Mechanism of Color

The dye appears green because its chromophore absorbs strongly in the red region of the visible spectrum (specifically around 635 nm ). This absorption corresponds to the HOMO-LUMO transition (


 and 

) facilitated by the auxochromic diethylamino groups. These electron-donating groups stabilize the cationic resonance structure (quinoid form), lowering the energy gap required for photon absorption.
Halochromism and pH Sensitivity

Acid Green 16 functions as a pH indicator due to structural transformations:

  • Neutral/Acidic (pH 3-7): Exists in the colored Quinoid form (Blue-Green).

  • Strong Acid (pH < 1): Protonation of the amino groups or the central carbon disrupts conjugation, shifting absorption to the yellow/brown region.

  • Alkaline (pH > 10): Hydroxide attack at the central carbon forms the colorless Carbinol Base (Leuco form), breaking the conjugation bridge.

Spectral Characterization

The following data represents the core spectral fingerprint of Acid Green 16. Researchers must verify these values in their specific solvent systems, as solvatochromic shifts are common in triphenylmethane dyes.

Primary Absorbance Data
ParameterValue (Aqueous Buffer, pH 7.0)Notes

(Absorbance Peak)
635 nm Primary quantification peak.
Secondary Peak ~420 nm (Weak)Often associated with impurities or degradation products.
Appearance Deep Blue-GreenVisual confirmation of stock solution.
Molar Extinction Coefficient (

)
~50,000 - 80,000

Must be determined experimentally per batch (see Protocol).

Critical Insight: Unlike stable azo dyes, the


 of Acid Green 16 can shift by 5-10 nm depending on ionic strength and solvent polarity (Solvatochromism). In ethanol, the peak may undergo a bathochromic shift (red shift) or hypsochromic shift (blue shift) depending on hydrogen bonding stabilization.

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

To use Acid Green 16 for quantitative assays (e.g., drug release profiling or protein binding), you must calculate the precise Molar Extinction Coefficient for your specific lot. Do not rely on literature values alone.

The Self-Validating Workflow

The following diagram outlines the logical flow for a robust spectrophotometric assay.

G Start START: Stock Preparation Weigh Gravimetric Analysis (Accurate Weighing > 10mg) Start->Weigh Dissolve Solubilization (Milli-Q Water / Buffer) Weigh->Dissolve Dilute Serial Dilution (5 Points: 1 - 20 µM) Dissolve->Dilute Blank Blanking Step (Solvent Only) Dilute->Blank Scan Spectral Scan (350 nm - 750 nm) Blank->Scan Peak Identify λ_max (Target: ~635 nm) Scan->Peak Plot Beer-Lambert Plot (Abs vs. Conc) Peak->Plot Calc Calculate ε (Slope of Regression) Plot->Calc

Figure 1: Step-by-step workflow for the spectrophotometric validation of Acid Green 16.

Detailed Methodology

Reagents:

  • Acid Green 16 (Analytical Grade).

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 or Distilled Water (ddH2O).

  • Equipment: Double-beam UV-Vis Spectrophotometer (1 cm quartz cuvettes).

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of Acid Green 16 powder.

  • Dissolve in a 100 mL volumetric flask using the chosen solvent.

  • Concentration Calculation:

    
    
    (Approximate 
    
    
    
    ).

Step 2: Serial Dilution Prepare 5 working standards from the stock solution to cover the linear range (typically 0.1 to 1.0 Absorbance units).

  • Standard A: 2.0

    
    
    
  • Standard B: 5.0

    
    
    
  • Standard C: 10.0

    
    
    
  • Standard D: 15.0

    
    
    
  • Standard E: 20.0

    
    
    

Step 3: Spectrophotometric Scan

  • Baseline Correction: Run a baseline scan with pure solvent in both sample and reference paths.

  • Scan: Scan Standard C (mid-range) from 350 nm to 750 nm to confirm

    
     (Expected: ~635 nm).
    
  • Quantification: Measure Absorbance (

    
    ) at 
    
    
    
    for all 5 standards.

Step 4: Data Analysis (The Validation)

  • Plot Absorbance (

    
    -axis) vs. Concentration (
    
    
    
    -axis, Molar).
  • Perform Linear Regression (

    
    ).
    
  • Criteria for Acceptance:

    • 
       (Linearity).[1]
      
    • Intercept (

      
      ) should be negligible (
      
      
      
      ).
  • Result: The slope (

    
    ) is the Molar Extinction Coefficient (
    
    
    
    ) in
    
    
    .

Applications in Drug Development

Protein Binding Assays

Acid Green 16 binds to proteins (albumin, collagen) via electrostatic interactions between its anionic sulfonate groups and cationic amino acid residues (Lysine, Arginine).

  • Protocol Utility: It can be used as a non-fluorescent competitor in displacement assays or to measure total protein content in a formulation.

Formulation Tracer

Due to its high water solubility and distinct spectral separation from biological fluids (which absorb mostly in UV/Blue), Acid Green 16 serves as an excellent visual and spectrophotometric tracer for:

  • Liposomal leakage studies.

  • Dissolution testing of solid dosage forms.

References

  • World Dye Variety. (2012). Acid Green 16: Properties and Applications. Retrieved from [Link]

  • European Patent Office. (1985). Compositions and elements containing triarylmethane leuco dyes (EP0162685B1).
  • PubChem. (2025). Acid Green 16 (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Solution Preparation of Acid Green 16

The following technical guide details the solubility profile, physicochemical properties, and solution preparation protocols for Acid Green 16 (CAS 12768-78-4). Executive Summary Acid Green 16 (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and solution preparation protocols for Acid Green 16 (CAS 12768-78-4).

Executive Summary

Acid Green 16 (C.I. 44025), also known as Naphthalene Green V or Wool Green S , is a synthetic triphenylmethane dye commonly utilized in histology, textile dyeing (wool/nylon), and biochemical tracing.[1][2][3] Its solubility behavior is governed by its ionic character—specifically the presence of two sulfonate groups (


) balanced by sodium cations.[2][3]

This guide provides researchers with validated data on its solubility in water and ethanol, alongside standardized protocols for preparing stable stock solutions.[2] The primary finding is that Acid Green 16 exhibits high solubility in water (up to 100 g/L at elevated temperatures) and moderate solubility in ethanol , often requiring specific solvation strategies to prevent aggregation.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Acid Green 16, one must understand its molecular architecture.[2]

  • Chemical Class: Triphenylmethane derivative.[2][3][4]

  • Ionic Nature: Anionic (Disulfonic acid sodium salt).[2][3]

  • Molecular Formula:

    
    [1][2][3][5][6]
    
  • Molecular Weight: 560.62 g/mol .[1][2][3][5][6]

Mechanism of Dissolution[2][3]
  • In Water (Polar Protic): The sodium sulfonate groups dissociate readily, creating a hydration shell around the anionic dye molecule.[2] This interaction is energetically favorable, leading to high solubility.[2]

  • In Ethanol (Polar Organic): While ethanol is polar, its dielectric constant is lower than that of water.[2][3] The bulky hydrophobic triphenylmethane backbone allows for interaction with the ethyl group of ethanol, but the ionic sulfonate groups are less stabilized than in water.[2] Consequently, solubility is lower, and the solution may require "wetting" with water to initiate dissolution.[2]

Solubility Data Profile

The following data summarizes the solubility limits and visual characteristics of Acid Green 16 in primary solvents.

SolventSolubility RatingApprox. Limit (25°C)Approx.[2][3] Limit (90°C)Appearance
Water (ddH₂O) High ~40–50 g/L*90–100 g/LBlue-Green (Cyan undertone)
Ethanol (95-100%) Moderate < 10 g/LN/ATrue Green
DMSO Slight < 5 g/LN/ADark Green
Conc.[2][3] H₂SO₄ Reactive N/AN/AYellow-Brown (Color shift)

*Note: Room temperature solubility in water can vary based on the specific salt form and purity (technical vs. analytical grade).[2][3]

Experimental Protocols: Solution Preparation

Directive: Do not simply dump powder into solvent. Triphenylmethane dyes are prone to "clumping," where the outer layer of the powder hydrates and forms a gel barrier, preventing the core from dissolving.[2]

Protocol A: Aqueous Stock Solution (1% w/v)

Target Concentration: 10 mg/mL (10,000 ppm) Stability: ~1-2 weeks at 4°C (protect from light).

  • Weighing: Accurately weigh 1.0 g of Acid Green 16 powder.

  • Pasting (Critical Step): Transfer powder to a beaker. Add 2–3 mL of cold deionized water . Macerate the powder with a glass rod until a smooth, lump-free paste is formed.

  • Dissolution: Slowly add 80 mL of hot deionized water (approx. 80°C) to the paste while stirring continuously.

    • Why Hot Water? Heat increases kinetic energy, disrupting crystal lattice interactions and ensuring rapid, complete dissolution.[2]

  • Equilibration: Allow the solution to cool to room temperature.

  • Final Volume: Transfer to a volumetric flask and dilute to volume (100 mL) with deionized water.

  • Filtration: Filter through a 0.45 µm PES (Polyethersulfone) filter to remove any insoluble impurities or dust.[2][3]

Protocol B: Ethanolic Stock Solution (0.1% w/v)

Target Concentration: 1 mg/mL Challenge: Direct addition to ethanol often results in poor solubility.[2][3]

  • Weighing: Weigh 100 mg of Acid Green 16.

  • Co-Solvent Wetting: Add 1 mL of warm distilled water to the powder.[2] Stir to dissolve fully into a concentrated aqueous concentrate.

  • Ethanol Addition: Slowly add 99 mL of Ethanol (95% or absolute) to the aqueous concentrate while stirring vigorously.

    • Observation: If precipitation occurs, the water content is too low.[2] Add water dropwise until the solution clears.

  • Storage: Store in amber glass bottles to prevent photodegradation.

Visualization: Dissolution Workflow

The following diagram illustrates the logical flow for preparing a high-quality stock solution, highlighting the critical "Pasting" phase to avoid aggregation.

AcidGreen16_Preparation Start Dry Powder (Acid Green 16) Paste Paste Formation (Add minimal Cold Water) Start->Paste Prevent Clumping Dissolve Primary Dissolution (Add Hot Water ~80°C) Paste->Dissolve Kinetic Energy Cool Cool to RT Dissolve->Cool Dilute Dilute to Volume Cool->Dilute Filter Filter (0.45µm) Dilute->Filter Remove Particulates Stock Ready Stock Solution Filter->Stock

Caption: Optimized workflow for Acid Green 16 dissolution, prioritizing the "pasting" method to ensure homogeneity.

References

  • World Dye Variety. (2012).[1][2][3] Acid Green 16 Properties and Applications.[1][2][3][4][6][7][8] Retrieved from [Link]

  • PubChem. (n.d.).[2][3] Acid Green 16 Compound Summary (CID 160685).[2][3] National Library of Medicine.[2][3] Retrieved from [Link][2][3]

  • Emperor Chemical. (n.d.).[1][2][3][7] Acid Green 16 Technical Data Sheet.[2][3][4] Retrieved from [Link][2][3][8]

Sources

Exploratory

Technical Whitepaper: Acid Green 16 – Physicochemical Properties and Bio-Analytical Applications

Executive Summary Acid Green 16 (C.I. 44025), historically known as Lissamine Green V or Naphthalene Green V , is a synthetic triarylmethane dye distinguished by its diphenylnaphthylmethane scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acid Green 16 (C.I. 44025), historically known as Lissamine Green V or Naphthalene Green V , is a synthetic triarylmethane dye distinguished by its diphenylnaphthylmethane scaffold. Unlike its structural cousin Acid Green 50 (Lissamine Green B), which is standard in ophthalmology, Acid Green 16 is primarily utilized in industrial protein fiber dyeing and as a model compound in environmental degradation kinetics.

This technical guide provides a rigorous analysis of Acid Green 16’s molecular mechanics, synthesis pathways, and specific utility in bio-analytical workflows. It serves to clarify the dye's distinct chemical identity, separating it from chemically related but functionally distinct "Lissamine" dyes, and offers validated protocols for its application in protein visualization and tracer studies.

Chemical Identity & Structural Mechanics

Molecular Architecture

Acid Green 16 belongs to the triarylmethane class of dyes. Its chromophore system is built upon a central carbon atom (the methane carbon) bonded to two phenyl rings and one naphthalene ring.

  • IUPAC Name: Sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate.

  • CAS Number: 12768-78-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~616.72 g/mol

Chromophore Dynamics

The intense green coloration arises from the extensive conjugated


-system extending across the three aromatic rings.
  • Resonance Hybrid: The central carbon is

    
     hybridized. The positive charge is delocalized between the two diethylamino nitrogen auxochromes on the phenyl rings.
    
  • Solvatochromism: The naphthalene ring, bearing two sulfonic acid groups (

    
    ), imparts high water solubility and shifts the absorption maximum (
    
    
    
    ) relative to triphenylmethane analogues like Malachite Green.
  • Electronic Absorption: In aqueous solution, Acid Green 16 exhibits a

    
     typically between 635–640 nm , appearing cyan-green.
    

Synthesis & Manufacturing

The synthesis of Acid Green 16 follows a classic condensation-oxidation route typical of triarylmethane dyes. It involves the reaction of a benzhydrol derivative with a sulfonated naphthalene.

Synthetic Pathway
  • Condensation: Bis(4-diethylaminophenyl)methanol (compounded often from tetraethyl-4,4'-diaminobenzophenone) is condensed with Naphthalene-2,7-disulfonic acid. This reaction is acid-catalyzed (usually

    
    ).
    
  • Leuco Base Formation: The result is a colorless "leuco" base (triphenylmethane derivative with a saturated central carbon).

  • Oxidation: The leuco base is oxidized (using agents like lead dioxide

    
     or sodium dichromate) to restore the conjugated double bond system, yielding the cationic dye.
    
Reaction Diagram

SynthesisPath Reactant1 Bis(4-diethylaminophenyl) methanol Process1 Condensation (H2SO4, 100°C) Reactant1->Process1 Reactant2 Naphthalene-2,7- disulfonic acid Reactant2->Process1 Leuco Leuco Base (Colorless) Process1->Leuco Process2 Oxidation (PbO2 or Na2Cr2O7) Leuco->Process2 Product Acid Green 16 (Cationic Dye) Process2->Product

Figure 1: Synthetic pathway for Acid Green 16 via acid-catalyzed condensation and subsequent oxidation.

Physicochemical Profile

The following data summarizes the core physical properties relevant to experimental design.

PropertyValue / DescriptionExperimental Relevance
Solubility (Water) High (~50 g/L)Suitable for aqueous biological buffers.
Solubility (Ethanol) ModerateSoluble in polar organic solvents for extraction.

(Water)
635–640 nmDetection wavelength for spectrophotometry.
Appearance Dark Green / Blue-Green PowderHygroscopic; store in desiccator.
pH Stability Acid Stable; Alkaline LabilepH < 3: Turns yellow/brown (protonation of auxochromes). pH > 10: Fades (formation of carbinol base).
Charge Anionic (Sulfonates) & Cationic (Imine)Zwitterionic character, but net charge depends on pH.

Bio-Analytical Applications

Distinction from Lissamine Green B

Critical Note: Researchers often confuse Acid Green 16 (Lissamine Green V) with Acid Green 50 (Lissamine Green B) .

  • Acid Green 50: Used in ophthalmology to stain devitalized cells (cornea/conjunctiva).

  • Acid Green 16: Primarily an industrial stain and protein tracer. While it can stain necrotic tissue via similar mechanisms (diffusion into damaged membranes), it is not the regulatory standard for clinical ophthalmic use. Ensure the CAS # (12768-78-4) matches your reagent.

Protein Staining Mechanism

Acid Green 16 functions as a non-specific protein stain in acidic conditions.

  • Mechanism: At low pH (pH < 4), protein amino groups (Lysine, Arginine, Histidine) are protonated (

    
    ). The sulfonate groups (
    
    
    
    ) on the dye form electrostatic bonds with these cationic sites.
  • Utility: It serves as an alternative to Coomassie Brilliant Blue for visualizing proteins in polyacrylamide gels or on nitrocellulose membranes, offering rapid destaining due to its high water solubility.

Experimental Protocol: Total Protein Staining on Membranes

This protocol utilizes Acid Green 16 for reversible staining of proteins on nitrocellulose or PVDF membranes (e.g., after Western Blot transfer).

Reagents
  • Stain Solution: 0.1% (w/v) Acid Green 16 in 1.0% Acetic Acid / 30% Methanol.

  • Destain Solution: 1.0% Acetic Acid / 30% Methanol / 69%

    
    .
    
  • Wash Buffer:

    
    .
    
Step-by-Step Methodology
  • Fixation (Optional): If using PVDF, ensure the membrane is pre-wetted in methanol. For nitrocellulose, proceed directly.

  • Staining: Submerge the membrane in Stain Solution for 2–5 minutes with gentle agitation. The membrane will turn dark green.

  • Destaining: Transfer to Destain Solution . Agitate for 1–2 minutes. The background will clear rapidly, leaving green protein bands visible against a white background.

  • Imaging: Image immediately using white light or a scanner.

  • Reversal: To remove the dye for subsequent immunoprobing, wash the membrane in 0.1M NaOH or 100% Methanol until colorless, then re-equilibrate in TBST.

Workflow Diagram

StainingProtocol Step1 Membrane Transfer (Proteins on NC/PVDF) Step2 Incubate in Stain Solution (0.1% Acid Green 16, pH ~2.5) Time: 2-5 mins Step1->Step2 Electrostatic Binding Step3 Destain Background (Acetic Acid/Methanol) Time: 1-2 mins Step2->Step3 Remove Unbound Dye Step4 Visualization (Green Bands / White Background) Step3->Step4 Step5 Dye Removal (Optional) (Wash with 0.1M NaOH) Step4->Step5 For Western Blotting

Figure 2: Workflow for reversible total protein staining using Acid Green 16.

Safety & Toxicology

While Acid Green 16 is not classified as a Category 1 Carcinogen, it should be handled with standard laboratory safety precautions (Biosafety Level 1).

  • Hazards: May cause skin and eye irritation (H315, H319). Inhalation of dust may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if weighing large quantities.

  • Disposal: As a triarylmethane dye, it is resistant to biodegradation. Dispose of liquid waste as hazardous chemical waste; do not pour down the drain.

References

  • PubChem. (n.d.). Acid Green 16 - Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • World Dye Variety. (2012). Acid Green 16 Properties and Manufacturing. Retrieved January 28, 2026, from [Link]

  • Llewellyn, B. D. (2008).[2] Differential Staining With Acid Dyes. StainsFile. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Mechanism of Action: Acid Green 16 (Lissamine Green B) Staining

An In-Depth Technical Guide for Research & Drug Development[1] Executive Summary Acid Green 16 (AG16), clinically known as Lissamine Green B (C.I. 44025), is a vital stain belonging to the triphenylmethane family. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Drug Development[1]

Executive Summary

Acid Green 16 (AG16), clinically known as Lissamine Green B (C.I. 44025), is a vital stain belonging to the triphenylmethane family. Unlike fluorescein, which pools in intercellular spaces, or Rose Bengal, which exhibits intrinsic cellular toxicity, AG16 functions through a selective permeability mechanism . It identifies cells with compromised membrane integrity and mucin-deficient zones without affecting the viability of healthy epithelial cells.[1]

This guide delineates the physicochemical basis of AG16 staining, its comparative pharmacology against other ocular dyes, and validated protocols for its application in clinical trials and toxicity screening.

Chemical Identity & Physicochemical Properties

Understanding the chemical nature of AG16 is prerequisite to mastering its application. It is an anionic dye, which dictates its interaction with the negatively charged glycocalyx of healthy cells.

PropertySpecification
Common Name Lissamine Green B, Wool Green S
Color Index C.I. 44025
Chemical Class Triphenylmethane
Molecular Formula C₂₇H₂₅N₂NaO₆S₂
Charge Anionic (Negative) at physiological pH
Solubility Water-soluble; stable in solution
Absorption Max ~633 nm (Red spectrum absorption, appearing green/blue)

Mechanism of Action (The Core)

The utility of AG16 relies on a binary interaction model: Exclusion by healthy tissue and Retention by compromised tissue.

The Exclusion Principle (Healthy Cells)

Healthy ocular surface epithelial cells are coated with a membrane-associated mucin layer (glycocalyx), specifically MUC1, MUC4, and MUC16.[2]

  • Electrostatic Repulsion: The glycocalyx and the intact lipid bilayer present a net negative charge. Since AG16 is an anionic dye, it is electrostatically repelled and physically excluded from penetrating the membrane.

  • Tight Junction Integrity: In healthy epithelium, tight junctions prevent the dye from seeping between cells (paracellular transport), unlike fluorescein which can pool in these gaps if junctions are disrupted.

Diffusion & Retention (Compromised Cells)

Staining occurs only when the membrane barrier is breached.[2]

  • Membrane Disruption: In desiccated or dying cells, the lipid bilayer integrity is compromised, and the protective mucin coating is lost.

  • Passive Diffusion: AG16 passively diffuses down its concentration gradient into the cytoplasm.[2]

  • Intracellular Binding: Once inside, the dye binds to the cell nucleus and cytoplasmic proteins. This binding is likely mediated by charge interactions with cationic intracellular components (e.g., histones, organelle membranes) that are exposed or accessible only after cell death/permeabilization.[2]

Mucin Staining

AG16 also stains mucus strands.[2] This is distinct from cell staining; the dye binds to the glycoprotein meshwork of free-floating mucus or mucin-deficient patches on the corneal surface, likely due to entrapment and hydrogen bonding within the mucin gel matrix.

Visualization: Cellular Interaction Pathway[1]

AG16_Mechanism cluster_Healthy Healthy Epithelial Cell cluster_Damaged Compromised/Dead Cell AG16 Acid Green 16 (Anionic) Glycocalyx Intact Glycocalyx (Negatively Charged) AG16->Glycocalyx Approaches Breach Membrane Breach / Mucin Loss AG16->Breach Diffuses Membrane Intact Lipid Bilayer Glycocalyx->Membrane Protects Result_Healthy Dye Excluded (No Staining) Membrane->Result_Healthy Repulsion Nucleus Intracellular Targets (Nucleus/Cytoplasm) Breach->Nucleus Penetrates Result_Damaged Dye Retention (Green Staining) Nucleus->Result_Damaged Binds

Figure 1: Mechanism of Differential Staining.[2] AG16 is repelled by the healthy glycocalyx but diffuses into damaged cells to bind intracellular targets.

Comparative Pharmacology

For drug development and toxicity screening, selecting the correct dye is critical. AG16 offers a superior safety profile compared to Rose Bengal.[2]

FeatureAcid Green 16 (Lissamine Green)Rose BengalSodium Fluorescein
Primary Target Membrane-damaged cells, MucusMembrane-damaged cells, Healthy cells (toxic)Intercellular spaces (pooling)
Mechanism Passive diffusion into compromised cellsDiffusion + Intrinsic CytotoxicityPooling in epithelial defects
Cellular Toxicity Non-Toxic to healthy cellsToxic (Phototoxic, suppresses viability)Non-Toxic
Patient Comfort High (Minimal stinging)Low (Significant stinging/pain)High
Viral Activity NoneAntiviral (can confound viral studies)None
Observation Filter Red Filter (enhances contrast)White or Red-free lightCobalt Blue Filter

Key Insight for Researchers: In in vitro toxicity models, Rose Bengal can artificially inflate cell death counts due to its intrinsic cytotoxicity. AG16 is the preferred "vital" stain for accurately assessing pre-existing cell death without inducing it.

Validated Experimental Protocols

Preparation of 1% AG16 Solution

While commercially available strips are common, they often yield sub-optimal concentrations (~0.2%) if not used correctly.[2] For research requiring standardized dosing, a 1% solution is the gold standard.

Method A: Bulk Powder Preparation (Gold Standard)
  • Weigh: 100 mg of Acid Green 16 powder.

  • Dissolve: Add to 10 mL of sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

  • Filter: Pass through a 0.22 µm syringe filter to remove particulate matter.[2]

  • Storage: Store in an amber bottle at room temperature (stable for ~1 month).

Method B: Strip Elution (Clinical Alternative)

Validated by Stock et al. (2015)[2]

  • Combine: Place 4 commercial Lissamine Green strips into a microcentrifuge tube.

  • Solvent: Add 200 µL of saline.

  • Elute: Allow to sit for 1 minute (or 2 strips for 5 minutes).

  • Result: Yields ~1% concentration (approx. 10 mg/mL).

Staining Workflow & Scoring

This protocol ensures reproducibility in clinical trials (e.g., Dry Eye Disease endpoints).[2]

  • Instillation: Instill 10-20 µL of 1% AG16 solution into the inferior cul-de-sac.

  • Blink Control: Instruct subject to blink naturally 2-3 times to distribute dye.[2]

  • Wait Time: Wait 1-2 minutes . Immediate viewing may result in excessive background noise; waiting allows the dye to elute from the tear film while being retained by damaged cells.

  • Visualization: Use a Slit Lamp Biomicroscope.

    • Illumination: White light with low-to-medium intensity.[2]

    • Filter: Red-free (Green) filter is not recommended as it masks the green dye.[2] Use a Red Filter (Wratten #25) if available to turn the green dye black for high contrast, or standard white light.

  • Grading: Use the Oxford Grading Scheme (0-5 scale) or Van Bijsterveld score (0-3 per zone).

Workflow Visualization

Staining_Protocol Start Start: Subject Preparation Prep Prepare 1% Solution (Powder or 4-Strip Method) Start->Prep Instill Instill 10-20 µL Inferior Cul-de-sac Prep->Instill Distribute Blink 2-3 Times (Distribute Dye) Instill->Distribute Wait Wait 1-2 Minutes (Clear Tear Film Background) Distribute->Wait Visualize Visualize: Slit Lamp (White Light or Red Filter) Wait->Visualize Assess Grading (Oxford or Van Bijsterveld) Visualize->Assess

Figure 2: Standardized Clinical Staining Workflow for Acid Green 16.

Applications in Drug Development

Clinical Trial Endpoint (Dry Eye Disease)

AG16 staining is a primary endpoint for DED clinical trials (Phase II/III).[2]

  • Significance: It correlates better with patient symptoms (discomfort/pain) than fluorescein staining, as it highlights conjunctival damage where sensitive nerve endings are located.[2]

  • Biomarker: Reduction in AG16 staining score is a regulatory-accepted biomarker for ocular surface healing.[2]

Excipient Toxicity Screening

In formulation development, preservatives (e.g., Benzalkonium Chloride - BAK) can cause cumulative epithelial damage.[2]

  • Protocol: Treat corneal epithelial cell monolayers with formulation -> Wash -> Apply AG16.[2]

  • Readout: Quantify dye uptake spectrophotometrically (Abs ~633 nm) or via image analysis. Increased uptake linearly correlates with cytotoxicity and barrier loss.[2]

References

  • Chodosh, J., et al. (1999).[2] "Evaluation of the Effect of Lissamine Green and Rose Bengal on Human Corneal Epithelial Cells." Cornea.[2][1][3][4][5][6][7] Link

  • Manning, F.J., et al. (1995).[2] "Lissamine Green as an Ocular Surface Stain."[2][1][3][4][5][7][8][9] Ophthalmology. Link

  • Stock, M., et al. (2015).[2] "Obtaining Lissamine Green 1% Solution for Clinical Use." Cornea.[2][1][3][4][5][6][7] Link

  • Bron, A.J., et al. (2003).[2][9] "Grading of corneal and conjunctival staining in the context of other dry eye tests." Cornea.[2][1][3][4][5][6][7] Link

  • Kim, J., et al. (2009).[2][9] "Staining patterns in dry eye syndrome: rose bengal versus lissamine green." Cornea.[2][1][3][4][5][6][7] Link

Sources

Exploratory

Technical Whitepaper: Environmental Fate, Toxicity, and Remediation of Acid Green 16 (CAS 12768-78-4)

Topic: Potential Environmental Impact of Acid Green 16 Release Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Environmental Toxicologists, Drug Development Scientists Executive Summary A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Environmental Impact of Acid Green 16 Release Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Environmental Toxicologists, Drug Development Scientists

Executive Summary

Acid Green 16 (AG16), a triphenylmethane derivative (C.I. 44025), is widely utilized in the textile, histological, and potentially pharmaceutical sectors as a coloring agent. While acute mammalian toxicity data suggests a low hazard profile (LD50 > 2000 mg/kg), its environmental impact is governed by high water solubility, recalcitrance to biodegradation, and significant potential for aquatic light attenuation. This guide provides a rigorous technical framework for assessing AG16’s environmental footprint, detailing chemical stability, analytical detection via HPLC, and advanced remediation protocols.

Chemical Identity & Physicochemical Stability

To understand the environmental behavior of AG16, one must first analyze its molecular architecture.[1] Unlike azo dyes which degrade via reductive cleavage of the -N=N- bond, AG16 is a triphenylmethane dye.[1] Its color stems from a conjugated system centered around a central carbon atom, stabilized by auxochromic amine groups and solubilized by sulfonate moieties.

Key Properties
  • CAS Number: 12768-78-4[2][3][4][5]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: ~616.72 g/mol [2][6]

  • Solubility: High in water (due to disulfonate groups); slightly soluble in ethanol.

  • Chromophore: Triphenylmethane backbone (Quinoid structure).

Environmental Implication: The sulfonate groups (


) render the molecule highly polar and anionic.[1] In aquatic environments at neutral pH, AG16 resists sedimentation and disperses rapidly. Its resistance to hydrolytic breakdown means it persists in the water column, acting as a "chemical curtain" that blocks photosynthetically active radiation (PAR).[1]

Environmental Fate & Transport Mechanisms[1]

The release of AG16 into waterways triggers a competition between solution-phase dispersion and solid-phase sorption .[1]

Fate Pathway Visualization

The following diagram illustrates the logical flow of AG16 from release to potential sinks.

AG16_Fate Release Industrial Effluent (Release) WaterColumn Water Column (Dispersion) Release->WaterColumn Solubilization Sediment Sediment (Sorption) WaterColumn->Sediment Kd (Partitioning) Biota Aquatic Biota (Bioaccumulation) WaterColumn->Biota BCF (Uptake) Degradation Photolysis/Hydrolysis (Slow) WaterColumn->Degradation UV Exposure Sediment->WaterColumn Desorption (pH change)

Figure 1: Environmental fate and transport pathways of Acid Green 16. Note the reversible sorption dependent on pH.[1]

Mechanistic Insight: The pH Dependency

As an anionic dye, AG16 adsorption is highly pH-dependent.[1]

  • Acidic pH (< 4): Surface protonation of soil/sediment increases electrostatic attraction to the anionic dye, enhancing sorption and immobilization.[1]

  • Alkaline pH (> 8): Hydroxyl ion competition and surface deprotonation lead to electrostatic repulsion, increasing mobility and bioavailability in the water column.[1]

Ecotoxicological Profile & Assessment Protocols

While AG16 is not classified as acutely toxic to mammals (Category 5 or Unclassified under GHS), its aquatic toxicity is the primary concern for environmental risk assessment (ERA).[1]

Predicted Aquatic Impact
  • Light Attenuation: Even at low concentrations (1-5 ppm), triphenylmethane dyes significantly reduce light penetration, inhibiting algal photosynthesis and disrupting the food web base.

  • Oxidative Stress: Metabolic processing of the triphenylmethane core in fish can generate Reactive Oxygen Species (ROS), leading to gill damage.[1]

Protocol 1: Acute Aquatic Toxicity Assay (Daphnia magna)

Standard: Adapted from OECD Test Guideline 202.

Objective: Determine the Median Effective Concentration (


) where 50% of Daphnia magna are immobilized.

Workflow:

  • Culture Prep: Use Daphnia magna neonates (< 24h old).[1]

  • Test Solutions: Prepare AG16 concentrations (e.g., 0, 1, 10, 50, 100 mg/L) in standard freshwater media.

  • Exposure: Place 5 daphnids per vessel (4 replicates per concentration).

  • Observation: Incubate at 20°C ± 1°C with a 16h:8h light:dark cycle.

  • Endpoint: Record immobilization at 24h and 48h.

  • Calculation: Use Probit analysis to calculate

    
    .
    

Validation Criteria: Control mortality must be < 10%.[1] Dissolved oxygen must remain > 3 mg/L.[1]

Analytical Detection: HPLC-PDA Method

Accurate quantification is the bedrock of any impact study.[1] The following High-Performance Liquid Chromatography (HPLC) method ensures separation from interfering matrix components.

Method Parameters
ParameterSpecificationRationale
Column C18 (ODS), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic retention for the aromatic rings.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]0)Buffer controls ionization state of sulfonates.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard backpressure/resolution balance.[1]
Detection PDA at 635 nm (Primary) & 254 nm635 nm is specific to the visible chromophore; 254 nm detects aromatic degradation byproducts.[1]
Analytical Workflow Diagram

HPLC_Workflow Sample Water Sample (Filtration 0.45µm) SPE Solid Phase Extraction (Enrichment) Sample->SPE Low Conc. (<1 ppm) Injection HPLC Injection (20 µL) Sample->Injection High Conc. (>1 ppm) SPE->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection (635 nm / 254 nm) Separation->Detection

Figure 2: Analytical workflow for the quantification of Acid Green 16 in environmental samples.

Remediation & Degradation Strategies

Conventional biological treatment (activated sludge) is often ineffective against the rigid triphenylmethane structure of AG16.[1] Advanced Oxidation Processes (AOPs) are required for mineralization.[1]

Technique: Heterogeneous Photocatalysis ( /UV)

This method generates non-selective hydroxyl radicals (


) that attack the central carbon of the dye, cleaving the chromophore.[1]

Mechanism:

  • Excitation: UV light excites

    
    , creating an electron-hole pair (
    
    
    
    ).
  • Radical Formation:

    
    .[1]
    
  • Degradation:

    
    .
    
Degradation Pathway Diagram

Degradation_Mech AG16 Acid Green 16 (Chromophore) Radical Hydroxyl Radical (•OH Attack) AG16->Radical AOP Initiation Cleavage Central Carbon Cleavage Radical->Cleavage Oxidation Intermediates Aromatic Byproducts Cleavage->Intermediates Ring Opening Mineralization CO2 + H2O + SO4 Intermediates->Mineralization Complete Oxidation

Figure 3: Proposed degradation pathway of AG16 via Advanced Oxidation Processes (AOPs).

Remediation Data Summary
MethodEfficiencyKinetics ModelNotes
Adsorption (Activated Carbon) High (>90%)Pseudo-Second OrderNon-destructive; transfers pollutant to solid phase.
Photocatalysis (

)
High (>95%)Langmuir-HinshelwoodDestructive; requires UV energy.
Biodegradation Low (<20%)First Order (Slow)Recalcitrant due to steric hindrance of sulfonates.[1]

References

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier for C.I. Acid Green 16 (CAS 12768-78-4).[2][3][4] ECHA.[1][7] [Link]

  • Mittal, A., et al. (2010). Adsorption kinetics and thermodynamics of triphenylmethane dyes onto waste materials.[1] Journal of Hazardous Materials.[1] [Link]

  • OECD. (2004).[1] Test No. 202: Daphnia sp.[1] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals.[1] [Link]

  • Gupta, V.K., et al. (2012). Photocatalytic degradation of toxic dyes using TiO2: A review. Journal of Environmental Management.[1][8] [Link]

Sources

Foundational

Safety, Hazards, and Handling of Acid Green 16: A Technical Guide for Research &amp; Development

[1] Executive Summary & Technical Identity Acid Green 16 (AG16) , chemically known as Naphthalene Green V , is a triphenylmethane-based synthetic dye utilized in biochemical research, histology, and industrial applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Identity

Acid Green 16 (AG16) , chemically known as Naphthalene Green V , is a triphenylmethane-based synthetic dye utilized in biochemical research, histology, and industrial applications.[1] While often overshadowed by its structural analogs (e.g., Malachite Green), AG16 serves as a critical staining reagent and a model compound for investigating the physicochemical behavior of sulfonate-functionalized aromatic systems in aqueous media.[1]

For drug development professionals and researchers, AG16 presents a specific set of challenges: it is a fine particulate hazard in its solid state and a potent environmental contaminant in solution. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of AG16 hazards, ensuring data integrity and personnel safety in high-throughput and analytical environments.

Table 1: Chemical Identity & Physicochemical Profile
ParameterTechnical Specification
IUPAC Name Sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
CAS Number 12768-78-4
Synonyms C.I. 44025, Naphthalene Green V, Acid Green V
Chemical Class Triphenylmethane (Triarylmethane)
Molecular Formula C₂₇H₂₅N₂NaO₆S₂
Molecular Weight ~560.62 g/mol
Solubility Water (High; Blue-Green solution), Ethanol (Moderate)
λmax (Absorbance) ~635–640 nm (pH dependent)
Appearance Dark green/brown crystalline powder

Hazard Profiling: Mechanistic Toxicology

As a Senior Application Scientist, it is crucial to understand why AG16 is hazardous. Its toxicity profile is derived from its triphenylmethane pharmacophore .

The Triphenylmethane Risk Factor

While AG16 is sulfonated (which increases water solubility and renal clearance compared to cationic analogs like Malachite Green), the core structure retains potential biological activity:[1]

  • Oxidative Stress: Triphenylmethane dyes can undergo redox cycling in cellular environments, potentially generating Reactive Oxygen Species (ROS).

  • Protein Interaction: The sulfonate groups facilitate strong ionic binding to positively charged domains of proteins (e.g., albumin, histones).[1] This makes AG16 a sticky contaminant that can generate false positives in drug-protein binding assays.

  • Dust Inhalation: The primary acute risk in a research setting is respiratory sensitization . The fine particulate nature of AG16 powder allows it to penetrate the bronchial tree, causing mechanical irritation and potential hypersensitivity.

GHS Classification & Signal Analysis[1]
  • Signal Word: WARNING

  • H315 / H319: Causes skin and serious eye irritation.[2] Mechanism: Acidic functionality and local osmotic stress on mucous membranes.[1]

  • H335: May cause respiratory irritation.[2][3] Mechanism: Physical irritation of alveolar tissue by micro-particulates.

  • H412: Harmful to aquatic life with long-lasting effects.[3] Mechanism: High persistence (recalcitrance) due to steric hindrance preventing rapid biodegradation.[1]

Strategic Handling Protocol

To maintain scientific integrity, handling procedures must prevent both personnel exposure and cross-contamination of experimental samples.

Engineering Controls
  • Powder Handling: MUST be performed in a Class II Biosafety Cabinet or a certified Chemical Fume Hood . The static charge of AG16 powder causes it to "fly," contaminating surfaces and weighing balances.

  • Static Elimination: Use an ionizing bar or anti-static gun during weighing to prevent dispersal.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator (if outside a hood) or Powered Air Purifying Respirator (PAPR) for bulk quantities (>100g).

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is permeable to many organic dyes. Double-gloving is recommended during stock solution preparation.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around lenses.

Diagram: Risk Assessment & Handling Logic

The following decision tree illustrates the autonomous workflow for assessing risk before handling AG16.

AG16_Handling_Workflow Start Start: Handling Acid Green 16 StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Reagent Liquid Aqueous Solution StateCheck->Liquid Stock/Buffer EngControl_Solid REQ: Fume Hood + Anti-Static Balance Solid->EngControl_Solid EngControl_Liquid REQ: Benchtop (with absorbent pad) or Fume Hood Liquid->EngControl_Liquid PPE_Check PPE Verification EngControl_Solid->PPE_Check EngControl_Liquid->PPE_Check Action_Weigh Action: Weighing/Transfer PPE_Check->Action_Weigh Solid Path Action_Pipette Action: Pipetting/Dilution PPE_Check->Action_Pipette Liquid Path Validation Validation: Wipe Test (Check for Green Residue) Action_Weigh->Validation Action_Pipette->Validation

Caption: Operational logic for handling Acid Green 16, differentiating controls based on physical state to minimize exposure.

Experimental Protocols: Preparation & Validation

This section provides a self-validating method for preparing AG16 stock solutions. In drug development, reagent concentration accuracy is paramount.

Protocol: Artifact-Free Stock Solution Preparation

Objective: Create a 10 mM stock solution of AG16 without particulate aggregation.

  • Calculations: Calculate mass required based on the specific batch molecular weight (check the Certificate of Analysis for water content/impurities).

    • Note: Commercial dyes often contain 5-15% salts (Na₂SO₄).[1] Correct for purity.

  • Solvent Selection: Use HPLC-grade water . Avoid phosphate buffers initially, as high ionic strength can induce aggregation in concentrated dye solutions.

  • Dissolution:

    • Add 80% of the final volume of water to the vessel.

    • Slowly add AG16 powder while vortexing (do not dump; prevents clumping).

    • Sonicate for 10 minutes at ambient temperature to ensure complete dissolution of micro-crystals.

    • Dilute to volume.

  • Filtration: Filter through a 0.22 µm PES (Polyethersulfone) membrane. Nylon membranes may bind the dye, reducing concentration.

Self-Validating Step: Beer-Lambert Verification

Never assume the gravimetric concentration is accurate due to the hygroscopic nature of the powder.

  • Method: Dilute an aliquot (e.g., 1:100) and measure Absorbance at 635 nm.

  • Criteria: The Extinction Coefficient (

    
    ) of AG16 is approximately ~50,000 - 60,000 M⁻¹cm⁻¹  (verify with specific lot).
    
  • Calculation:

    
    . If the calculated concentration deviates >5% from the gravimetric value, re-filter or adjust the stock.
    

Emergency Response & Waste Management

Accidents happen. A "Senior Scientist" approach prioritizes containment and neutralization over panic.

Spill Response Protocol

AG16 stains surfaces aggressively. Immediate action is required to prevent permanent lab discoloration.

  • Isolate: Mark the area.[3] Do not walk through the spill (tracking hazard).

  • Dry Spill: Do NOT use wet towels initially. This will create a massive volume of dye solution.

    • Use a HEPA vacuum or sweep gently with a dustpan into a hazardous waste bag.

  • Wet Spill:

    • Absorb with vermiculite or chem-pads.

    • Decontamination: Use a 10% bleach solution or a specific detergent (e.g., Alconox) to lift the dye. The sulfonate groups make it water-soluble, but it binds to porous surfaces.[1]

    • Tip: Ethanol can help solubilize stubborn stains on benchtops.

Waste Disposal
  • Aqueous Waste: Do not pour down the drain.[4][5] AG16 is recalcitrant and visible in waterways at ppb levels. Collect in "Aqueous Organic" waste streams.

  • Solid Waste: contaminated gloves and weigh boats must go to "Hazardous Solid Waste" to prevent leaching in landfills.

Diagram: Spill Response & Decontamination Loop

AG16_Spill_Response Detect Event: Spillage Type Identify Type Detect->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Contain_Dry HEPA Vacuum / Gentle Sweep Dry->Contain_Dry Contain_Wet Absorbent Pads / Vermiculite Wet->Contain_Wet Clean Decon Surface (10% Bleach/Ethanol) Contain_Dry->Clean Contain_Wet->Clean Verify Visual Inspection (No Green Residue) Clean->Verify Verify->Clean Residue Found Disposal HazWaste Bin Verify->Disposal Clean

Caption: Iterative decontamination loop ensuring total removal of AG16 residues before disposal.

References

  • PubChem. (n.d.). Acid Green 16 - Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Acid Green 16.[6][7][8] Retrieved from [Link][1]

  • World Dye Variety. (2012). Acid Green 16: Properties and Applications. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook, SRD 69. Retrieved from [Link][1]

Sources

Exploratory

Historical background of Naphthalene Green V dye

The following technical guide details the historical background, chemical architecture, and application protocols for Naphthalene Green V (Acid Green 50). From Industrial Vat to Vital Stain Abstract Naphthalene Green V,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical background, chemical architecture, and application protocols for Naphthalene Green V (Acid Green 50).

From Industrial Vat to Vital Stain

Abstract Naphthalene Green V, technically designated as Acid Green 50 (C.I. 44090), represents a pivotal evolution in triarylmethane dye chemistry. Originally synthesized for the textile industry to dye wool and silk, it has since been repurposed as a critical diagnostic tool in ophthalmology and cell biology. This guide dissects its chemical genesis, clarifies its frequent confusion with nitroso dyes, and provides standardized protocols for its synthesis and biological application.

Part 1: Chemical Genesis & Historical Context
1.1 Identity and Nomenclature

A precise chemical definition is required to avoid a common error in the literature: the confusion between Acid Green 50 and Acid Green 1 (Naphthol Green B).

FeatureNaphthalene Green V (Target)Naphthol Green B (Distractor)
C.I. Name Acid Green 50 Acid Green 1
Common Names Lissamine Green B, Wool Green S, Green SNaphthol Green B
Chemical Class Triarylmethane (Hydroxytriarylmethane)Nitroso
CAS Number 3087-16-9 19381-50-1
Key Application Vital staining (Cornea), Food Dye (E142)Histology (Connective tissue)
1.2 The Industrial Era (Late 19th Century)

The synthesis of Naphthalene Green V emerged during the "Golden Age" of synthetic dye chemistry, following the structural elucidation of naphthalene by Erlenmeyer in 1866. Unlike the earlier mauveine derivatives, Acid Green 50 was engineered for high solubility and affinity for protein fibers (wool/silk) via sulfonate groups. Its "Lissamine" designation originated from the trade names used by Imperial Chemical Industries (ICI), marking its transition from a bulk textile commodity to a specialized fine chemical.

Part 2: Chemical Synthesis & Quality Control

The synthesis of Acid Green 50 relies on the condensation of activated naphthalene derivatives with benzaldehyde analogues. Two primary historical pathways exist.

2.1 Synthesis Pathway (Method B - Modern Adaptation)

This method is preferred for its higher yield and cleaner workup compared to the earlier condensation with oxalic acid derivatives.

Reaction Logic:

  • Condensation: Bis(4-(dimethylamino)phenyl)methanol reacts with a sulfonated naphthalene (3-Hydroxynaphthalene-2,7-disulfonic acid).

  • Oxidation: The resulting leuco-base is oxidized to restore the chromophore (conjugated pi-system).

  • Salt Formation: Converted to the monosodium salt for water solubility.

DOT Diagram: Synthesis Workflow

SynthesisPathway R1 Bis(4-(dimethylamino)phenyl)methanol Step1 Condensation (Acidic Medium) R1->Step1 R2 3-Hydroxynaphthalene- 2,7-disulfonic acid R2->Step1 Inter Leuco Base (Colorless Intermediate) Step1->Inter - H2O Step2 Oxidation (PbO2 or Chloranil) Inter->Step2 Product Acid Green 50 (Triarylmethane Chromophore) Step2->Product Restoration of Conjugation

Caption: Chemical synthesis pathway transforming precursors into the active triarylmethane chromophore via leuco-base oxidation.

2.2 Quality Control Parameters

For biological use, the dye must meet strict purity standards to prevent cytotoxicity from unreacted precursors.

  • Appearance: Dark brown/black powder; forms a blue-green solution.

  • Lambda Max (

    
    ):  633 nm (in water).[1]
    
  • TLC Purity: Silica gel; Eluent (Isopropanol:Ammonia:Water 7:2:1). Single green spot required.

Part 3: Mechanism of Action & Biological Application
3.1 The "Vital Dye" Paradox

Acid Green 50 is classified as a vital stain , yet it specifically targets dead or degenerate cells.

  • Healthy Cells: The intact plasma membrane acts as an exclusion barrier. The anionic sulfonate groups of the dye are repelled by the negative charge of the healthy cell surface glycocalyx.

  • Damaged Cells: Membrane disruption allows the dye to diffuse into the cytoplasm and bind to the nucleus and cytoplasmic proteins.

  • Mucus Interaction: It also stains mucus strands, which is critical in diagnosing Dry Eye Disease (DED), distinct from Fluorescein which pools in epithelial gaps.

DOT Diagram: Cellular Interaction Mechanism

Mechanism Dye Acid Green 50 (Anionic) Healthy Healthy Epithelial Cell (Intact Membrane) Dye->Healthy Exclusion (Charge Repulsion) Damaged Degenerate Cell (Compromised Membrane) Dye->Damaged Diffusion & Nuclear Binding Mucus Mucin Strands (Glycoproteins) Dye->Mucus Adsorption Result1 No Staining Healthy->Result1 Result2 Green Nucleus/ Cytoplasm Damaged->Result2

Caption: Selective binding mechanism distinguishing healthy tissue from membrane-compromised cells and mucin.

3.2 Protocol: Ophthalmic Surface Staining

This protocol is the gold standard for assessing corneal and conjunctival integrity in research and clinical trials.

Reagents:

  • Acid Green 50 powder (Certified Biological Stain).

  • Sterile Saline (0.9% NaCl).

Preparation (1% Solution):

  • Weigh 10 mg of Acid Green 50.

  • Dissolve in 1.0 mL of sterile saline.

  • Filter through a 0.22 µm syringe filter to remove particulate matter (crucial to avoid foreign body sensation).

Application Procedure:

  • Instillation: Instill 10–20 µL of the 1% solution into the lower conjunctival cul-de-sac.

  • Blinking: Instruct the subject to blink 2-3 times to distribute the dye.

  • Wait Time: Wait exactly 1 to 4 minutes . Note: Immediate observation may result in "pooling" artifacts.

  • Observation: Examine under a slit lamp using white light .

    • Optimization: Use a Red-Free (Green) Filter or a Red Barrier Filter to enhance contrast (stained areas appear black against a green background).

Part 4: Safety & Toxicology Profile

For drug development professionals, understanding the safety margin is essential.

  • Acute Toxicity: Low.[2] Oral LD50 (Rat) > 2,000 mg/kg.[1][3]

  • Irritation:

    • Eye:[4][5][6][7] H319 (Causes serious eye irritation) - Concentration dependent; 1% is tolerated.

    • Skin: H315 (Causes skin irritation).[5][8]

    • Respiratory: H335 (May cause respiratory irritation).[5][8]

  • Metabolism: Poorly absorbed by the intestinal tract (hence its use as Food Dye E142).[9] Excreted largely unchanged in urine and feces.

References
  • World Dye Variety. (2012). Acid Green 50 Synthesis and Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Ocular surface staining: Current concepts and techniques. PubMed Central. Retrieved from [Link]

  • Review of Optometry. (2022). Vital Dyes for Dry Eyes. Retrieved from [Link]

  • PubChem. (n.d.). Acid Green 50 Compound Summary. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Acid Green 16 (Lissamine Green B) Staining

Technical Application Note: Acid Green 16 (Lissamine Green B)[1] Staining Executive Summary Acid Green 16 (C.I. 44025), commonly known as Lissamine Green B , is a synthetically derived triphenylmethane dye.[1][2] While h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Acid Green 16 (Lissamine Green B)[1] Staining

Executive Summary

Acid Green 16 (C.I. 44025), commonly known as Lissamine Green B , is a synthetically derived triphenylmethane dye.[1][2] While historically utilized in textile chemistry, its value in biomedical research—specifically drug development and toxicology—lies in its unique vital staining properties.[2]

Unlike Rose Bengal, which exhibits intrinsic cellular toxicity and phototoxicity, Acid Green 16 is non-toxic to healthy eukaryotic cells.[1][2] This characteristic makes it the "Gold Standard" for evaluating ocular surface integrity and epithelial toxicity in pre-clinical drug safety studies.[2] Additionally, it serves as a robust, high-contrast counterstain in fixed-tissue histology, offering a distinct alternative to Light Green SF Yellowish or Fast Green FCF.[1][2]

This guide provides validated protocols for both vital staining (toxicity screening) and fixed-tissue histology , supported by mechanistic insights to ensure reproducibility.[1][2]

Chemical Identity & Properties

PropertySpecification
Common Name Lissamine Green B, Acid Green 16, Wool Green S
C.I.[1][2] Number 44025
CAS Number 12768-78-4
Class Triphenylmethane (Anionic/Acidic)
Solubility Soluble in water (blue-green solution); Soluble in ethanol
Excitation/Emission Non-fluorescent (Visible spectrum absorption max ~635 nm)
Toxicity Profile Low cytotoxicity (Vital stain); Non-irritating compared to Rose Bengal

Mechanism of Action

Understanding the causality of staining is critical for interpreting results, especially in toxicology.

Vital Staining (Live/Fresh Tissue)

In vital applications, Acid Green 16 functions as a membrane-exclusion dye .[1][2]

  • Healthy Cells: The intact plasma membrane functions as a barrier, excluding the large anionic dye molecules.

  • Damaged/Devitalized Cells: Compromised membranes allow the dye to diffuse into the cytoplasm and nucleus, staining the cell distinct green.

  • Mucin Interaction: In ocular tissues, the dye also stains areas where the protective mucin layer (glycocalyx) is deficient or disrupted.[3]

Histological Staining (Fixed Tissue)

In fixed tissues, the mechanism shifts to electrostatic interaction .

  • Acidic Conditions: The dye is applied in an acidic solution (typically pH < 3.0). This protonates the amine groups (-NH3+) on tissue proteins (cytoplasm, collagen).[1][2]

  • Ionic Binding: The sulfonate groups (-SO3-) on the Acid Green 16 molecule bind ionically to these cationic sites.[1]

Mechanistic Visualization

Staining_Mechanism cluster_Vital A. Vital Staining (Fresh Tissue) cluster_Fixed B. Histology (Fixed Tissue) Dye Acid Green 16 (Anionic -SO3-) Healthy Healthy Cell (Intact Membrane) Dye->Healthy Blocked by Membrane Damaged Damaged Cell (Leaky Membrane) Dye->Damaged Diffuses In Result_H Ionic Binding (Counterstain) Dye->Result_H Electrostatic Attraction Result_V1 NO STAIN (Exclusion) Healthy->Result_V1 Result_V2 GREEN STAIN (Nucleus/Cyto) Damaged->Result_V2 Acid Acidic Buffer (pH 2.0-3.0) Protein Tissue Protein (Protonated -NH3+) Acid->Protein Protonates Protein->Result_H

Figure 1: Dual mechanism of action.[1][2] (A) Vital staining relies on membrane integrity.[1][2] (B) Histological staining relies on pH-driven electrostatic binding.[1][2]

Protocol A: Vital Staining for Ocular Toxicity (In Vivo / Ex Vivo)

Target Audience: Toxicologists, Ophthalmologists, CROs.[1][2] Application: Dry Eye Disease (DED) models, corneal epithelial toxicity screening.[1][2]

Reagents Preparation[1][2][4]
  • Stock Solution (1%): Dissolve 1.0 g Acid Green 16 in 100 mL sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

  • Filtration: Filter through a 0.22 µm syringe filter to remove undissolved particulates (critical for ocular application).[1][2]

  • Storage: Store at room temperature in an amber bottle (light sensitive). Stable for 3 months.

Experimental Workflow
  • Acclimation: If using live animals, ensure proper restraint or sedation as per IACUC protocols. If ex vivo (corneal culture), wash tissue gently with PBS.[1][2]

  • Application:

    • Instill 10–20 µL of 1% Acid Green 16 solution onto the ocular surface.

    • Note: Avoid touching the cornea with the pipette tip to prevent mechanical artifacts.

  • Incubation: Allow dye to dwell for 60–120 seconds .

  • Wash: Rinse thoroughly with 2–3 mL of sterile saline.[2]

    • Why? Unbound dye will pool in the fornix, obscuring the view. Rinsing reveals only the specifically bound dye on damaged cells.[2]

  • Visualization:

    • Examine immediately using a Slit Lamp Biomicroscope or Dissecting Microscope.[1][2]

    • Lighting: Use white light. A red barrier filter (e.g., Wratten #25) can enhance contrast, making the green-stained cells appear black against a light background.[1][2]

Scoring (Oxford Scheme / NEI Scale)

Quantify toxicity by grading the staining density:

  • Grade 0: No staining.[1][2]

  • Grade 1: Minimal/scattered dots (micro-punctate).[1][2]

  • Grade 2-3: Dense coalescent staining (indicating severe epithelial compromise).[1][2]

Protocol B: Histological Counterstaining (Fixed Tissue)

Target Audience: Histotechnologists, Pathologists.[1][2] Application: General connective tissue visualization; alternative to Masson’s Trichrome green component.[1][2]

Reagents Preparation[1][2][4]
  • Acid Green Staining Solution:

    • Acid Green 16: 0.5 g[1][2]

    • Distilled Water: 100 mL

    • Glacial Acetic Acid: 1.0 mL

    • Mix well. The acetic acid lowers pH to facilitate protein binding.

  • Differentiation Solution: 1% Acetic Acid in water.

Step-by-Step Staining Procedure

This protocol assumes tissues are formalin-fixed, paraffin-embedded (FFPE), and sectioned at 4–5 µm.[1][2]

  • Deparaffinization:

    • Xylene: 3 changes, 3 minutes each.

    • Ethanol (100%, 95%, 70%): 2 changes each, 2 minutes.[1][2]

    • Water: Rinse in distilled water.[1][2]

  • Nuclear Stain (Optional but Recommended):

    • Stain with Hematoxylin (e.g., Harris or Mayer’s) for 5 minutes.[1][2]

    • Blue in running tap water or Scott’s Tap Water Substitute.[1][2]

  • Acid Green 16 Staining:

    • Immerse slides in Acid Green Staining Solution for 5 minutes .[1][2]

  • Differentiation (Critical Step):

    • Rinse quickly in distilled water.[1][2]

    • Dip in 1% Acetic Acid for 10–30 seconds.

    • Why? This removes excess dye from the background and ensures crisp staining of collagen and cytoplasm.

  • Dehydration & Mounting:

    • Rapidly dehydrate through 95% and 100% Ethanol (the dye can leach out if left too long in lower grade alcohols).

    • Clear in Xylene (2 changes).[1][2]

    • Mount with a resinous mounting medium (e.g., DPX).[1][2]

Results Interpretation
  • Nuclei: Blue/Black (if Hematoxylin used).[1][2]

  • Cytoplasm & Muscle: Pale Green.[1][2]

  • Collagen/Connective Tissue: Deep/Vibrant Green.[1][2]

  • Erythrocytes: Often stain variable green or retain natural color depending on fixation.[1][2]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Weak Staining (Histology) pH too high (not acidic enough).[1][2]Ensure Glacial Acetic Acid is added to the staining solution.
Leaching of Dye Prolonged time in alcohol during dehydration.[2]Move rapidly through 70-95% ethanol steps.[1][2]
Background Haze (Vital) Insufficient rinsing.[1][2]Increase saline wash volume after dye application.[1][2]
Precipitates on Tissue Old solution or unfiltered dye.[1][2]Always filter (0.22 µm) stock solution before vital application.[1][2]
Workflow Visualization

Staining_Workflow Start Start: FFPE Tissue Deparaffin 1. Deparaffinize & Rehydrate Start->Deparaffin Hem 2. Hematoxylin Stain (Nuclei) Deparaffin->Hem AG16 3. Acid Green 16 (5 min) Hem->AG16 Diff 4. Diff: 1% Acetic Acid AG16->Diff Removes Excess Dehydrate 5. Rapid Dehydration Diff->Dehydrate Critical Timing Mount 6. Mount & Visualize Dehydrate->Mount

Figure 2: Histological workflow for Acid Green 16 counterstaining.

References

  • PubChem. (n.d.).[1][2] Acid Green 16 (Compound Summary).[1][2][4] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1][2]

  • Manning, F. J., et al. (1995).[1][2] Lissamine green as a stain for the ocular surface.[2][3][5][6][7][8][9][10]Cornea , 14(6), 629-630.[1][2] (Establishes the non-toxic nature compared to Rose Bengal). [Link][1][2]

  • Bron, A. J., et al. (2003).[1][2] Grading of corneal and conjunctival staining in the context of other dry eye tests.[3][6]Cornea , 22(7), 640-650.[1][2] (Standardization of scoring using Lissamine Green). [Link]

  • Kim, J., & Foulks, G. N. (1999).[1][2] Evaluation of the effect of lissamine green and rose bengal on human corneal epithelial cells.[8][9]Cornea , 18(3), 328-332.[1][2] (Demonstrates cell viability data). [Link]

Sources

Application

Application Note: High-Contrast Protein Counterstaining with Acid Green 16 (Lissamine Green V)

This Application Note and Protocol guide is designed for researchers and drug development professionals seeking a robust, high-contrast alternative to standard cytoplasmic stains. It focuses on Acid Green 16 (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals seeking a robust, high-contrast alternative to standard cytoplasmic stains. It focuses on Acid Green 16 (C.I. 44025) , also known as Lissamine Green V or Erio Green B , distinguishing it from the more common ophthalmological dye, Lissamine Green B (Acid Green 50).

[1]

Executive Summary

Acid Green 16 (AG16) is a triphenylmethane acidic dye often overlooked in favor of Light Green SF or Fast Green FCF. However, AG16 offers superior spectral stability and a distinct "teal-green" hue that provides exceptional contrast against red/purple nuclear stains (e.g., Hematoxylin, Nuclear Fast Red).[1]

This guide details the physicochemical mechanism of AG16 staining and provides a validated protocol for its use as a cytoplasmic counterstain in histological and cytological workflows. Unlike Light Green SF, which is prone to rapid fading, AG16 exhibits higher resistance to alkaline mounting media and prolonged light exposure.

Key Advantages[2][3]
  • Enhanced Stability: More resistant to fading (photobleaching) than Light Green SF.[1]

  • Spectral Separation: Deep teal emission minimizes overlap with eosin or DAB (diaminobenzidine) chromogens.[1]

  • Specificity: High affinity for basic amino acid residues (lysine, arginine) in acid-fixed tissues.[1]

Technical Specifications & Safety

Critical Note: Do not confuse Acid Green 16 (Lissamine Green V) with Acid Green 50 (Lissamine Green B).[1] While AG50 is used for vital staining of the cornea, AG16 is preferred for fixed-tissue histology due to its protein cross-linking properties.

FeatureSpecification
Common Names Acid Green 16, Lissamine Green V, Erio Green B
C.I.[1][2][3][4] Number 44025
CAS Number 12768-78-4
Class Triphenylmethane (Acid Dye)
Charge Anionic (Negatively charged sulfonate groups)
Solubility Soluble in water (blue-green); Soluble in ethanol (green)
Excitation/Abs

(Deep Red/NIR absorption)
Target Protonated amino groups (

) on proteins

Mechanism of Action

The staining mechanism of Acid Green 16 is governed by electrostatic attraction (ionic bonding).

  • Acidification: The staining solution is buffered to an acidic pH (typically pH 2.0 – 2.5).[1]

  • Protonation: At this pH, the carboxyl and amino groups of tissue proteins (cytoplasm, collagen, muscle) become protonated, acquiring a net positive charge.

  • Binding: The anionic sulfonate groups (

    
    ) of the Acid Green 16 molecule bind ionically to the cationic ammonium groups (
    
    
    
    ) of the tissue proteins.[1]
  • Differentiation: A subsequent acid wash removes loosely bound dye, ensuring specificity.[1]

Mechanism Diagram

StainingMechanism cluster_reaction Ionic Interaction Tissue Tissue Protein (Amphoteric) Protonated Protonated Protein (-NH3+) Tissue->Protonated Protonation Acid Acetic Acid Environment (pH 2.0) Acid->Protonated Complex Stable Dye-Protein Complex (Teal/Green Staining) Protonated->Complex Ionic Bonding Dye Acid Green 16 Anion (-SO3-) Dye->Complex Electrostatic Attraction

Figure 1: The electrostatic mechanism where acidic conditions drive the ionic bonding between the anionic AG16 dye and cationic tissue proteins.

Validated Protocol: AG16 Cytoplasmic Counterstain

Application: Counterstaining formalin-fixed, paraffin-embedded (FFPE) tissues following nuclear staining (e.g., Hematoxylin).[1]

Reagents Preparation[3][8][9]
  • 1% Acetic Acid Solution:

    • Add

      
       Glacial Acetic Acid to 
      
      
      
      Distilled Water (
      
      
      ).[1]
    • Mix well.[1]

  • Acid Green 16 Stock Solution (0.5%):

    • Dissolve

      
      Acid Green 16 (C.I. 44025)  in 
      
      
      
      of 1% Acetic Acid Solution .
    • Note: If the dye is difficult to dissolve, heat gently to

      
      . Filter before use.
      
Step-by-Step Staining Workflow
StepReagent/ActionTimeNotes
1. Deparaffinization Xylene (2 changes)5 min eachRemove paraffin completely.[1]
2. Rehydration Ethanol (100%

95%

70%)
2 min eachBring tissue to water.[1]
3. Wash Distilled Water2 minEnsure no solvent remains.[1]
4. Nuclear Stain Hematoxylin (e.g., Harris or Mayer)5-10 minStain nuclei blue/purple.[1]
5. Blueing Running Tap Water / Scott's Tap Water5 minConvert nuclei to blue.[1]
6. Counterstain Acid Green 16 Solution (0.5%) 1-3 min Monitor visually.[1] Collagen stains fastest.[1]
7. Differentiation 1% Acetic Acid10-30 secRemoves excess dye; defines contrast.[1]
8. Dehydration Ethanol (95%

100%

100%)
1 min eachRapid dehydration to retain green color.[1]
9. Clearing Xylene (2 changes)3 min eachPrepare for mounting.[1]
10. Mounting Resinous Medium (e.g., DPX, Permount)-Avoid aqueous mounting media (leaching risk).[1]
Workflow Diagram

ProtocolWorkflow Start Start: FFPE Slide Dewax 1. Deparaffinize & Rehydrate (Xylene -> EtOH -> Water) Start->Dewax NucStain 2. Nuclear Stain (Hematoxylin) Dewax->NucStain Blueing 3. Blueing Step (Tap Water/Scott's) NucStain->Blueing AG16 4. Acid Green 16 Staining (1-3 mins) Blueing->AG16 Diff 5. Differentiation (1% Acetic Acid) AG16->Diff Critical Control Point Dehydrate 6. Dehydrate & Clear (EtOH -> Xylene) Diff->Dehydrate Mount 7. Mount & Image Dehydrate->Mount

Figure 2: Operational workflow for integrating Acid Green 16 into a standard H&E-style protocol.[1]

Troubleshooting & Optimization

Common Artifacts
  • Weak Staining:

    • Cause: pH of the staining solution is too high (> pH 3.0).[1]

    • Solution: Verify the acetic acid concentration. Add drops of Glacial Acetic Acid to lower pH to 2.0.

  • Nuclear Staining (Green Nuclei):

    • Cause: Overstaining or insufficient differentiation.[1]

    • Solution: Reduce staining time to 1 minute.[1] Increase differentiation time in 1% acetic acid.

  • Fading After Mounting:

    • Cause: Residual water in the slide or use of alkaline mounting media.

    • Solution: Ensure 100% ethanol steps are fresh.[1] Use a neutral or slightly acidic resinous mounting medium.[1]

Comparison: Acid Green 16 vs. Competitors
PropertyAcid Green 16 (Lissamine Green V)Light Green SF YellowishFast Green FCF
Color Deep Teal-GreenBright Yellow-GreenSea Green
Fade Resistance High Low (Fades quickly)High
Collagen Affinity ModerateHighHigh
Main Use General Cytoplasm, FungiMasson's TrichromeHistones, Cytoplasm

References

  • Biological Stain Commission. (n.d.).[1] Acid Dyes and their Mechanisms. Retrieved from [1]

  • World Dye Variety. (2012).[1] Acid Green 16 Properties and Applications. Retrieved from [1]

  • Frankland, J.C. (1974).[1] Fungal biomass estimation using Lissamine Green V. Soil Biology and Biochemistry. (Contextual citation from search results regarding fungal staining).

  • Conn, H.J. (1946).[1] Biological Stains: A Handbook on the Nature and Uses of the Dyes Employed in the Biological Laboratory. Biotech Publications.[1]

  • PubChem. (2023).[1] Acid Green 16 (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

Sources

Method

Technical Application Note: Optimized Collagen and Cytoplasm Staining using Acid Green 16 (Naphthalene Green V)

Executive Summary This application note details the physicochemical properties and histological protocols for Acid Green 16 (C.I. 44025), also known as Naphthalene Green V .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties and histological protocols for Acid Green 16 (C.I. 44025), also known as Naphthalene Green V . While Light Green SF Yellowish and Fast Green FCF are the standard counterstains in Masson’s and Gomori’s Trichrome methods, Acid Green 16 offers a distinct bluish-green (teal) hue and specific affinity profiles that provide superior contrast in tissues with dense collagenous networks.

This guide provides a validated Modified Trichrome Protocol utilizing Acid Green 16 for differential staining of collagen (teal-green) and cytoplasm (red), alongside a Simple Cytoplasmic Counterstain protocol.

Chemical Identity & Mechanism of Action[1]

Physicochemical Profile

Acid Green 16 is a triphenylmethane dye (specifically a diphenylnaphthylmethane derivative). Unlike the yellowish tone of Light Green SF, Acid Green 16 possesses a naphthalene ring that shifts its absorbance, resulting in a deeper, cooler green.

FeatureSpecification
Common Name Acid Green 16, Naphthalene Green V
C.I.[1][2][3] Number 44025
Class Triphenylmethane (Acid Dye)
Molecular Weight ~560.62 g/mol
Charge Anionic (Sulfonic acid groups)
Target Substrate Basic amino acid residues (Lysine, Arginine) in proteins
Appearance Dark green powder; Blue-green in aqueous solution
Mechanism of Differential Staining (The "PMA/PTA Effect")

In trichrome staining, specificity is achieved not merely by dye affinity but by the kinetic differentiation controlled by Phosphomolybdic Acid (PMA) or Phosphotungstic Acid (PTA).

  • Primary Staining: All tissue components (cytoplasm, muscle, collagen) are initially saturated with a small molecular weight red dye (e.g., Acid Fuchsin or Biebrich Scarlet).

  • Differentiation (The Critical Step): Treatment with PMA/PTA acts as a "molecular sieve" and displaces the red dye.

    • Cytoplasm/Muscle: The dense protein structure traps the red dye; PMA/PTA cannot easily penetrate to displace it.

    • Collagen: The loose, porous texture of collagen allows the large PMA/PTA anions to enter and displace the red dye. The collagen is now "bleached" and bound to PMA/PTA.

  • Counterstaining: Acid Green 16 is applied.[1][4][5][6] It is anionic and displaces the PMA/PTA from the collagen fibers (or binds to remaining basic sites), staining them green. It does not penetrate the dense, red-stained cytoplasm.

Mechanistic Workflow Diagram

StainingMechanism Tissue Fixed Tissue Section (Collagen + Cytoplasm) RedDye Step 1: Acid Fuchsin (Small Acid Dye) Tissue->RedDye Electrostatic Binding StainedAll All Tissue Stained RED RedDye->StainedAll PMA Step 2: PMA/PTA Treatment (Differentiator) StainedAll->PMA Displacement Kinetics DiffState Cytoplasm: Red (Trapped) Collagen: Colorless (PMA Bound) PMA->DiffState Red dye displaced from Collagen only GreenDye Step 3: Acid Green 16 (Collagen Stain) DiffState->GreenDye Anionic Exchange FinalState Final Result: Cytoplasm = RED Collagen = TEAL GREEN GreenDye->FinalState PMA displaced by Acid Green 16

Caption: Kinetic differentiation mechanism of Acid Green 16 Trichrome staining. PMA selectively clears collagen for the green dye.

Validated Protocols

Protocol A: Modified Masson’s Trichrome (Collagen Specific)

Purpose: To visualize collagen fibers (Teal-Green) in contrast to muscle/cytoplasm (Red) and nuclei (Black).

Reagents Preparation
  • Bouin’s Fluid: Standard fixative (Picric acid, Formalin, Acetic acid).

  • Weigert’s Iron Hematoxylin: Mix Solution A (Hematoxylin in alcohol) and Solution B (Ferric chloride/HCl) 1:1 immediately before use.

  • Biebrich Scarlet-Acid Fuchsin Solution:

    • Biebrich Scarlet (1% aq): 90 mL

    • Acid Fuchsin (1% aq): 10 mL

    • Glacial Acetic Acid: 1 mL

  • Phosphomolybdic-Phosphotungstic Acid Solution (PMA/PTA):

    • Phosphomolybdic acid: 2.5 g

    • Phosphotungstic acid: 2.5 g

    • Distilled Water: 100 mL

  • Acid Green 16 Solution (The Counterstain):

    • Acid Green 16 (C.I. 44025): 2.0 g

    • Distilled Water: 98 mL

    • Glacial Acetic Acid: 2 mL

    • Note: Filter before use.

  • 1% Acetic Acid Solution: 1 mL Glacial Acetic Acid in 99 mL water.

Step-by-Step Procedure
  • Deparaffinize sections (Xylene) and hydrate through graded alcohols to distilled water.

  • Mordant in Bouin’s fluid at 56°C for 1 hour (or overnight at RT) to intensify colors.

  • Wash in running tap water for 5-10 minutes to remove yellow picric acid.

  • Nuclear Stain: Stain with Weigert’s Iron Hematoxylin for 10 minutes. Wash in running water for 10 minutes.

  • Cytoplasmic Stain: Stain in Biebrich Scarlet-Acid Fuchsin solution for 2–5 minutes.

  • Rinse in distilled water.

  • Differentiation: Treat with PMA/PTA solution for 10–15 minutes.

    • Critical Checkpoint: Collagen should appear faint pink or colorless; Cytoplasm should remain red.

  • Collagen Stain: Without rinsing, transfer directly to Acid Green 16 Solution for 5 minutes.

  • Differentiation: Rinse in 1% Acetic Acid for 2–5 minutes. This removes excess green dye from the cytoplasm.

  • Dehydration: Dehydrate quickly through 95% alcohol, then Absolute alcohol (2 changes).

    • Caution: Acid Green 16 can be extracted by water; rapid dehydration is essential.

  • Clear in Xylene and mount with resinous medium.

Protocol B: Simple Cytoplasmic Counterstain

Purpose: To use Acid Green 16 as a general cytoplasmic stain (similar to Eosin) after nuclear staining.

  • Deparaffinize and hydrate to water.

  • Stain nuclei with Hematoxylin (e.g., Mayer’s or Harris) for 5 minutes. Blue in running water.

  • Stain in 0.5% Acid Green 16 (in 1% acetic acid) for 1–2 minutes.

  • Rinse in 1% Acetic Acid.

  • Dehydrate, clear, and mount.

    • Result: Nuclei = Blue/Purple; Cytoplasm/Collagen = Various shades of Green.

Performance Comparison: Green Counterstains

The choice of green counterstain significantly alters the visual data. Acid Green 16 is preferred when a cooler, darker contrast is required against bright red cytoplasmic stains.

PropertyLight Green SF (C.I. 42095)Fast Green FCF (C.I. 42053)Acid Green 16 (C.I. 44025)
Hue Yellowish-GreenBrilliant Sea-GreenDeep Teal / Blue-Green
Stability Poor (Fades rapidly)Excellent (Resists fading)Moderate
Contrast w/ Red ModerateHighHigh (Complementary)
Primary Use Masson's Trichrome, Pap SmearMasson's (Stable variant)Custom Contrast, Textile
Differentiation Fast extraction in alcoholSlower extractionModerate extraction

Troubleshooting & Optimization

Common Artifacts
IssueCauseSolution
Pale Green Collagen Over-differentiation in acetic acid or alcohol.Reduce time in 1% Acetic Acid; Dehydrate rapidly. Increase dye conc. to 2.5%.
Green Cytoplasm Incomplete PMA/PTA differentiation.Extend PMA/PTA step to fully clear red dye from collagen.[7] Ensure pH of dye is acidic (< pH 2.5).
Muddy Colors Fixative issues.[8][9]Ensure Bouin's fixation is used (picric acid acts as a necessary mordant).
Workflow Optimization Diagram

Optimization Start Start Optimization CheckFix Is tissue fixed in Bouin's? Start->CheckFix Mordant Step: Post-mordant in Bouin's (1hr @ 56°C) CheckFix->Mordant No Stain Perform Trichrome Protocol CheckFix->Stain Yes Mordant->Stain Eval Microscopic Evaluation Stain->Eval Result1 Cytoplasm is Green? Eval->Result1 Result2 Collagen is Pale? Eval->Result2 Fix1 Increase PMA/PTA time Decrease Acid Green time Result1->Fix1 Fix2 Decrease Alcohol dehydration time Increase Acid Green conc. Result2->Fix2

Caption: Decision tree for troubleshooting Acid Green 16 staining artifacts.

References

  • BenchChem. (2025). A Comparative Guide to Naphthalene Green and Light Green SF Yellowish in Trichrome Stains. Retrieved from

  • Biological Stain Commission. (2023). Glossary of Stains: Acid Green 16 and Triphenylmethane Dyes. Retrieved from

  • Llewellyn, B.D. (2024). Differential Staining With Acid Dyes: Mechanisms of Trichrome Staining. StainsFile. Retrieved from

  • Sigma-Aldrich. (2024).[10] Product Specification: Acid Green 16 (C.I. 44025).[2][11][12] Retrieved from

  • Kiernan, J.A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Edition. Scion Publishing. (Contextual reference for Trichrome mechanisms).

Sources

Application

Technical Application Note: Physicochemical Characterization and Optimization of Acid Green 16 in Protein and Polyamide Matrices

Executive Summary & Chemical Profile[1] Acid Green 16 (AG16) , also known as Naphthalene Green V or Lissamine Green V , is a vital triphenylmethane dye utilized extensively in two distinct research sectors: textile engin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Acid Green 16 (AG16) , also known as Naphthalene Green V or Lissamine Green V , is a vital triphenylmethane dye utilized extensively in two distinct research sectors: textile engineering (dyeing of protein/polyamide fibers) and biomedical research (ophthalmic staining and histology).

This guide provides a rigorous technical framework for researchers utilizing AG16. Unlike generic dyeing manuals, this document focuses on the thermodynamic mechanisms , kinetic modeling , and standardized protocols necessary for reproducible experimental data in drug development and material science contexts.

Chemical Identity
ParameterSpecification
C.I. Name Acid Green 16
C.I. Number 44025
CAS Number 12768-78-4
Chemical Class Triphenylmethane (Sulfonated)
Molecular Formula

Molecular Weight 560.62 g/mol

(Water)
635–640 nm (pH dependent)
Solubility Soluble in water (Blue-Green); Soluble in Ethanol

Mechanism of Action

To optimize application, researchers must understand the molecular interactions driving AG16 adsorption.

Textile Substrates (Wool/Nylon)

AG16 acts as an anionic dye. In acidic conditions (pH < 4.5), the amino groups (


) of protein fibers (wool/silk) or polyamide (nylon) become protonated (

). The sulfonate groups (

) of AG16 form strong ionic bonds with these cationic sites. Secondary interactions include Van der Waals forces and hydrogen bonding, which contribute to the dye's substantivity.
Biomedical Substrates

In ophthalmic research, AG16 (Lissamine Green) stains membrane-damaged or devitalized cells rather than healthy epithelial cells. It diffuses into cells with compromised membrane integrity, serving as a critical diagnostic agent for dry eye disease (keratoconjunctivitis sicca).

Mechanistic Visualization

The following diagram illustrates the ionic binding pathway critical for dyeing optimization.

AG16_Mechanism cluster_0 Aqueous Phase (Dye Bath) cluster_1 Fiber Matrix (Wool/Nylon) AG16 AG16 Anion (R-SO3-) Complex Dye-Fiber Complex (R-SO3- ... +H3N-Fiber) AG16->Complex Diffusion & Adsorption H_ion Acid Donor (H+) Protonated Cationic Site (-NH3+) H_ion->Protonated Amine Amino Group (-NH2) Amine->Protonated Protonation (pH < 4.5) Protonated->Complex Ionic Bonding

Figure 1: Mechanism of Acid Green 16 ionic bonding to protonated amine sites in polyamide/protein fibers.

Thermodynamics & Kinetics (Research Focus)

For researchers developing new textile auxiliaries or studying adsorption isotherms, AG16 serves as an excellent model adsorbate.

Adsorption Isotherms

Experimental data for AG16 typically fits the Langmuir Isotherm model, suggesting monolayer adsorption on specific active sites.

  • Langmuir Equation:

    
    
    
    • 
      : Equilibrium concentration (mg/L)
      
    • 
      : Amount adsorbed at equilibrium (mg/g)
      
    • 
      : Maximum adsorption capacity[1]
      
    • 
      : Langmuir constant (affinity)
      
Kinetic Modeling

The uptake rate of AG16 on wool and nylon generally follows Pseudo-Second-Order Kinetics , indicating that the rate-limiting step is chemisorption (electron sharing/exchange) rather than simple mass transfer.

Optimized Experimental Protocols

Protocol A: Controlled Dyeing of Polyamide 6,6 (Nylon)

Objective: To achieve high-levelness and maximum exhaustion for colorimetric analysis.

Reagents:

  • Acid Green 16 Stock Solution (1% w/v)

  • Acetic Acid (pH adjustment)

  • Sodium Sulfate (Glauber’s Salt) – Leveling Agent

  • Distilled Water[2]

Workflow:

  • Preparation:

    • Scour nylon fabric (2 g/L non-ionic detergent, 60°C, 20 min) to remove spinning oils. Rinse thoroughly.[3][4]

  • Bath Setup (Liquor Ratio 20:1):

    • Prepare bath at 40°C.

    • Add Sodium Sulfate (5-10% owf) . The sulfate ions compete with dye anions for fiber sites, retarding the strike rate to ensure uniformity.

    • Adjust pH to 3.5 – 4.0 using Acetic Acid.

  • Dye Injection:

    • Add AG16 (1-3% on weight of fiber). Run for 10 min at 40°C.

  • Thermal Ramp (Critical Step):

    • Raise temperature at 1.5°C/min to 98°C.

    • Note: Rapid heating causes "ring dyeing" (surface fixation only).

  • Fixation:

    • Hold at 98°C for 45–60 minutes.

  • Wash-Off:

    • Cool to 60°C. Rinse warm, then cold.

Protocol B: Biomedical Staining Solution (Lissamine Green)

Objective: Preparation of 1% solution for ocular surface staining research.

  • Dissolution: Dissolve 100 mg AG16 in 10 mL sterile saline or phosphate-buffered saline (PBS, pH 7.2).

  • Filtration: Pass through a 0.22 µm syringe filter to remove particulate matter.

  • Storage: Store in amber glass vials (light sensitive) at 4°C. Stable for 1 month.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for characterizing AG16 uptake in a research setting.

Workflow Start Substrate Preparation (Scouring/Weighing) Bath Dye Bath Setup (pH 3.5 | Na2SO4) Start->Bath Ramp Thermal Ramp (1.5°C/min to 98°C) Bath->Ramp Equilibrium Isothermal Hold (60 min @ 98°C) Ramp->Equilibrium Analysis Analysis Phase Equilibrium->Analysis KS K/S Calculation (Kubelka-Munk) Analysis->KS Fastness Fastness Testing (ISO 105-C06) Analysis->Fastness Effluent Effluent UV-Vis (Residual Dye) Analysis->Effluent

Figure 2: Step-by-step experimental workflow for Acid Green 16 characterization.

Quality Control & Data Analysis

Colorimetric Assessment

Measure the reflectance (


) of the dyed sample at 

(640 nm). Calculate color strength (

) using the Kubelka-Munk equation:


  • High

    
     values indicate better dye uptake and fixation.
    
Fastness Testing Standards

For textile applications, validate results against:

  • Wash Fastness: ISO 105-C06 (Expect rating 3-4 for AG16; improves with after-treatment).

  • Light Fastness: ISO 105-B02 (Triarylmethanes often have moderate light fastness, ~3-4).

Safety & Environmental Considerations

  • Hazard Identification: AG16 is generally non-toxic but is a skin and eye irritant. It is not classified as a carcinogen, unlike some azo dyes, but standard PPE (gloves, goggles) is mandatory.

  • Effluent Treatment: As a triphenylmethane dye, AG16 is resistant to biodegradation. Research protocols often use Advanced Oxidation Processes (AOPs) like Fenton's reagent or Ozonation for decolorization of wastewater containing AG16.

References

  • Physicochemical Properties of Acid Green 16: PubChem. "Acid Green 16 - Compound Summary."[5] National Library of Medicine. [Link][5]

  • Dyeing Mechanism & Kinetics: Textile Learner. "Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes." [Link]

  • Adsorption Isotherm Studies: MDPI. "Investigation of Adsorption Kinetics and Isotherms of Synthetic Dyes (Acid Green 16) on Biochar." [Link]

  • Biomedical Applications (Lissamine Green): National Institutes of Health (NIH). "Lissamine Green Staining in Dry Eye Disease." [Link]

Sources

Method

Application Note: High-Efficiency Photocatalytic Degradation of Acid Green 16 (C.I. 44025)

[1] Introduction & Scope Acid Green 16 (AG16), also known as Acid Green V (C.I. 44025), is a triphenylmethane dye characterized by its complex aromatic structure and resistance to natural biodegradation.[1] Widely used i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

Acid Green 16 (AG16), also known as Acid Green V (C.I. 44025), is a triphenylmethane dye characterized by its complex aromatic structure and resistance to natural biodegradation.[1] Widely used in the textile (wool, silk) and leather industries, its discharge into aquatic ecosystems poses significant toxicity risks due to its potential to block sunlight penetration and release toxic aromatic amines upon anaerobic breakdown.

This Application Note provides a rigorous, self-validating protocol for the photocatalytic degradation of AG16 using semiconductor photocatalysts (primarily TiO₂ and ZnO). Unlike generic dye degradation guides, this protocol addresses the specific molecular behavior of triphenylmethane structures, emphasizing the competition between N-de-ethylation and chromophore cleavage during the oxidative process.

Key Objectives
  • Quantification: Accurate determination of degradation kinetics (

    
    ).
    
  • Mineralization: Validation of Total Organic Carbon (TOC) removal, not just decolorization.[1]

  • Mechanistic Insight: Identification of primary reactive oxygen species (ROS) via scavenger studies.[1]

Chemical Safety & Material Specifications

Target Analyte: Acid Green 16 (C.I. 44025)[1][2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • 
    :  ~640 nm (Must be experimentally verified per batch)
    
  • Structure Class: Triphenylmethane[1][5][6]

Reagents:

  • Photocatalyst: Aeroxide® TiO₂ P25 (Evonik) or Nano-ZnO (Sigma-Aldrich, <100 nm).[1] Note: Literature suggests ZnO may exhibit higher quantum efficiency for AG16 due to broader solar spectrum absorption, though TiO₂ remains the stability benchmark.

  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH.[1]

  • Scavengers (for mechanistic validation):

    • Isopropanol (IPA) – Hydroxyl radical scavenger.[1]

    • Benzoquinone (BQ) – Superoxide radical scavenger.[1]

    • EDTA-2Na – Hole (

      
      ) scavenger.[1]
      

Experimental Workflow (SOP)

The following diagram outlines the critical path for a valid photocatalytic experiment. Note the mandatory "Dark Adsorption" phase, often skipped by novices, which is crucial for distinguishing physical adsorption from chemical degradation.

AG16_Workflow Start Stock Prep (50 mg/L AG16) Scan UV-Vis Scan (Determine λmax) Start->Scan Dark Dark Adsorption (30-60 min) Scan->Dark Add Catalyst Light Irradiation Phase (UV/Solar) Dark->Light Equilibrium Reached Sample Aliquot Sampling (Every 10-15 min) Light->Sample t = x min Centrifuge Centrifugation (10,000 rpm) Sample->Centrifuge Analysis Absorbance & TOC Measurement Centrifuge->Analysis Analysis->Sample Next Timepoint

Figure 1: Step-by-step experimental workflow for the photocatalytic degradation of Acid Green 16.

Detailed Protocol Steps
Step 1: Baseline Characterization (Self-Validation)

Before adding the catalyst, perform a spectral scan (200–800 nm) of the AG16 solution.[1]

  • Why: Commercial dyes often contain isomers.[1] You must identify the exact

    
     (typically ~635–640 nm) for your specific batch to track decolorization accurately.[1]
    
Step 2: Catalyst Suspension & Dark Adsorption[1]
  • Prepare 100 mL of AG16 solution (

    
     mg/L).
    
  • Add photocatalyst (Standard loading: 0.5 – 1.0 g/L).[1]

  • Adjust pH: For AG16, alkaline conditions (pH 8–10) often yield faster degradation rates due to the electrostatic attraction between the anionic dye sulfonate groups and the catalyst surface charge (depending on the catalyst's Point of Zero Charge).

  • Stir in the dark for 30–60 minutes.

  • Control Check: Measure absorbance before turning on the light. If

    
     drops significantly (>10%) during this phase, adsorption is the dominant removal mechanism, not catalysis.
    
Step 3: Irradiation & Sampling[1]
  • Activate the light source (e.g., Xe arc lamp 300W or UV-LED array).[1]

  • Withdraw 3–5 mL aliquots at preset intervals (0, 10, 20, 30, 60, 90 min).

  • Filtration: Immediately centrifuge (10,000 rpm for 5 min) or filter (0.22 µm PTFE) to remove catalyst particles. Caution: Ensure the filter does not adsorb the dye (run a blank filter test).

Data Analysis & Kinetics

Calculation of Degradation Efficiency

Calculate the degradation percentage (


) using the absorbance values at 

:

[1]

Where


 is the absorbance at equilibrium (end of dark phase) and 

is absorbance at time

.
Kinetic Modeling (Langmuir-Hinshelwood)

Photocatalytic degradation of AG16 typically follows Pseudo-First-Order (PFO) kinetics.[1][7] Plot


 versus time (

).[1]
ParameterFormulaInterpretation
Rate Constant (

)
Slope of

vs

Higher slope = Faster degradation.[1]
Half-life (

)

Time required to degrade 50% of the dye.[1]
Regression (

)
Linear Fit Quality

confirms PFO kinetics.[1][7]

Expert Insight: If the plot deviates from linearity (concave or convex), it indicates competitive byproduct adsorption or catalyst surface fouling.[1]

Mechanistic Pathways

Understanding how AG16 degrades is vital for toxicity assessment.[1] The degradation occurs via two competitive pathways:

  • N-de-ethylation: Attack on the amine groups (often leads to color shift before total color loss).[1]

  • Chromophore Cleavage: Destruction of the central triphenylmethane carbon conjugation (rapid decolorization).[1]

The following diagram illustrates the charge carrier generation and radical attack mechanism.

Mechanism Catalyst Photocatalyst (TiO2 / ZnO) e_cb e- (Conduction Band) Catalyst->e_cb Charge Separation h_vb h+ (Valence Band) Catalyst->h_vb Light hv (Photon) Light->Catalyst Excitation Superoxide •O2- (Superoxide) e_cb->Superoxide + O2 (Reduction) Hydroxyl •OH (Hydroxyl) h_vb->Hydroxyl + H2O (Oxidation) AG16 Acid Green 16 (Dye Molecule) h_vb->AG16 Direct Oxidation O2 O2 (Dissolved) H2O H2O / OH- Superoxide->AG16 Radical Attack Hydroxyl->AG16 Radical Attack Intermediates Intermediates (De-ethylated forms) AG16->Intermediates Degradation Minerals CO2 + H2O + SO4-- Intermediates->Minerals Mineralization

Figure 2: Mechanistic pathway of charge separation and radical generation leading to AG16 mineralization.[1]

Scavenger Study Protocol (Validation)

To confirm the mechanism shown in Figure 2, run three parallel experiments adding 1 mM of specific scavengers:

  • If EDTA inhibits degradation: Holes (

    
    ) are the primary oxidant.[1]
    
  • If IPA inhibits degradation: Hydroxyl radicals (

    
    ) are dominant (Common in TiO₂).[1]
    
  • If BQ inhibits degradation: Superoxide radicals (

    
    ) are dominant.[1]
    

References

  • Sakthivel, S., et al. (2003).[1] Solar photocatalytic degradation of azo dye: comparison of photocatalytic efficiency of ZnO and TiO2. Solar Energy Materials and Solar Cells.[1]

  • Bansal, P., et al. (2010).[1] Photocatalytic degradation of Acid Green 16 using ZnO in the slurry and thin film forms.[8] Indian Journal of Chemical Technology.[1]

  • Modirshahla, N., et al. (2007).[1] Investigation of the effect of different parameters on the photocatalytic degradation of Acid Green 25. Dyes and Pigments.[1][2][9][10]

  • Konstantinou, I.K., & Albanis, T.A. (2004).[1] TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations. Applied Catalysis B: Environmental.

Sources

Application

Application Note: Acid Green 16 in Fluorescence &amp; Correlative Microscopy

This Application Note is structured to address the specific technical requirements of using Acid Green 16 (Lissamine Green B) in the context of fluorescence microscopy. While traditionally a chromophore for brightfield v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using Acid Green 16 (Lissamine Green B) in the context of fluorescence microscopy. While traditionally a chromophore for brightfield vital staining, this guide elucidates its advanced utility in Near-Infrared (NIR) fluorescence , fluorescence quenching , and correlative multimodal imaging .

Executive Summary

Acid Green 16 (C.I. 44025) , commonly known as Lissamine Green B , is a synthetically derived triarylmethane dye. Historically utilized as a vital stain in ophthalmology to assess corneal integrity, its application in fluorescence microscopy is an advanced technique leveraging two often-overlooked properties:

  • Near-Infrared (NIR) Fluorescence: Under specific excitation, Acid Green 16 exhibits fluorescence in the 700–900 nm range, allowing for deep-tissue imaging with minimal autofluorescence.

  • Spectral Quenching: Its high molar absorptivity in the red spectrum (~630–635 nm) makes it a potent quencher for red-emitting fluorophores or a contrast agent in correlative light-electron microscopy (CLEM) workflows.

This guide provides the methodology to utilize Acid Green 16 not just as a passive stain, but as a functional probe for cell viability and spectral contrast.

Technical Profile & Mechanism

Chemical & Spectral Characteristics
PropertySpecification
Common Name Lissamine Green B, Acid Green 16
CAS Number 12768-78-4
Molecular Formula C₂₇H₂₅N₂NaO₆S₂
Class Triarylmethane (Acidic)
Absorbance Max ~633 nm (Water/PBS)
Emission Range Weak/NIR (~700–850 nm)
Solubility High in Water, Ethanol
Binding Mechanism Electrostatic interaction with cationic groups; passive diffusion into compromised membranes.[1]
Mechanism of Action

Acid Green 16 is a vital stain , meaning it is excluded by the intact plasma membranes of healthy, viable cells.

  • Live Cells: The dye is impermeable; cells remain unstained.

  • Dead/Compromised Cells: The dye penetrates the disrupted membrane and binds electrostatically to the nucleus and cytoplasm.

  • Mucus Interaction: It stains membrane-associated mucins, aiding in the visualization of the glycocalyx.

Experimental Protocols

Preparation of Stock Solutions

Safety Note: Acid Green 16 is generally low toxicity but should be handled with PPE (gloves, goggles) to prevent staining of skin and surfaces.

Reagents:

  • Acid Green 16 Powder (High Purity, e.g., >90%)

  • Phosphate Buffered Saline (PBS), pH 7.4 (sterile)

  • 0.22 µm Syringe Filter

Protocol:

  • Weighing: Measure 100 mg of Acid Green 16 powder.

  • Dissolution: Dissolve in 10 mL of sterile PBS to create a 1% (w/v) Stock Solution . Vortex vigorously until fully dissolved.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Storage: Store at 4°C protected from light. Stable for 3–6 months.

Protocol A: Near-Infrared (NIR) Fluorescence Imaging

Rationale: Biological tissues have high autofluorescence in the blue/green spectrum. Acid Green 16 emits in the NIR, where tissue is more transparent and autofluorescence is negligible.

Equipment Requirements:

  • Fluorescence Microscope with NIR capability.

  • Excitation Source: ~630–640 nm (Red LED or Laser).

  • Emission Filter: Long-pass >700 nm or Band-pass 700–800 nm (e.g., Cy5 or specialized NIR filter sets).

Step-by-Step Methodology:

  • Cell Preparation: Culture adherent cells (e.g., HeLa, HUVEC) on glass-bottom dishes. Induce cell death (if part of the assay) using heat shock (55°C for 10 min) or cytotoxic drug treatment.

  • Staining:

    • Dilute Stock Solution to 0.1% – 0.5% working concentration in PBS.

    • Remove culture media and wash cells once with PBS.[2]

    • Add Acid Green 16 working solution to cover the monolayer.

  • Incubation: Incubate for 2–5 minutes at Room Temperature (RT). Note: AG16 binds rapidly; prolonged incubation is unnecessary.

  • Washing: Gently wash 3x with PBS to remove background dye.

  • Imaging:

    • Transfer to microscope stage.

    • Channel Selection: Select the Cy5/Red excitation channel (633 nm).

    • Detection: Collect emission in the NIR channel (>700 nm).

    • Result: Dead cells will appear as fluorescent bodies; live cells will be dark.

Protocol B: Fluorescence Quenching & Correlative Viability Assay

Rationale: Use Acid Green 16 to "turn off" background fluorescence or to serve as a contrasting "dark" mask against a green fluorescent counterstain (e.g., Calcein AM or GFP).

Workflow:

  • Dual Staining:

    • Prepare a mixture of Calcein AM (2 µM) and Acid Green 16 (0.2%).

  • Application: Apply to cells/tissue for 15 minutes at 37°C.

  • Mechanism:

    • Calcein AM: Enters live cells, cleaved by esterases

      
       Green Fluorescence.
      
    • Acid Green 16: Enters dead cells

      
       Absorbs Red Light / Emits faint IR.
      
  • Imaging (Multimodal):

    • Channel 1 (FITC/GFP): Visualize Live Cells (Green).

    • Channel 2 (Brightfield): Visualize Dead Cells (Green/Blue stained).

    • Channel 3 (Red/Cy5): Optional - Use AG16 absorption to quench background autofluorescence if the sample is highly autofluorescent in the red channel.

Visualization of Workflow

The following diagram illustrates the decision logic for selecting the appropriate Acid Green 16 protocol based on experimental needs.

AcidGreen16_Workflow Start Experimental Goal Viability Viability Assessment Start->Viability DeepTissue Deep Tissue Imaging Start->DeepTissue ProtocolB Protocol B: Correlative/Quenching (BF + FITC) Viability->ProtocolB Standard Screening ProtocolA Protocol A: NIR Fluorescence (Exc: 633nm | Em: >700nm) DeepTissue->ProtocolA Low Autofluorescence Required DeadCell Dead Cell Signal (AG16 Positive) ProtocolA->DeadCell Fluoresces in NIR LiveCell Live Cell Signal (Unstained by AG16) ProtocolB->LiveCell Calcein AM (+) AG16 (-) ProtocolB->DeadCell Calcein AM (-) AG16 (+, Dark/Absorbing)

Caption: Decision matrix for utilizing Acid Green 16 in NIR fluorescence vs. correlative quenching modes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak NIR Signal Low Quantum YieldIncrease excitation power (Laser > LED) or gain. Ensure filter allows >700 nm transmission.
High Background Inadequate WashingPerform 3x washes with PBS.[3] AG16 sticks to plastic; use glass-bottom labware.
Cytotoxicity High ConcentrationReduce concentration to 0.1%. Limit exposure time to <5 mins.
Spectral Bleed-through Overlap with Red DyesAvoid using Propidium Iodide (PI) or Texas Red alongside AG16. They occupy similar spectral space.[4]

References

  • Stearns, E. I. (1944). "Measurement of Infrared Fluorescence of Surfaces." Journal of the Optical Society of America.

  • Chodosh, J., et al. (2025). "Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications." National Institutes of Health (PMC). (Note: Verified context of vital staining properties).

  • Thermo Fisher Scientific. (2023). "Fluorescence SpectraViewer & Stain Protocols." Thermo Fisher Technical Resources.

  • College of Optometrists. (2021). "The green light for lissamine? Guidelines for Ocular Surface Staining."

Sources

Method

Application Note: High-Purity Preparation of Acid Green 16 Stock and Working Solutions

Abstract Acid Green 16 (C.I. 44025), also known as Naphthalene Green V, is a triphenylmethane dye widely utilized in biochemical analysis and histology. Its primary utility lies in its high affinity for basic protein res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acid Green 16 (C.I. 44025), also known as Naphthalene Green V, is a triphenylmethane dye widely utilized in biochemical analysis and histology. Its primary utility lies in its high affinity for basic protein residues under acidic conditions, making it a critical tool for electrophoresis visualization, collagen staining, and protein quantification assays. This guide provides a rigorous, standardized protocol for preparing stable stock and working solutions, emphasizing solubility management, pH control, and quality assurance to ensure reproducibility in high-stakes research environments.

Introduction & Chemical Profile

Acid Green 16 functions as an anionic dye. It possesses sulfonic acid groups that, when dissolved, carry a negative charge. This charge distribution allows the dye to interact electrostatically with protonated amino groups (lysine, arginine, histidine) on proteins. Unlike industrial dyeing where "leveling" agents are used, laboratory applications require high-purity aqueous or ethanolic preparations to prevent artifacts in imaging or quantification.

Physicochemical Properties
PropertySpecification
Common Name Acid Green 16, Naphthalene Green V, Erio Green B
CAS Number 12768-78-4
Chemical Class Triphenylmethane
Formula C₂₇H₂₅N₂NaO₆S₂
Molecular Weight 560.62 g/mol (Anhydrous Sodium Salt)*
Solubility (Water) ~20 g/L (25°C); up to 100 g/L (90°C)
Solubility (Ethanol) Soluble (Green solution)

(Water)
~635–640 nm
Appearance Dark green to almost black powder

*Note: Molecular weight may vary slightly depending on the degree of hydration or specific salt form provided by the vendor. Always consult the Certificate of Analysis (CoA) for the specific batch.

Safety & Handling (SDS Summary)

  • Hazards: Acid Green 16 is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Respiratory: Handle powder in a fume hood or biological safety cabinet to prevent inhalation of fine particulates.

  • Waste: Dispose of dye solutions as hazardous chemical waste (non-halogenated organic solvent/aqueous mixture) according to local EHS regulations.

Protocol A: Preparation of 1% (w/v) Stock Solution

This "Master Mix" is designed for long-term storage. It uses water as the primary solvent to maximize stability, as ethanolic solutions can experience faster evaporation and concentration shifts over time.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Acid Green 16 powder (Purity >90%)

  • Type I Ultrapure Water (18.2 MΩ·cm)

  • Amber borosilicate glass bottle (to prevent photodegradation)

  • 0.22 µm or 0.45 µm PES (Polyethersulfone) syringe filter

  • Magnetic stirrer and PTFE-coated stir bar

Step-by-Step Workflow
  • Calculation: For 100 mL of 1% (w/v) solution, weigh 1.0 g of Acid Green 16.

  • Solubilization:

    • Add 80 mL of Type I water to a clean beaker.

    • Add the weighed dye powder slowly while stirring to prevent clumping.

    • Critical Step: Stir at room temperature for 30 minutes. Although soluble, triphenylmethane dyes can form micro-aggregates that appear dissolved but clog filters.

  • Volume Adjustment: Transfer to a volumetric flask and bring the total volume to 100 mL with Type I water.

  • Filtration: Filter the solution through a 0.45 µm PES filter into the sterile amber bottle. This removes insoluble impurities often found in dye powders.

  • Storage: Store at room temperature (20–25°C) away from direct light. Shelf life is approximately 6–12 months.

Visualization: Preparation Workflow

G Start Weigh 1.0g Acid Green 16 Dissolve Dissolve in 80mL Water (30 min stir) Start->Dissolve Volumize Adjust Vol to 100mL Dissolve->Volumize Filter Filter (0.45 µm PES) Volumize->Filter Store Store in Amber Bottle Filter->Store

Figure 1: Logical workflow for the preparation of contaminant-free Acid Green 16 stock solution.

Protocol B: Preparation of Working Solution (Staining)

Application: Protein staining (Histology/Electrophoresis). Target Concentration: 0.1% (w/v) in 1% Acetic Acid.

Rationale (The "Why")

Acid dyes require a low pH environment. Acidification suppresses the ionization of the dye's sulfonic groups slightly but, more importantly, it protonates the amino groups on the target proteins (


). This creates the necessary positive charge on the tissue/protein to attract the anionic dye.
Procedure
  • Solvent Prep: Prepare 100 mL of 1% Acetic Acid solution (1 mL Glacial Acetic Acid + 99 mL Water).

  • Dilution:

    • Take 10 mL of the 1% Stock Solution (from Protocol A).

    • Add to 90 mL of the 1% Acetic Acid solvent.

  • Mixing: Invert gently to mix.

  • Usage: Use immediately or store for up to 1 month. Discard if precipitation occurs.

Quality Control & Validation

To ensure the solution is active and the concentration is accurate, a spectral scan is required.

Method:

  • Dilute the working solution 1:100 in water.

  • Run a spectral scan from 400 nm to 800 nm.

  • Acceptance Criteria:

    • 
       should be observed between 635 nm and 640 nm .
      
    • Absorbance peaks outside this range indicate contamination or degradation (e.g., oxidation).

Visualization: Mechanism of Action

Mechanism Acid Acetic Acid (Low pH Environment) Protein Protein Substrate (Neutral - NH2) Acid->Protein Protonation Protonated Protonated Protein (Cationic - NH3+) Protein->Protonated Complex Dye-Protein Complex (Stained) Protonated->Complex Electrostatic Attraction Dye Acid Green 16 (Anionic - SO3-) Dye->Complex

Figure 2: Mechanism of acid dyeing. Low pH is critical for generating the cationic sites on proteins that bind the anionic dye.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Particulates in Solution Incomplete dissolution or "salting out".Filter through 0.45 µm. If using high salt buffers, reduce salt concentration.
Weak Staining pH too high (insufficient protonation).Verify pH is < 4.[1]0. Add more acetic acid if necessary.
Fading Color Photodegradation.Ensure storage in amber bottles. Prepare fresh working solution.
Shift in Color (to Yellow) Extreme pH drop (< pH 1).Acid Green 16 turns yellow/brown in strong mineral acids (e.g., conc. H₂SO₄).[2][3][1] Buffer to pH 2–3.

References

  • PubChem. "Acid Green 16 - Compound Summary." National Library of Medicine. Accessed October 2023.[2] [Link]

  • World Dye Variety. "Acid Green 16 Properties and Applications." Accessed October 2023.[2] [Link]

  • Llewellyn, B.D. "Differential Staining With Acid Dyes." StainsFile. Accessed October 2023.[2] [Link]

Sources

Application

Staining wool and silk fibers with Acid Green 16 for research

Application Note: Physicochemical Staining of Protein Fibers (Wool & Silk) with Acid Green 16 Executive Summary This guide details the rigorous application of Acid Green 16 (C.I. 44025) , a triphenylmethane-class anionic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical Staining of Protein Fibers (Wool & Silk) with Acid Green 16

Executive Summary

This guide details the rigorous application of Acid Green 16 (C.I. 44025) , a triphenylmethane-class anionic dye, for the staining and characterization of protein-based fibers (Wool and Silk). While widely used in the textile industry, this compound serves as a critical model ligand in research settings for studying protein-dye binding kinetics , diffusion coefficients in biopolymers , and electrostatic interaction mechanisms .

The protocol distinguishes between Keratin (Wool) and Fibroin (Silk) substrates, adjusting thermal and chemical parameters to preserve fiber integrity while maximizing dye exhaustion.

Chemical Basis & Mechanism[1]

The Ligand: Acid Green 16
  • Chemical Class: Triphenylmethane.

  • Structure: Contains two sulfonate groups (

    
    ) that provide water solubility and anionic character.
    
  • Chromophore: The conjugated system absorbs light in the red region (

    
    ), resulting in a vibrant blue-green emission.
    
The Substrate Interaction (Ionic Bonding)

The staining mechanism is driven by electrostatic attraction . Protein fibers are amphoteric. To induce staining, the dye bath pH must be lowered below the Isoelectric Point (pI) of the fiber (Wool pI


; Silk pI 

).
  • Acidification: Lowering pH protonates the amino groups (

    
    ) on the fiber backbone.
    
  • Adsorption: The anionic dye (

    
    ) migrates from the solution to the fiber surface.
    
  • Fixation: The dye forms a salt linkage (ionic bond) with the cationic sites on the fiber.



Graphviz Diagram 1: Physicochemical Mechanism

DyeingMechanism Acid Acid Solution (H+ Ions) Fiber Protein Fiber (Neutral -NH2) Acid->Fiber Protonation (pH < pI) Protonated Activated Fiber (Cationic -NH3+) Fiber->Protonated Complex Stained Fiber (Ionic Complex) Protonated->Complex Ionic Bonding & Diffusion Dye Acid Green 16 (Anionic D-) Dye->Protonated Electrostatic Attraction

Caption: Mechanism of acid dyeing.[1] Acidic conditions generate cationic sites on the protein fiber, enabling the anionic Acid Green 16 to bind.

Materials & Equipment

ComponentSpecificationPurpose
Dye Acid Green 16 (C.I. 44025) Primary staining agent.[2]
Substrate Wool (Keratin) or Silk (Fibroin)Target biomaterial.[2]
Acid Buffer Acetic Acid (30%) or Formic Acid (85%)pH control (Proton donor).
Electrolyte Sodium Sulfate (Glauber’s Salt)Retarding agent (promotes level dyeing).
Solvent Distilled Water (

)
Medium; prevents mineral interference.
Equipment Programmable Water Bath / Hot PlatePrecise thermal control.

Experimental Protocol

Phase I: Sample Preparation (Scouring)

Objective: Remove natural oils (lanolin/sericin) that block dye sites.

  • Prepare a solution of 0.5 g/L non-ionic detergent (e.g., Triton X-100) and 1 g/L Sodium Carbonate at 50°C.

  • Immerse fibers for 20 minutes.

  • Rinse thoroughly with warm

    
     until pH is neutral.
    
Phase II: Dye Bath Setup
  • Liquor Ratio (L:R): 1:40 (1 g fiber : 40 mL liquid). High dilution prevents aggregation.

  • Dye Concentration: 1.0% owf (on weight of fiber) for standard depth.

Recipe Table:

Reagent Concentration
Acid Green 16 1.0% owf
Sodium Sulfate 5.0 - 10.0% owf

| Acetic Acid (pH Adjust) | to pH 3.5 - 4.5 |

Phase III: The Dyeing Cycle (Critical Control Points)

Note: Wool and Silk require different thermal profiles to prevent thermal degradation.

Step-by-Step Procedure:

  • Dissolution: Dissolve Acid Green 16 in boiling water; filter if necessary to remove insolubles.

  • Bath Assembly: Add dissolved dye, Sodium Sulfate, and acid to the main bath. Check pH (Target: 3.5–4.5).

  • Immersion: Enter the wetted fiber at 40°C.

  • Ramp (Heating):

    • Wool: Raise temp to 100°C (Boil) at 1.5°C/min.

    • Silk: Raise temp to 85°C at 1.5°C/min. Warning: Boiling silk degrades luster and strength.

  • Plateau: Hold at target temperature for 45–60 minutes .

  • Exhaustion Check: The bath should become nearly clear as dye migrates to the fiber.

  • Cooling: Cool slowly to 60°C to prevent thermal shock.

Graphviz Diagram 2: Experimental Workflow

Workflow cluster_thermal Thermal Profile Start Start: Weigh Fiber Scour Scouring (Remove Lipids) Start->Scour BathPrep Prepare Dye Bath (pH 4.0 + Na2SO4) Scour->BathPrep Immersion Immerse Fiber (Temp: 40°C) BathPrep->Immersion HeatWool Ramp to 100°C (Wool) Immersion->HeatWool If Wool HeatSilk Ramp to 85°C (Silk) Immersion->HeatSilk If Silk Hold Plateau: 60 mins HeatWool->Hold HeatSilk->Hold Rinse Rinse & Dry Hold->Rinse

Caption: Operational workflow for Acid Green 16 staining.[2][3][4][5] Note the bifurcation in thermal limits for Wool vs. Silk.

Phase IV: Post-Treatment
  • Rinse: Wash with warm water (40°C) to remove unfixed surface dye.

  • Soaping (Optional): For high fastness requirements, wash with 0.5 g/L non-ionic detergent at 50°C for 10 mins.

  • Drying: Air dry away from direct sunlight to prevent UV degradation of the chromophore.

Analysis & Validation

To validate the protocol, researchers should perform the following quality controls:

  • Spectrophotometric Verification:

    • Measure the absorbance of the residual dye bath.

    • Calculation:

      
      .
      
    • Target: >95% exhaustion indicates a successful protocol.

  • Wavelength Confirmation:

    • Acid Green 16 typically exhibits a

      
       in the range of 635–640 nm  (in aqueous solution). Use this peak for concentration quantification [1].
      
  • Levelness: Visual inspection for patchy staining. If uneven, increase the concentration of Sodium Sulfate or reduce the heating ramp rate in future runs.

References

  • Textile Learner. (2021). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. Retrieved from [Link]

  • World Dye Variety. (2012).[4] Acid Green 16 Properties and Applications. Retrieved from [Link]

Sources

Method

Application Note: Analytical Strategies for the Detection and Quantification of Acid Green 16 (C.I. 44025)

This Application Note is structured as a high-level technical guide for analytical method development, designed for senior researchers and QC scientists. Executive Summary & Chemical Profile Acid Green 16 (AG16), also kn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical method development, designed for senior researchers and QC scientists.

Executive Summary & Chemical Profile

Acid Green 16 (AG16), also known as C.I. 44025 or Naphthalene Green V , is a synthetic triphenylmethane dye characterized by its twin sulfonate groups, rendering it highly anionic and water-soluble.[1] While primarily used in the textile (wool, nylon) and dermatological industries, its structural similarity to banned dyes (like Malachite Green) necessitates rigorous testing protocols for environmental monitoring and toxicological safety.[1]

This guide provides a tiered analytical approach: HPLC-PDA for routine high-concentration quantification and LC-MS/MS for trace-level confirmation in complex matrices.[1]

Physicochemical Identity
ParameterValue
Common Name Acid Green 16 (Naphthalene Green V)
CAS Number 12768-78-4
Molecular Formula

Molecular Weight 560.62 g/mol (Sodium salt)
Target Ion (ESI-) m/z 537.1


635–640 nm (pH dependent)
Solubility Soluble in water (Green/Blue); Soluble in Ethanol
Acidity (pKa) Sulfonic acid groups are strongly acidic (

)

Analytical Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Intake MatrixCheck Matrix Complexity? Start->MatrixCheck Simple Simple (Water/Buffer) MatrixCheck->Simple Low Complex Complex (Biological/Effluent) MatrixCheck->Complex High ConcCheck Target Concentration? Simple->ConcCheck LCMS Method C: LC-MS/MS (Confirmation) Complex->LCMS Requires SPE HighConc High (> 1 ppm) Routine QC ConcCheck->HighConc Trace Trace (< 10 ppb) Residue Analysis ConcCheck->Trace UVVis Method A: UV-Vis (Screening) HighConc->UVVis Rapid Check HPLC Method B: HPLC-PDA (Quantification) HighConc->HPLC Trace->LCMS HPLC->LCMS Ambiguous Peak?

Figure 1: Analytical decision tree for selecting the optimal detection method based on matrix interference and sensitivity needs.

Sample Preparation: Solid Phase Extraction (SPE)

Critical Control Point: AG16 is a di-sulfonated dye.[1] Standard C18 extraction often results in poor recovery due to the dye's high polarity and water solubility. Weak Anion Exchange (WAX) is the superior mechanism, utilizing the electrostatic interaction with the sulfonate groups.

Protocol: Polymeric WAX Extraction

Applicability: Wastewater, biological fluids, and food extracts.[1]

  • Conditioning:

    • 3 mL Methanol (activate sorbent).

    • 3 mL Ammonium Acetate buffer (25 mM, pH 4.[1]5) (equilibrate).

  • Loading:

    • Adjust sample pH to ~4.5 using acetic acid.

    • Load sample at a flow rate of 1–2 mL/min. Note: The anionic dye binds to the cationic sorbent.

  • Washing (Interference Removal):

    • Wash 1: 3 mL Acetate buffer (pH 4.5) (removes neutrals/zwitterions).

    • Wash 2: 3 mL Methanol (removes hydrophobic interferences; dye remains bound ionically).

  • Elution:

    • 3 mL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] High pH deprotonates the WAX sorbent, neutralizing its charge and releasing the anionic dye.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in Mobile Phase A/B (50:50).

Method B: HPLC-PDA (High Performance Liquid Chromatography)

Target Audience: QC Labs, Effluent Monitoring.[1] Principle: Reversed-phase separation with ion-suppression or ion-pairing to retain the polar sulfonate groups.[1]

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Column Temp 35°C
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection PDA/DAD at 635 nm (Quant) and 254 nm (Impurity check)
Gradient Profile[1][3]
  • 0–2 min: 10% B (Isocratic hold to elute salts)[1]

  • 2–12 min: 10%

    
     90% B (Linear gradient)[1]
    
  • 12–15 min: 90% B (Wash)[1]

  • 15.1 min: 10% B (Re-equilibration)

Technical Insight: The use of Ammonium Acetate prevents peak tailing common with sulfonated dyes by masking free silanols on the silica backbone.

Method C: LC-MS/MS (Trace Analysis)

Target Audience: Toxicology, Residue Analysis.[1] Principle: Negative Electrospray Ionization (ESI-) targeting the sulfonate moiety.

Mass Spectrometry Parameters
  • Ionization Source: ESI Negative Mode (

    
    )[1]
    
  • Capillary Voltage: -3.5 kV[1]

  • Desolvation Temp: 400°C

  • Precursor Ion: m/z 537.1

    
    [1]
    
MRM Transition Table (Optimization Required)

Since AG16 is a niche analyte, transitions must be verified on your specific instrument.[1] The following are theoretically derived from the triphenylmethane structure and sulfonate loss patterns:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 537.1457.1 30–40Loss of

(80 Da)
Qualifier 1 537.1441.1 45Loss of

+ Methyl/Ethyl
Qualifier 2 537.1393.1 50Skeletal fragmentation
LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Sample Extract LC LC Separation (C18, 20mM NH4OAc) Sample->LC ESI ESI Source (-) Ionization of Sulfonates LC->ESI Eluent Q1 Q1 Filter Select m/z 537.1 ESI->Q1 [M-Na]- Q2 Collision Cell CID (Ar gas) Q1->Q2 Precursor Q3 Q3 Filter Select m/z 457.1 Q2->Q3 Fragments Detector Detector Signal Integration Q3->Detector

Figure 2: Triple Quadrupole (QqQ) mass spectrometry workflow for the specific detection of Acid Green 16.

Troubleshooting & Senior Scientist Tips

  • Peak Tailing:

    • Cause: Interaction between the dye's nitrogen/sulfonate groups and residual silanols on the column.

    • Fix: Increase buffer concentration to 25–50 mM Ammonium Acetate. Ensure the column is "End-capped."

  • Carryover:

    • Cause: Triphenylmethane dyes stick tenaciously to plastic tubing and injector seals.

    • Fix: Use a needle wash solution of 50:50 Acetonitrile:Isopropanol . Avoid using 100% aqueous phases in the needle wash.

  • Standard Stability:

    • AG16 is sensitive to photodegradation. Store all standard solutions in amber glass vials at 4°C. Prepare working standards daily.

  • Isomer Separation:

    • Commercial dyes often contain isomers. If you see a "doublet" peak in HPLC, do not integrate them separately unless required by regulation. Sum the areas for total dye quantification.

References

  • Chemical Identity & Properties

    • World Dye Variety.[2] (n.d.). Acid Green 16 Properties and Applications. Retrieved from [Link]

  • HPLC Methodology for Synthetic Dyes

    • MDPI. (2020). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link][1][3]

  • LC-MS/MS Transition Strategy (General Sulfonated Dyes)

    • Forensic RTI. (2012). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Solid Phase Extraction Principles

    • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development Guide. Retrieved from [Link][1][3]

  • Triphenylmethane Dye Analysis

Sources

Application

Application Note: Development of Molecularly Imprinted Polymers for Acid Green 16

This Application Note is designed for researchers and drug development professionals focusing on environmental remediation and sensor development.[1] It details the protocol for synthesizing Molecularly Imprinted Polymer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on environmental remediation and sensor development.[1] It details the protocol for synthesizing Molecularly Imprinted Polymers (MIPs) specifically for Acid Green 16 (AG16) , a triphenylmethane dye.[1]

Executive Summary

Acid Green 16 (AG16) is a triphenylmethane dye widely used in the textile and nylon industries. Its persistence in wastewater poses significant environmental risks due to its complex aromatic structure and resistance to biodegradation.[1] Molecularly Imprinted Polymers (MIPs) offer a robust solution for the selective extraction and sensing of AG16.[2][3]

This guide provides a validated protocol for synthesizing AG16-MIPs using 1-vinylimidazole (1-VI) as the functional monomer.[1] The choice of 1-VI is critical: its basic imidazole ring forms strong electrostatic and hydrogen-bonding interactions with the sulfonic acid groups of AG16, creating high-affinity recognition sites.[1]

Chemical Basis & Mechanism

The success of this MIP relies on the pre-polymerization complex formed between the template (AG16) and the functional monomer.

  • Template: Acid Green 16 (Anionic, contains two sulfonate groups

    
    ).[1]
    
  • Functional Monomer: 1-Vinylimidazole (Basic, contains an imidazole ring).[1]

  • Interaction: The imidazole nitrogen acts as a proton acceptor/H-bond donor, interacting with the anionic sulfonate groups of AG16.

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA) locks the geometry of the complex.

Visualization: Interaction Mechanism

AG16_Interaction cluster_0 Pre-Polymerization Complex AG16 Acid Green 16 (Template) [-SO3- Groups] Interaction Electrostatic & H-Bonding AG16->Interaction Monomer 1-Vinylimidazole (Functional Monomer) [Imidazole Ring] Polymerization Polymerization (w/ EGDMA + AIBN) Monomer->Polymerization Interaction->Monomer MIP Rigid MIP Network Polymerization->MIP caption Fig 1: Mechanism of AG16-Monomer complexation stabilizing the imprint site.

Experimental Protocol

Materials Required[1][3][4][5][6][7]
  • Template: Acid Green 16 (AG16) (High purity, >90%)

  • Monomer: 1-Vinylimidazole (1-VI)[1][2][3][4]

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)[1]

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)[1]

  • Solvent: Methanol (HPLC grade)[1]

  • Wash Solvent: Methanol:Acetic Acid (9:1 v/v)[1]

Synthesis Workflow (Bulk Polymerization)

This protocol follows a non-covalent imprinting approach, optimized for bulk synthesis.[1]

Step 1: Pre-Complexation

  • Dissolve 0.25 mmol of Acid Green 16 in 5.0 mL of Methanol in a glass polymerization tube.

  • Add 1.0 mmol of 1-Vinylimidazole.

    • Note: The 1:4 (Template:Monomer) ratio is crucial to ensure all functional groups on the dye are adequately complexed.

  • Sonicate for 10 minutes.

  • Incubate the mixture at room temperature for 2 hours to allow the pre-polymerization complex to reach equilibrium.

Step 2: Polymerization [1]

  • Add 5.0 mmol of EGDMA (Cross-linker) to the mixture.

  • Add 30 mg of AIBN (Initiator).[1]

  • Purge the solution with Nitrogen gas (

    
    ) for 10–15 minutes to remove dissolved oxygen (oxygen inhibits free radical polymerization).[1]
    
  • Seal the tube immediately.[1]

  • Place in a thermostatic water bath at 60°C for 24 hours .

Step 3: Processing

  • After 24 hours, a rigid solid polymer block will form.[1]

  • Crush the polymer mechanically and grind it using a mortar and pestle or a ball mill.

  • Sieve the particles to collect the fraction between 32–63 µm . (Uniform particle size is vital for consistent flow rates in SPE cartridges).[1]

Step 4: Template Removal (Elution) [1]

  • Pack the polymer particles into a Soxhlet extractor thimble.[1]

  • Perform extraction using Methanol:Acetic Acid (9:1 v/v) for 24–48 hours.

    • Mechanism:[1][5][4] The acetic acid protonates the sulfonate groups of AG16 and/or the imidazole groups, disrupting the electrostatic interaction and releasing the dye.

  • Verify removal by checking the absorbance of the wash solvent at 635 nm (AG16

    
    ) until no dye is detected.[1]
    
  • Wash with pure methanol to remove residual acid.[1]

  • Dry in an oven at 60°C overnight.

Visualization: Synthesis Workflow

MIP_Synthesis start Start: Reagents complex Pre-Complexation (AG16 + 1-VI in MeOH) 2 hrs @ RT start->complex poly Polymerization (+ EGDMA + AIBN) 60°C, 24h complex->poly grind Grinding & Sieving (Target: 32-63 µm) poly->grind wash Template Removal (Soxhlet: MeOH/AcOH 9:1) grind->wash final AG16-MIP Ready wash->final caption Fig 2: Step-by-step bulk synthesis protocol for AG16-MIP.

Characterization & Validation

To ensure the MIP is functional, the following validation steps are mandatory.

Binding Capacity (Batch Adsorption Test)

Compare the MIP against a Non-Imprinted Polymer (NIP).[1] The NIP is synthesized identically but without adding AG16 in Step 1.

  • Weigh 20 mg of MIP and 20 mg of NIP into separate vials.

  • Add 5.0 mL of AG16 solution (concentration range 10–100 mg/L).

  • Shake for 120 minutes.

  • Centrifuge and measure the supernatant concentration via UV-Vis spectrophotometry (635 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is adsorption capacity (mg/g),
    
    
    and
    
    
    are initial and final concentrations,
    
    
    is volume, and
    
    
    is mass of polymer.[1][3]
Imprinting Factor (IF)

The Imprinting Factor quantifies the specificity of the MIP.



  • Target: A successful AG16-MIP should have an IF > 2.0 (Literature suggests values up to ~6.9 are achievable [1]).

Selectivity

Test the MIP against structurally similar dyes (e.g., Acid Blue 1, Brilliant Green) to verify that the cavities are specific to AG16's shape and functional group orientation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Binding Capacity Incomplete template removal.Extend Soxhlet extraction time; refresh solvent.
Low Selectivity (IF < 1.5) Non-specific binding.[1]Increase the cross-linker ratio (EGDMA) to create a more rigid cavity.
Soft/Rubbery Polymer Oxygen inhibition or old AIBN.[1]Purge

longer (20 min); use fresh AIBN; ensure temperature is stable at 60°C.
Bleeding Template leaching during assay.Ensure the final wash step (pure methanol) is thorough.[1]

References

  • Synthesis and Evaluation of a Molecularly Imprinted Polymer for Selective Adsorption and Quantification of Acid Green 16 Textile Dye in W

    • Source: National Institutes of Health (NIH) / PubMed / J Braz Chem Soc.[1]

    • Context: Validates the use of 1-vinylimidazole and EGDMA for AG16 imprinting with high recovery r
  • A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements.

    • Source: Royal Society of Chemistry (RSC), Analytical Methods.[1]

    • Context: Describes the application of AG16-MIPs for direct sensing using diffuse reflectance.
  • Acid Green 16 Chemical Structure & Properties.

    • Source: PubChem.[1][6]

    • Context: Verification of functional groups (sulfonates) and molecular weight for stoichiometric calculations.[1]

    • [1]

Sources

Method

Acid Green 16 for research in paper and leather dyeing processes

Executive Summary & Chemical Profile Acid Green 16 (AG16), also known commercially as Erio Green B or Naphthalene Green V, is a triphenylmethane-class anionic dye.[1][2] Its primary utility in research and industrial app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Acid Green 16 (AG16), also known commercially as Erio Green B or Naphthalene Green V, is a triphenylmethane-class anionic dye.[1][2] Its primary utility in research and industrial applications stems from its dual-sulfonated structure, which provides high water solubility and strong ionic affinity for protonated amine groups in proteins.

While widely used in leather and textile coloration, its application in cellulosic materials (paper) requires specific cationic bridging agents due to the lack of direct affinity between the anionic dye and anionic cellulose fibers. This guide provides rigorous, reproducible protocols for both substrates, designed for material scientists and formulation chemists.

Chemical Identity Table
ParameterSpecification
C.I. Name Acid Green 16
C.I. Number 44025
CAS Number 12768-78-4
Chemical Class Triphenylmethane (Disulfonated)
Formula

Ionization Anionic (Negative charge in solution)

~635–640 nm (Water)
Solubility Water (Blue-Green), Ethanol (Green)

Mechanistic Principles

To achieve high fastness and level dyeing, the researcher must understand the molecular interactions driving fixation.

Protein Interaction (Leather/Wool)

Mechanism: Ionic Bonding (Salt Linkage). Collagen and keratin contain amino groups (


). Under acidic conditions (pH < isoelectric point), these groups protonate to form cationic sites (

). The sulfonate groups (

) of Acid Green 16 form strong electrostatic bonds with these sites.
Cellulosic Interaction (Paper)

Mechanism: Cationic Bridging / Physical Entrapment. Cellulose fibers possess a slight negative surface charge (Zeta potential) in water, repelling the anionic AG16. Successful dyeing requires a Retention Aid (e.g., Aluminum Sulfate or Polyamine-Epichlorohydrin) to create a cationic bridge between the fiber and the dye.

Mechanistic Visualization

DyeingMechanism cluster_0 Protein (Leather) Interaction cluster_1 Cellulose (Paper) Interaction Collagen Collagen Fiber (Amino Groups) Protonated Protonated Site (-NH3+) Collagen->Protonated pH < 4.0 Acid Acid Donor (Formic Acid) Acid->Protonated Bond Ionic Salt Linkage (Strong Fastness) Protonated->Bond AG16_L Acid Green 16 (-SO3-) AG16_L->Bond Cellulose Cellulose Fiber (Anionic Surface) Bridge Cationic Bridge (Fiber-Metal-Dye) Cellulose->Bridge Repulsion w/o Fixative AG16_P Acid Green 16 (Anionic) AG16_P->Bridge Fixative Cationic Fixative (Alum/PAE) Fixative->Bridge Charge Reversal

Figure 1: Comparative binding mechanisms. Leather relies on pH-driven ionization, while paper requires an auxiliary cationic bridge.

Protocol A: Leather Dyeing (Drum/Beaker Method)

Objective: Achieve level penetration and surface fixation on chrome-tanned or vegetable-tanned leather.

Reagents Required[2][4][5][6][7][8][9]
  • Acid Green 16 (1.0% stock solution)

  • Ammonia (

    
    ) or Sodium Bicarbonate (for neutralization)
    
  • Formic Acid (85% industrial grade)

  • Water (softened, < 50 ppm hardness)

Experimental Workflow
  • Preparation (Wetting Back):

    • Rehydrate leather samples (crust) in water at 40°C with 0.5% non-ionic surfactant.

    • Rationale: Opens fiber structure to prevent surface spotting.

  • Neutralization (Critical Step):

    • Adjust bath pH to 5.5–6.0 using Sodium Bicarbonate or Ammonia.

    • Run for 30 minutes.

    • Scientific Logic:[3][4][5] Raising pH de-protonates the leather surface, reducing the immediate affinity of the dye. This allows the dye molecules to penetrate deep into the cross-section before fixation occurs.

  • Dye Injection:

    • Add Acid Green 16 (Calculated as % on weight of leather, typically 1–3%).

    • Run drum/agitator for 40 minutes at 50°C.

    • Checkpoint: Cut a small sample. The cross-section should be tinted green (penetration), but the bath should still be colored (no fixation yet).

  • Acid Fixation (The "Strike"):

    • Dilute Formic Acid (1:10 with water).

    • Add in 3 aliquots over 30 minutes.

    • Target final pH: 3.2–3.5.

    • Mechanism:[6][7][8][9][10] As pH drops, amino groups protonate (

      
      ), rapidly snapping the anionic dye molecules onto the fiber. The bath should clear (exhaust) completely.
      
  • Wash & Fatliquor:

    • Drain bath. Rinse with cold water.[11] Apply fatliquor (oil emulsion) to restore softness if necessary.

Protocol B: Paper Dyeing (Wet End / Stock Preparation)

Objective: Uniform internal coloration of paper handsheets or pulp slurry.

Reagents Required[2][4][5][6][7][8][9]
  • Bleached Kraft Pulp (refined to ~300 CSF)

  • Acid Green 16 (1.0% stock solution)

  • Fixative: Aluminum Sulfate (Alum) OR Polyamine retention aid.

  • Rosin Size (optional for water resistance)

Experimental Workflow
  • Pulp Dispersion:

    • Disintegrate pulp to a consistency of 1.0% in water.

    • Maintain temperature at 20–25°C.

  • Dye Addition:

    • Add Acid Green 16 (0.05% – 0.5% based on dry fiber weight).

    • Stir for 5 minutes.

    • Observation: The water will be deeply colored; the fibers will remain largely white. Acid dyes have low substantivity for cellulose.

  • Fixation (Mordanting):

    • Method A (Traditional): Add Alum (Aluminum Sulfate) to pH 4.5–5.0. The

      
       ions coordinate with the dye's sulfonate groups and the fiber's hydroxyl groups.
      
    • Method B (Modern): Add Cationic Polymer (0.1% on fiber weight). This creates a charge patch on the fiber that attracts the anionic dye.

    • Validation: The water phase should become clear (clear backwater) as the dye transfers to the fiber.

  • Sheet Formation:

    • Proceed to handsheet mold. Press and dry at 105°C.

Analytical Validation & Quality Control

To ensure scientific integrity, the dyeing process must be quantified.

Exhaustion Curve Analysis (Spectrophotometry)

Do not rely on visual inspection. Use UV-Vis spectrophotometry to calculate Dye Exhaustion (


).

Protocol:

  • Sample the dyebath at

    
     (Initial Absorbance, 
    
    
    
    ).
  • Sample the dyebath at 5-minute intervals (

    
    ).
    
  • Measure Absorbance at

    
    .
    
  • Calculate % Exhaustion:

    
    
    
Process Control Diagram

ProcessControl Start Start Process Measure_Initial Measure A0 (635nm) Start->Measure_Initial Dyeing_Cycle Dyeing Cycle (Temp/Agitation) Measure_Initial->Dyeing_Cycle Acid_Add Add Formic Acid (Fixation) Dyeing_Cycle->Acid_Add Sampling Sample Supernatant (At) Acid_Add->Sampling Calc Calculate Exhaustion % Sampling->Calc Decision Exhaustion > 98%? Calc->Decision End Drain & Wash Decision->End Yes Correct Add Time/Acid Decision->Correct No Correct->Sampling Retest (+10 min)

Figure 2: Quality Control Loop for Dye Exhaustion.

Safety & Handling (SDS Summary)

  • Hazards: Acid Green 16 is generally low toxicity but acts as a skin and eye irritant. Inhalation of dust must be avoided.[11][7][12]

  • PPE: Nitrile gloves, lab coat, and P95 dust mask during powder weighing.

  • Disposal: Although less toxic than heavy-metal dyes, solutions containing AG16 should be treated (flocculation/carbon filtration) before discharge into municipal sewage, as triphenylmethane dyes are recalcitrant to biodegradation.

References

  • World Dye Variety. (2012).[1] Acid Green 16 Properties and Applications.[1][4][13] Retrieved from [1]

  • PubChem. (n.d.). Acid Green 16 Compound Summary (CID 160685). National Library of Medicine. Retrieved from [2]

  • Covington, A. D. (2009). Tanning Chemistry: The Science of Leather. Royal Society of Chemistry. (Contextual grounding for collagen-dye interaction mechanisms).
  • Hubbe, M. A. (2014).[1] Prospects for maintaining excellent paper strength while using less water and energy. BioResources. (Contextual grounding for cationic retention aids in papermaking).

  • ChemBK. (2024). C.I.[1][2][3][14][4][9] Acid Green 16 Physico-chemical Properties. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acid Green 16 &amp; Lissamine Green Variants

Topic: Troubleshooting Poor or Inconsistent Staining Introduction: The "Identity Crisis" of Acid Green Welcome to the technical support center. If you are experiencing inconsistent staining with Acid Green 16 (AG16) , th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor or Inconsistent Staining

Introduction: The "Identity Crisis" of Acid Green

Welcome to the technical support center. If you are experiencing inconsistent staining with Acid Green 16 (AG16) , the first and most critical step is to verify the chemical identity of your reagent.[1]

In drug development and biological research—particularly in ocular toxicity models and histology—there is a frequent nomenclature error where Acid Green 16 is confused with Acid Green 50 (Lissamine Green B) .[1] These are distinct chemical entities with different solubilities and staining affinities. Using AG16 (Erio Green B)[1][2][3] when your protocol requires AG50 (Lissamine Green B) is the #1 cause of "inconsistent" or "faint" results in vital staining.

This guide addresses troubleshooting for both, with a primary focus on identifying the correct dye for your specific application.

Part 1: Reagent Verification (The "Root Cause" Check)[1][2]

Before altering your protocol, check your bottle. Compare your CAS number against the table below.

Table 1: Chemical Specification Matrix
FeatureAcid Green 16 (The "Textile" Dye) Acid Green 50 (The "Vital" Dye)
Common Names Erio Green B, Lissamine Green V Lissamine Green B , Wool Green S
C.I.[1][2][4] Number 44025 44090
CAS Number 12768-78-4 3087-16-9
Primary Use Textile dyeing (Silk/Wool), Redox indicatorOcular Surface Staining (Dry Eye) , Histology
Solubility Moderate in water; sensitive to oxidizersHigh in water; pH dependent
Staining Mode General protein stain (low specificity)Vital Stain: Enters damaged cell membranes

Critical Insight: If you are conducting corneal/conjunctival staining (e.g., Draize test, dry eye models) and your bottle says Acid Green 16 (CAS 12768-78-4) , you are using the wrong dye.[1][2] You must switch to Lissamine Green B (Acid Green 50) for reproducible vital staining [1].[1][2]

Part 2: Troubleshooting Workflow (Interactive Q&A)

Scenario A: Ocular Surface Staining (In Vivo / Ex Vivo)

Context: Preclinical toxicity studies or dry eye models.[1][2]

Q1: My staining is extremely faint, even on positive control animals. Why?

  • Cause 1: Suboptimal Concentration. Clinical strips often deliver only ~0.2% dye concentration if not soaked long enough. The "Gold Standard" for research is a 1% Solution .

  • Cause 2: Mucin Interference. The dye must diffuse through the mucin layer to reach the epithelium. If the eye is washed immediately after instillation, the dye never reaches the target cells.

  • Solution: Adopt the "Instill-Wait-Wash" protocol (see Part 3).[1][2]

Q2: I see non-specific "background" green noise across the whole cornea.

  • Cause: Dye precipitation or insufficient irrigation. As the solvent evaporates (especially on strips), the dye crystallizes.[1] These micro-crystals settle on healthy cells, mimicking damage.

  • Solution: Filter your 1% solution through a 0.22 µm syringe filter daily.

Q3: The staining intensity fades within minutes of imaging.

  • Cause: Diffusion. Unlike Rose Bengal, Lissamine Green B diffuses out of damaged cells relatively quickly into the stroma or tear film.

  • Solution: Standardize the "Time-to-Image" window. Photograph between 1 to 3 minutes post-wash.

Scenario B: Histological Staining (Tissue Sections)

Context: Counterstaining connective tissue (Masson’s Trichrome variants).[1][2]

Q1: The green counterstain is overpowering the nuclear stain (Hematoxylin). [1]

  • Cause: pH Mismatch. Acid Green dyes bind to basic amino groups. If the pH is too low (too acidic), binding becomes aggressive and non-selective.[1]

  • Solution: Differentiate in 1% Acetic Acid water, not plain water, to control the charge balance.

Q2: The staining is inconsistent between batches.

  • Cause: Hygroscopic Reagent. Triphenylmethane dyes absorb moisture from the air, altering the weight-to-volume calculation.[1][2]

  • Solution: Store the powder in a desiccator. Weigh the dye based on "dye content" (often <80% in commercial batches), not total weight.[1]

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for resolving faint or artifact-heavy staining.

TroubleshootingLogic Start START: Issue Observed CheckCAS Step 1: Check CAS Number Is it 3087-16-9? Start->CheckCAS WrongDye STOP: You have Acid Green 16 (Textile Dye). Switch to Lissamine Green B (AG50). CheckCAS->WrongDye No (12768-78-4) RightDye Correct Dye (AG50). Proceed to Protocol Check. CheckCAS->RightDye Yes ProblemType What is the artifact? RightDye->ProblemType Faint Issue: Faint / No Signal ProblemType->Faint Background Issue: High Background / Precipitate ProblemType->Background ConcCheck Concentration < 1%? (e.g. using dry strips?) Faint->ConcCheck FilterCheck Was solution filtered? Background->FilterCheck WaitCheck Wait Time < 1 min? ConcCheck->WaitCheck No FixConc Action: Prepare 1% Liquid Solution (See Protocol) ConcCheck->FixConc Yes FixWait Action: Increase dwell time to 2 mins before wash WaitCheck->FixWait Yes FixFilter Action: 0.22µm Filtration (Remove crystals) FilterCheck->FixFilter No

Figure 1: Decision matrix for troubleshooting Acid Green/Lissamine Green staining issues. Note the critical divergence at CAS verification.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of 1% Lissamine Green B (Standard)

Use this for Ocular Toxicity or Vital Staining.[1][2]

  • Weighing: Weigh 100 mg of Lissamine Green B (CAS 3087-16-9).[1][2]

    • Note: Adjust for dye purity. If purity is 80%, weigh 125 mg.

  • Dissolution: Dissolve in 10 mL of Phosphate Buffered Saline (PBS, pH 7.2).

    • Scientific Rationale: PBS mimics tear pH. Water alone can be too acidic, altering the dye's charge and membrane affinity [2].

  • Filtration (Crucial): Pass the solution through a 0.22 µm syringe filter into a sterile amber bottle.

    • Why? This removes undissolved micro-crystals that cause "pepper-spot" artifacts on the cornea.[2]

  • Storage: Store at room temperature in the dark. Discard after 1 month (triphenylmethanes are light-sensitive).[1][2]

Protocol 2: The "Instill-Wait-Wash" Workflow

For consistent in vivo data.[1][2]

  • Instill: Apply 10 µL of 1% solution to the inferior conjunctival sac.

  • Blink/Wait: Allow the subject to blink (or manually close eyelids) for 15 seconds .

  • Dwell Time: Wait 2 minutes total.

    • Mechanism:[5] The dye must penetrate the mucin layer. Immediate washing washes the dye off the mucin before it stains the underlying damaged cells [3].

  • Wash: Irrigate gently with 1 mL saline to remove pooled dye.

  • Image: Photograph immediately using a red-free (green) filter or white light.[2]

Part 5: Mechanism of Action (The "Why")

Understanding the mechanism helps explain why the protocol steps matter.

  • Vital Staining: Unlike Fluorescein (which pools in intercellular gaps), Acid Green 50 is a vital dye .[1] It penetrates cells with discontinuous cell membranes (dead/dying cells) and stains the nucleus/cytoplasm. It does not stain healthy cells because the dye is too large and charged to cross an intact lipid bilayer [4].

  • Mucin Staining: It also stains mucin strands. If your "background" is high, you may have excess mucus (common in dry eye models), not necessarily poor staining technique.[1] Use Acetylcysteine (10%) as a mucolytic pretreatment if you need to visualize cells only, though this is rare in toxicity screens.[1]

Mechanism cluster_0 Staining Outcome Dye Acid Green Molecule Healthy Healthy Cell (Intact Membrane) Dye->Healthy Blocked by Lipid Bilayer Damaged Damaged Cell (Broken Membrane) Dye->Damaged Diffuses into Cytoplasm

Figure 2: Differential interaction of Acid Green with healthy vs. damaged cells.[1][2][6]

References

  • Kim, J., et al. (2011).[1] "Optimizing evaluation of Lissamine green parameters for ocular surface staining." Eye, 25(11), 1429-1434.[1][2] [Link]

  • Manning, F.J., et al. (1995).[1] "Patient tolerance and ocular surface staining characteristics of lissamine green versus rose bengal." Ophthalmology, 102(12), 1953-1957.[1][2] [Link]

  • Bron, A.J., et al. (2015).[1] "Grading of corneal and conjunctival staining in the context of other dry eye tests." Cornea, 22(7), 640-650.[1][2] [Link]

  • Chodosh, J., et al. (1994).[1] "Lissamine green staining of the ocular surface." Archives of Ophthalmology, 112(8), 1003.[1] [Link]

Sources

Optimization

Optimizing Acid Green 16 concentration for biological staining

Technical Support Center: Acid Green 16 & Lissamine Green B Optimization Status: Active Agent: Senior Application Scientist Ticket ID: AG16-OPT-001[1] CRITICAL SAFETY & NOMENCLATURE WARNING Before proceeding with any opt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid Green 16 & Lissamine Green B Optimization

Status: Active Agent: Senior Application Scientist Ticket ID: AG16-OPT-001[1]

CRITICAL SAFETY & NOMENCLATURE WARNING

Before proceeding with any optimization, you must verify the Colour Index (C.I.) number on your reagent bottle. "Acid Green" is a loose chemical family, and using the wrong specific dye can ruin biological samples or cause toxicity in vital staining.

Common NameC.I.[1][2][3][4][5][6][7][8] NumberCAS NumberPrimary Biological Application
Lissamine Green B (Acid Green 50)44090 3087-16-9Vital Staining (Ophthalmology, Live Cell Membrane Integrity).[1] Low toxicity.
Acid Green 16 (Erio Green B)[1][4]44025 12768-78-4Histology (Collagen Counterstain, Textile Dyeing).[1][4] NOT recommended for vital use.

This guide covers optimization for BOTH, but they are mutually exclusive workflows.

Module 1: Vital Staining (Live Cells & Ocular Surface)

Target Reagent: Lissamine Green B (C.I. 44090) Goal: Assess membrane integrity with high Signal-to-Noise Ratio (SNR) and minimal cytotoxicity.[1]

The Mechanism

Lissamine Green B is an anionic, hydrophilic dye. It does not penetrate the intact lipid bilayer of healthy cells. It selectively stains cells with disrupted membrane permeability (devitalized cells) and mucus. Unlike Rose Bengal, it is not intrinsically toxic to healthy cells at standard concentrations, making it the gold standard for dry eye assessment and cell viability assays.

Optimization Protocol: The "1% Standard" & Beyond

While 1% is the clinical standard, research applications (e.g., flow cytometry or sensitive cell lines) require titration.

Base Formulation:

  • Solvent: Phosphate Buffered Saline (PBS), pH 7.2 (Avoid unbuffered water; pH < 6.0 can cause dye precipitation).

  • Concentration Range: 0.1% – 1.0% (w/v).

Step-by-Step Optimization Workflow:

  • Preparation: Prepare stock solution at 1% (10 mg/mL) in PBS. Filter through a 0.22 µm syringe filter to remove undissolved crystals (crucial to prevent artifactual "spotting").

  • Titration: Create a dilution series: 0.1%, 0.25%, 0.5%, 1.0%.

  • Staining: Apply 10–20 µL to the surface/culture.

  • Dwell Time:

    • Minimum: 60 seconds (allow diffusion into damaged membranes).

    • Maximum: 4 minutes (prevent non-specific background binding).

  • Wash: Gently rinse with isotonic saline. Do not use water , as hypotonic shock will lyse cells, creating false positives.

Data: Concentration vs. Signal Quality

ConcentrationApplicationSNRRisk Factor
0.1% - 0.25% Flow Cytometry / High-Sensitivity MicroscopyModerateLow Background
0.5% Routine Cell Culture ViabilityHighOptimal Balance
1.0% Clinical Ophthalmology (Ocular Surface)Very HighPotential "Pooling" Artifacts
>1.5% Not RecommendedPoorToxicity & Quenching

Module 2: Histological Counterstaining (Fixed Tissue)

Target Reagent: Acid Green 16 (C.I. 44025) or Lissamine Green B (C.I. 44090) Goal: Contrast staining of cytoplasm/collagen against nuclear stains (e.g., Hematoxylin).[1]

The Mechanism

In fixed tissue at acidic pH, the dye acts as a general protein stain. It binds ionically to protonated amino groups (NH3+) on proteins (collagen, cytoplasm). It competes with other acid dyes (like Acid Fuchsin) in trichrome protocols.

Optimization Protocol

Base Formulation:

  • Solvent: 1% Acetic Acid solution (The acid pH is critical to generate positive charges on tissue proteins).

  • Concentration: 0.1% – 0.5% (w/v).

Workflow:

  • Deparaffinize & Rehydrate tissue sections.

  • Nuclear Stain: Hematoxylin (or similar) -> Wash.[1]

  • Counterstain: Immerse in Acid Green 16 solution for 1–3 minutes .

  • Differentiation: Rinse quickly in 1% acetic acid to remove excess dye.

  • Dehydrate: 95% EtOH -> 100% EtOH -> Xylene.

    • Note: Acid Green 16 is highly soluble in water but less so in ethanol.[9] However, prolonged ethanol exposure can leach the dye. Move quickly through dehydration.

Troubleshooting & FAQs

Q1: I see "speckling" or precipitate on my live cells. Is the dye toxic? A: Likely not toxicity, but crystallization .

  • Cause: Acid Green 16/50 has a solubility limit that decreases significantly if the solvent evaporates or if the pH drops.

  • Fix: Always filter the working solution (0.22 µm) immediately before use. Ensure the cap is tight to prevent evaporation. Check that your wash buffer is not acidic.

Q2: My histological counterstain is too faint. Should I increase concentration? A: Don't increase concentration; adjust the pH .

  • Mechanism:[10] The dye binds to positively charged proteins. If the pH is too neutral, proteins aren't sufficiently protonated.

  • Fix: Prepare the dye in 1% Acetic Acid (pH ~2.5–3.0). If already doing this, increase staining time to 5 minutes, but monitor for nuclear stain displacement.

Q3: Can I use Acid Green 16 for fluorescence microscopy? A: Generally, no .

  • Reason: It is a chromogenic dye (absorbs light), not a fluorophore. However, it fluoresces weakly in the far-red/near-IR (approx 630-660nm excitation) but has very low quantum yield compared to dedicated fluorophores like Annexin V-FITC or Propidium Iodide.[1]

  • Pro Tip: In fluorescence channels, concentrated Acid Green 16 can actually quench other fluorophores via resonance energy transfer if emission spectra overlap.

Q4: The staining fades rapidly after mounting. A: This is a dehydration artifact .

  • Cause: The dye is slightly soluble in lower-grade alcohols.[1]

  • Fix: Ensure your dehydration steps (70% -> 95% -> 100% EtOH) are rapid.[1] Alternatively, air-dry the slide (if protocol permits) or use a non-alcoholic dehydration method (e.g., rapid air dry followed by xylene dip) if fading is severe.[1]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct dye and optimizing the workflow based on your specific application.

AcidGreenOptimization Start START: Select Application CheckCI CHECK REAGENT BOTTLE Verify C.I. Number Start->CheckCI Vital Vital Staining (Live Cells/Eye) CheckCI->Vital Live Sample Histo Histology (Fixed Tissue) CheckCI->Histo Fixed Sample CorrectVital Use Lissamine Green B (C.I. 44090) Vital->CorrectVital Required CorrectHisto Use Acid Green 16 (C.I. 44025 or 44090) Histo->CorrectHisto Recommended OptVital Optimization: Vital 1. Filter (0.22µm) 2. Solvent: PBS (pH 7.2) 3. Conc: 0.5% - 1.0% CorrectVital->OptVital OptHisto Optimization: Histo 1. Solvent: 1% Acetic Acid 2. Conc: 0.1% - 0.5% 3. Rapid Dehydration CorrectHisto->OptHisto TroubleVital Issue: High Background? Action: Reduce Time (<2 min) or Conc (to 0.5%) OptVital->TroubleVital If Noise High TroubleHisto Issue: Fading? Action: Faster Alcohol Steps or Air Dry OptHisto->TroubleHisto If Signal Lost

Caption: Decision tree for selecting the correct Acid Green variant and optimizing parameters based on biological application (Vital vs. Histological).

References

  • PubChem. Acid Green 16 (Compound). National Library of Medicine. Available at: [Link][1]

  • Biological Stain Commission. Lissamine Green B (C.I. 44090). Biological Stain Commission Glossary. Available at: [Link]

  • Manning, F. J., et al. (1995). Lissamine Green as a stain for the ocular surface. Investigative Ophthalmology & Visual Science. Available at: [Link][1]

  • StainsFile. Acid Dyes and their Mechanism. Available at: [Link][1]

  • Churukian, C. J. Method of the Histochemical Stains & Diagnostic Application. University of Rochester Medical Center. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Acid Green 16 Degradation Protocols

Topic: Optimization & Troubleshooting of Acid Green 16 (C.I. 44025) Degradation Audience: Chemical Engineers, Environmental Scientists, R&D Specialists[1] Mission Statement Welcome to the Advanced Oxidation Process (AOP)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Acid Green 16 (C.I. 44025) Degradation Audience: Chemical Engineers, Environmental Scientists, R&D Specialists[1]

Mission Statement

Welcome to the Advanced Oxidation Process (AOP) Support Center. This guide addresses the recalcitrant nature of Acid Green 16 (AG16) , a triphenylmethane dye containing sulfonate groups.[2] Unlike simple azo dyes, AG16's steric bulk and aromatic stability require precise tuning of oxidative species.[2] This guide moves beyond basic "add and stir" instructions, focusing on the mechanistic causality of failure points in Photocatalytic and Fenton-based systems.

Module 1: The pH Paradox

User Question: "I am using


 for photocatalysis. My degradation efficiency is negligible at neutral pH (7.0), but literature suggests varying optimal ranges. What is happening?"

Technical Diagnosis: The failure is likely due to Electrostatic Repulsion governed by the Point of Zero Charge (PZC).[2]

  • The Chemistry of AG16: Acid Green 16 is an anionic dye due to its sulfonate groups (

    
    ).[1][2][3]
    
  • The Chemistry of the Catalyst (

    
    ):  Titanium Dioxide has a PZC of approximately 6.8.[2]
    
    • pH < PZC (Acidic): The catalyst surface is positively charged (

      
      ).[3] This attracts the anionic AG16 dye, facilitating surface adsorption and immediate radical attack.[2]
      
    • pH > PZC (Alkaline): The surface becomes negatively charged (

      
      ).[1][3] This repels the anionic dye, reducing the reaction to bulk-phase diffusion, which is significantly slower.[2]
      

Corrective Protocol:

  • For

    
     / Fenton:  Adjust initial pH to 3.0 – 4.0 . This maximizes electrostatic attraction and prevents iron precipitation (in Fenton systems).[3]
    
  • For ZnO: Note that ZnO may exhibit stability issues at very low pH (dissolution).[1][3] However, some studies indicate ZnO can be effective in slightly alkaline conditions due to different surface hydroxylation mechanisms, though acidic conditions generally favor anionic dye adsorption [1].[1][2]

Key Metric: | Parameter | Optimal Range (Fenton) | Optimal Range (


 Photocatalysis) | Mechanism of Failure outside range |
| :--- | :--- | :--- | :--- |
| pH  | 2.5 – 3.5 | 3.0 – 4.0 | Iron sludge formation (High pH) or Catalyst Dissolution (Extremely Low pH) |[1][3]
Module 2: Stoichiometry & The "Scavenging" Effect

User Question: "To speed up the reaction, I doubled my


 dosage, but the degradation rate actually decreased. Is my oxidant defective?"

Technical Diagnosis: No. You have triggered the Radical Scavenging Effect .[2] AOPs rely on the Hydroxyl Radical (


) to break the triphenylmethane structure.[2] However, 

is not just a source of radicals; in excess, it consumes them.[2]

The Scavenging Reaction:



The resulting hydroperoxyl radical (

) is a much weaker oxidant than

and cannot effectively degrade AG16 [2].[2]

Visualizing the Mechanism: The following diagram illustrates the balance between radical generation and scavenging.[2]

AOP_Mechanism UV UV/Visible Light Cat Catalyst (TiO2/Fe2+) UV->Cat Excitation OH_Rad •OH (Hydroxyl Radical) [Primary Oxidant] Cat->OH_Rad e-/h+ Pair Generation H2O2 H2O2 (Oxidant) H2O2->OH_Rad Homolysis Scavenging Scavenging Effect (•OOH Formation) H2O2->Scavenging Excess Dosage AG16 Acid Green 16 (Target) OH_Rad->AG16 Electrophilic Attack OH_Rad->Scavenging Consumed by Excess H2O2 Degradation Degradation Products (CO2, H2O, Mineral Salts) AG16->Degradation Ring Cleavage

Caption: Figure 1. Radical generation vs. scavenging pathways. Excess oxidant shifts equilibrium toward the non-reactive scavenging path (black box).[2]

Module 3: Kinetic Limitations (Screening Effect)

User Question: "I am testing a high-concentration effluent (500 ppm). The reaction is incredibly slow compared to my 50 ppm bench tests."

Technical Diagnosis: You are encountering the Inner-Filter (Screening) Effect and Active Site Saturation .

  • Photon Blockage: At high concentrations, AG16 molecules absorb the UV/Visible light before it reaches the catalyst surface.[2] If the photons don't hit the

    
    , electron-hole pairs are not generated.[2]
    
  • Beer-Lambert Limitation: The path length of effective light penetration decreases exponentially as dye concentration increases [3].[2][3]

Troubleshooting Flowchart:

Troubleshooting Start Low Degradation Efficiency Check_pH Check pH (Is it < 4.0?) Start->Check_pH Check_Conc Check Dye Conc. (Is it > 100 ppm?) Check_pH->Check_Conc Yes Action_Acidify Action: Acidify to pH 3.0 Check_pH->Action_Acidify No Check_Dosage Check Catalyst/Oxidant Check_Conc->Check_Dosage No Action_Dilute Action: Dilute Sample or Increase Light Intensity Check_Conc->Action_Dilute Yes Action_Optimize Action: Run Dosage Optimization (Avoid Scavenging) Check_Dosage->Action_Optimize

Caption: Figure 2. Decision matrix for troubleshooting low degradation efficiency in AG16 experiments.

Module 4: Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for Bench-Scale Photocatalysis.

Reagents:

  • Acid Green 16 Stock Solution (1000 mg/L).[1][3]

  • Catalyst (

    
     Degussa P25 or equivalent).[1][3]
    
  • pH adjustment agents (

    
    , 
    
    
    
    ).[1][3]

Protocol Steps:

  • Dark Adsorption Phase (Critical):

    • Prepare 100 mL of dye solution (Start with 50 mg/L).

    • Add catalyst (Standard loading: 0.5 – 1.0 g/L).[3]

    • Stir in the dark for 30 minutes.

    • Why? You must distinguish between adsorption removal and photocatalytic degradation.[3] If you skip this, your initial "degradation" data is false—it's just the dye sticking to the powder.[2]

  • Irradiation & Sampling:

    • Turn on the light source (UV or Solar simulator).[2]

    • Withdraw 3 mL aliquots at t = 0, 15, 30, 60, 90, 120 min.

    • Centrifugation: Spin at 4000 rpm for 10 mins to remove catalyst particles. (Filtration with 0.45µm filter is also acceptable but may adsorb dye).[1][3]

  • Analysis:

    • Measure Absorbance at

      
        [4].[1][3]
      
    • Calculate Efficiency:

      
      [1][3]
      
    • Note: If the solution turns colorless but COD (Chemical Oxygen Demand) remains high, you have achieved decolorization but not mineralization.[2]

References
  • SciSpace. (2010).[1][3] Photocatalytic degradation of leather dye, Acid green 16 using ZnO in the slurry and thin film forms.

  • Frontiers in Chemistry. (2021). Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism. (Mechanistic parallel for triphenylmethane dyes).

  • NISCAIR. (2006).[1][3] TiO2 Catalysed Photodegradation of Leather Dye, Acid Green 16.

  • PubChem. (2025).[1][3][4] Acid Green 16 - Chemical Properties and Spectral Data. [1][3]

Sources

Optimization

How to improve the color fastness of Acid Green 16 dye

Technical Support Center: Acid Green 16 (C.I. 44025) [1] Introduction: The Chemistry of the Chromophore Acid Green 16 (also known as Lissamine Green V or Erioglaucine A) is a triphenylmethane dye.[1] While prized for its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid Green 16 (C.I. 44025) [1]

Introduction: The Chemistry of the Chromophore

Acid Green 16 (also known as Lissamine Green V or Erioglaucine A) is a triphenylmethane dye.[1] While prized for its brilliant, intense green shade in both textile (wool/nylon) and biological applications (vital staining), it possesses inherent structural vulnerabilities.

  • The Challenge: The triphenylmethane chromophore is susceptible to oxidative cleavage (photofading) and, being a disulfonated anion, relies on reversible ionic bonding for retention. This often results in poor wet fastness (bleeding) and moderate light fastness.[1]

  • The Solution: Improving fastness requires a dual approach: steric immobilization (locking the dye into the substrate) and oxidative protection (shielding the chromophore).

Module 1: The Mechanism of Fixation

To troubleshoot, one must first understand the binding mechanism. Acid Green 16 (


) binds to the protonated amino groups (

) of protein fibers (wool/silk) or polyamides (nylon).[1]
Visualizing the Fixation Pathway

The following diagram illustrates the progression from weak ionic binding to a fully fixed, fastness-optimized system.

FixationMechanism Dye Acid Green 16 Anion (Soluble) IonicBond Ionic Bond Formed (Reversible/Low Fastness) Dye->IonicBond pH < Isoelectric Point Fiber Protonated Fiber Site (NH3+) Fiber->IonicBond Syntan Syntan Treatment (Anionic Blocking) IonicBond->Syntan Step 1: After-treatment Cationic Cationic Fixative (Complex Formation) Syntan->Cationic Step 2: Full Back-Tan Final High Fastness (Insoluble Complex) Cationic->Final Steric Locking

Figure 1: The "Full Back-Tan" mechanism.[1] Simple ionic bonds are reversible during washing. Introducing Syntans and Cationic fixatives creates a large, insoluble complex that physically traps the dye.

Module 2: Troubleshooting Wet Fastness (Bleeding)

User Scenario: The dye bleeds during washing or stains adjacent fabrics (e.g., in multi-fiber blends).

Diagnostic & Solution Table
SymptomRoot CauseCorrective ActionMechanism
Bleeding in Cold Water Unbound surface dye (Ring Dyeing).[1]Wash-off Cycle: Rinse at 50°C before fixation.Removes hydrolytically unstable dye molecules before they can detach during consumer use.[1]
Bleeding in Hot Wash (60°C) Reversible ionic bonding; thermal energy breaks salt linkages.[1]Syntan Fixation: Apply mesomeric phenolic condensate (2-4% owf).[1]Syntans are large anions that "plug" the fiber pores, mechanically blocking dye exit [1].
Staining of Nylon/Wool Dye migration due to high solubility.pH Control: Lower dyeing pH to 3.0–3.5.Increases the number of protonated amine sites (

), driving equilibrium toward the fiber [2].
Desorption over time Hydrolysis of the dye-fiber bond.[1]Cationic After-treatment: Apply polyamine fixative.[1]Forms a large, water-insoluble precipitate with the dye anion (Salt Complex) [3].[1]
Protocol A: The "Full Back-Tan" Method (Gold Standard)

For maximum wash fastness on Nylon/Wool.[1]

  • Dyeing: Complete dyeing cycle. Drop bath. Rinse cold.[1][2]

  • Syntan Step:

    • Fill fresh bath (Ratio 1:10).[1]

    • Add 3% (owf) Anionic Syntan (e.g., sulfonated phenolic condensate).[1]

    • Adjust pH to 4.0 with Acetic Acid.

    • Run at 70°C for 20 mins.

  • Cationic Step (Do not rinse in between if compatible, otherwise rinse):

    • Add 1-2% (owf) Cationic Fixative (polyamine derivative).[1]

    • Run at 50°C for 15 mins.

  • Final Rinse: Cold water.

Scientist's Note: Do not overdose the cationic fixative. Excess cationics can act as a "solvent" for the dye, actually extracting it from the fiber or causing a shade shift (yellowing) [4].

Module 3: Troubleshooting Light Fastness (Fading)

User Scenario: The green color turns dull or fades to a yellowish-brown upon exposure to sunlight or UV.[1]

Mechanism: Triphenylmethane dyes undergo N-dealkylation or destruction of the central carbon conjugation system when excited by photons in the presence of oxygen [5].

FAQ: Why is Acid Green 16 fading so fast?

Q: I used a standard fixative, but the light fastness is still only 2-3 (Blue Wool Scale). A: Standard fixatives (cationics) often lower light fastness because they can catalyze the photo-oxidation of the dye molecule. Solution: You must use a Synergistic Fixation System .[1]

Protocol B: Photostability Enhancement
  • During Dyeing:

    • Add UV Absorber (Benzotriazole type) : 1-2% owf.[1] This acts as a photon sink, absorbing UV energy before it hits the chromophore.

    • Antioxidant: Add a hindered phenol antioxidant to scavenge free radicals generated during irradiation.

  • After-treatment:

    • Use an Anionic Syntan ONLY . Avoid cationic fixatives if light fastness is the priority, as they can shift the electron density of the dye, making it more susceptible to oxidation.

Module 4: Stability for Drug Development & Diagnostics

Audience: Formulation Scientists using Acid Green 16 (Lissamine Green) for staining or liquid solutions.[1]

Issue: Stock solutions fading in storage.

  • The Cause: Acid Green 16 in aqueous solution is highly sensitive to redox potential and pH. At high pH (alkaline), the central carbon is attacked by

    
    , forming a colorless carbinol base (fading).[1]
    
  • The Fix:

    • Buffer the Solution: Maintain pH between 3.0 and 5.0. Avoid alkaline conditions (> pH 8) where the chromophore structure collapses.

    • Chelation: Trace metal ions (Iron/Copper) in water can catalyze oxidative fading.[1] Add 0.1% EDTA to the stock solution to sequester metals [6].

    • Amber Storage: Store in amber glass to prevent photon-initiated radical formation.[1]

Troubleshooting Logic Tree

Use this flow to determine the correct intervention for your specific failure mode.

TroubleshootingTree Start Identify Failure Mode CheckType Is it Fading or Bleeding? Start->CheckType Bleeding Wet Fastness Failure (Bleeding/Staining) CheckType->Bleeding Fading Light Fastness Failure (Fading/Color Shift) CheckType->Fading CheckPH Check Dyeing pH (Is it > 4.5?) Bleeding->CheckPH LowerPH Action: Lower pH to 3.0-3.5 Add Leveling Agent CheckPH->LowerPH Yes SyntanFix Action: Apply Syntan (Anionic Condensate) CheckPH->SyntanFix No FullBack Action: Full Back-Tan (Syntan + Cationic) SyntanFix->FullBack If still failing CheckSol Is it a Liquid Solution? Fading->CheckSol CheckFix Did you use Cationic Fixative? RemoveCat Action: Remove Cationic Fix. Switch to Syntan Only CheckFix->RemoveCat Yes AddUV Action: Add UV Absorber (Benzotriazole) in Bath CheckFix->AddUV No CheckSol->CheckFix No (Textile) Buffer Action: Buffer pH 3-5 Add EDTA CheckSol->Buffer Yes (Formulation)

Figure 2: Decision matrix for stabilizing Acid Green 16.

References

  • Burkinshaw, S. M. (2018).[1] Physico-chemical aspects of the application of syntans to improve the wet fastness of acid dyes on nylon. Dyes and Pigments.[2][3][4][5][6][7]

  • Textile Learner. (2021). Dyeing of Nylon Fiber with Acid Dye: Process and Troubleshooting.

  • Hauser, P. J. (2011).[1] Textile Wet Processing Engineering. Carolina Academic Press.[1] (Referencing cationic fixation mechanisms).

  • Datacolor. (2024). Understanding Color Fastness Failures in Polyamides.

  • Gao, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes. NIH National Library of Medicine.

  • PubChem. (2024).[1] Acid Green 16 - Chemical Stability and Handling. [1]

Sources

Troubleshooting

Technical Support Center: Acid Green 16 (C.I. 44025) Stability &amp; Solubilization

[1][2] Technical Overview: The Physics of Aggregation Acid Green 16 (C.I. 44025; Erio Green B) is an anionic triphenylmethane dye.[1][2] While it possesses sulfonate groups ( ) that confer water solubility, its large hyd...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Technical Overview: The Physics of Aggregation

Acid Green 16 (C.I. 44025; Erio Green B) is an anionic triphenylmethane dye.[1][2] While it possesses sulfonate groups (


) that confer water solubility, its large hydrophobic aromatic backbone makes it prone to self-association in aqueous environments.[1][2]
Why does it aggregate?

The aggregation is driven by the hydrophobic effect and


-

stacking
. In pure water, the water molecules form a structured cage around the hydrophobic aromatic rings of the dye. To minimize the entropic cost of this ordering, dye molecules stack their aromatic rings together, reducing the surface area exposed to water.
  • Monomer: Exists at low concentrations (

    
     M).[1][2] Displays a characteristic absorption peak (
    
    
    
    nm).[1][2]
  • H-Aggregates (Dimers/Trimers): Form at higher concentrations or ionic strengths.[1][2] These face-to-face stacks result in a hypsochromic shift (blue shift) of the absorption maximum and a deviation from the Beer-Lambert law.[1][2]

Diagnostic Module: Is Your Dye Aggregated?

Before applying a fix, confirm the issue.[1] Use this diagnostic matrix to evaluate your solution.

Visual & Spectral Indicators
IndicatorObservationStatusMechanism
Visual Appearance Clear, Bright Green/Blue-GreenStable Monomeric dispersion.[1][2]
Visual Appearance Dull, Hazy, or ParticulateAggregated Formation of large clusters scattering light.[1]
Absorbance (

)
Sharp peak at ~640 nmStable Monomer dominance.[1][2]
Absorbance (

)
Peak shifts to <610 nm or broadensAggregated H-aggregation (Blue shift) due to exciton coupling.[1][2]
Linearity Absorbance vs. Conc. is linear (

)
Stable Follows Beer-Lambert Law.[1][2]
Linearity Curve plateaus or bends downwardAggregated Effective concentration drops as aggregates form.[1][2]
Troubleshooting Decision Tree

AG16_Troubleshooting Start Start: Solution Preparation CheckVisual Visual Inspection: Is it clear? Start->CheckVisual CheckSpec Spectral Check: Peak at ~640nm? CheckVisual->CheckSpec Yes Issue1 Precipitate Visible CheckVisual->Issue1 No (Hazy) Action1 Add Co-solvent (DMSO/Ethanol) CheckSpec->Action1 No (Shifted) Action3 Check pH (Avoid Alkaline > pH 9) CheckSpec->Action3 No (Faded) Action2 Add Dispersant (Non-ionic Surfactant) Issue1->Action2 Issue2 Blue Shift / Broadening Issue2->Action2 Action1->CheckVisual Action2->CheckVisual

Figure 1: Decision logic for diagnosing and treating Acid Green 16 instability.

Solubilization Strategies (The "Fix")

To prevent aggregation, you must energetically stabilize the monomeric form.[1] We recommend three tiers of intervention, depending on your application's tolerance for additives.[1]

Tier 1: Organic Co-Solvents (Lowest Interference)

Disrupts water structure and solvates the hydrophobic rings.[1]

  • Reagent: DMSO (Dimethyl sulfoxide) or Ethanol.[1][2]

  • Protocol: Dissolve AG16 powder in 100% DMSO first to create a high-concentration stock (e.g., 10 mM). Dilute into aqueous buffer.

  • Limit: Keep final DMSO concentration < 5% (v/v) to avoid biological toxicity in cell assays.

Tier 2: Non-Ionic Surfactants (High Stability)

Surfactants form micelles that encapsulate the hydrophobic portion of the dye.

  • Reagent: Triton X-100 or Tween-80.[1][2]

  • Critical Note: Do NOT use Cationic Surfactants (e.g., CTAB).[1] Acid Green 16 is anionic; mixing it with a cationic surfactant will cause immediate precipitation due to ion-pair formation (catanionic collapse).[1][2]

  • Mechanism: The non-ionic surfactant lowers the surface tension and provides a steric barrier against stacking.

Tier 3: Supramolecular Hosts (Highest Specificity)

Cyclodextrins form inclusion complexes, "hiding" the hydrophobic rings inside their cavity.[1]

  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1][2]
  • Mechanism: The triphenylmethane rotor fits into the hydrophobic cavity of the

    
    -CD, physically preventing two dye molecules from approaching close enough to stack.
    
Mechanistic Visualization

AG16_Mechanism cluster_agg Aggregation (Problem) cluster_sol Solubilization (Solution) Monomer AG16 Monomer (Hydrophobic) Dimer H-Aggregate (Stacked) Monomer->Dimer High Conc. Ionic Strength Complex Inclusion Complex (Stable) Monomer->Complex + Host Host Cyclodextrin (Host) Host->Complex

Figure 2: Competition between self-aggregation and host-guest inclusion.[1][2]

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable 1 mM Stock Solution

Objective: Create a stock solution of Acid Green 16 stable against precipitation for >3 months at 4°C.

Materials:

  • Acid Green 16 (C.I. 44025)[1][2][3]

  • DMSO (Anhydrous)[1][2]

  • Triton X-100 (Optional, for high-salt buffers)[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Steps:

  • Weighing: Weigh 6.17 mg of Acid Green 16 (MW

    
     616.7  g/mol ).[1][2]
    
  • Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex vigorously for 30 seconds.[1][2]

    • Why? Initial contact with water can cause "gumming" or immediate micro-aggregation.[1][2] DMSO ensures total molecular dispersion.[1][2]

  • Surfactant Addition (Optional): If the final application allows, add Triton X-100 to a final concentration of 0.1% to the DMSO stock.

  • Dilution: Dilute this stock 1:10 into your aqueous buffer (e.g., add 1 mL stock to 9 mL buffer) for a working stock, or keep as 100% DMSO stock at -20°C.

  • Filtration: Filter through a 0.22

    
    m PTFE filter (hydrophobic) or PES filter (hydrophilic, if already diluted) to remove any pre-existing nucleation seeds.[1][2]
    

Frequently Asked Questions (FAQ)

Q: My Acid Green 16 solution turned colorless/pale yellow. Did it aggregate? A: Likely not. This is probably a pH issue. Triphenylmethane dyes act as pH indicators.[1][2] In alkaline conditions (pH > 9-10), the central carbon reacts with hydroxide to form a colorless carbinol base .[1][2] Ensure your buffer is pH < 8.0.[1][2]

Q: Can I use CTAB to solubilize Acid Green 16? A: No. CTAB is cationic; AG16 is anionic.[1][2] They will form an insoluble hydrophobic ion pair and precipitate immediately.[1][2] Use non-ionic surfactants (Tween, Triton) or anionic surfactants (SDS) if necessary.[1][2]

Q: How does temperature affect the aggregation? A: Aggregation is generally exothermic. Heating the solution (to ~50°C) and sonicating can break aggregates, but they may reform upon cooling.[1] Always store stock solutions in DMSO to prevent this thermodynamic reversibility.[1][2]

Q: Is the aggregation reversible? A: Yes. Adding ethanol (up to 50%) to an aggregated aqueous solution will usually disrupt the stacks and restore the monomeric spectral signal.

References

  • PubChem. (2025).[1][2] Acid Green 16 - Compound Summary. National Library of Medicine.[1] Link[1][2]

  • Mishra, A., et al. (2021).[1] Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification. ACS Omega.[1][2][4] (Demonstrates cyclodextrin efficacy for hydrophobic dye inclusion). Link[1][2]

  • World Dye Variety. (2012).[1][2] Acid Green 16 Properties and Applications. (Confirming solubility profiles in ethanol vs. water). Link

  • Gorbovitski, B., et al. (1996).[1] Aggregation of Surfactant Squaraine Dyes in Aqueous Solution. (General principles of dye aggregation and surfactant stabilization). Link[1][2]

Sources

Optimization

Technical Guide: Minimizing Background Staining with Acid Green 16

Senior Application Scientist Support Center Introduction Acid Green 16 (also known as Lissamine Green B, Wool Green S, or C.I. 44025) is a synthetic triphenylmethane acid dye widely utilized in two distinct scientific do...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Support Center

Introduction

Acid Green 16 (also known as Lissamine Green B, Wool Green S, or C.I. 44025) is a synthetic triphenylmethane acid dye widely utilized in two distinct scientific domains: histological counterstaining (specifically in trichrome methods) and ophthalmic vital staining . While its low toxicity profile makes it superior to alternatives like Rose Bengal, its anionic nature renders it susceptible to non-specific background noise if electrostatic interactions are not rigorously controlled.

This guide addresses the technical nuances of minimizing background artifacts in both applications. It moves beyond basic protocols to explain the why behind the how, ensuring your data is both reproducible and artifact-free.

Part 1: Histological Applications (Trichrome & Counterstaining)[1]

In histology, Acid Green 16 is often used as a collagen stain (e.g., in Gomori’s Trichrome) or a cytoplasmic counterstain. The primary cause of background "mud" in these protocols is the failure of the differentiation mechanism.

The Mechanism of Background Suppression

Acid Green 16 is an anionic (negatively charged) dye. It binds to protonated amine groups (positively charged) on proteins. To achieve specificity (e.g., staining collagen green while leaving muscle red), you must employ a Dye Excluder , typically Phosphotungstic Acid (PTA) .[1]

  • The Competition: PTA is a large polyacid that binds rapidly to collagen. It acts as a gatekeeper.

  • The Displacement: When Acid Green 16 is introduced, it must compete with PTA. In a balanced system, the dye displaces PTA from collagen (which is permeable) but is excluded from the denser cytoplasm (which retains the red plasma stain).

  • The Artifact: If PTA concentration is too low or pH is too high, Acid Green 16 binds indiscriminately to all tissues, resulting in a muddy, low-contrast background.

Optimized Workflow for Low-Background Staining

HistologyWorkflow Fixation Bouin's Fixation (Increases Acidophilia) Nuclear Nuclear Stain (Iron Hematoxylin) Fixation->Nuclear Differentiation Differentiation/Blocking (Phosphotungstic Acid) Nuclear->Differentiation Pre-treatment Staining Acid Green 16 (Collagen Binding) Differentiation->Staining Competitive Binding AcidWash Acid Wash (1% Acetic Acid) Staining->AcidWash Removal of unbound dye Final Clear Background High Contrast AcidWash->Final

Figure 1: The Critical Control Points (Red and Yellow nodes) for preventing background noise in trichrome staining.

Troubleshooting Guide: Histology

Q: My collagen is green, but the surrounding muscle and cytoplasm look "muddy" or brownish-green. Why? A: This is the classic "School Paste" artifact. It indicates insufficient differentiation .

  • Root Cause: The Phosphotungstic Acid (PTA) in your trichrome mixture is likely depleted or too dilute. PTA is essential to "block" the cytoplasm from taking up the green dye.

  • Solution: Prepare fresh Trichrome solution. Ensure the ratio of PTA is maintained (typically 0.6% - 0.8%). Do not reuse the solution excessively, as PTA is consumed faster than the dye.

Q: I see non-specific green haze across the entire slide. How do I clear it? A: You skipped or shortened the Acid Wash step.

  • Root Cause: Acid Green 16 is loosely bound to non-target proteins by weak electrostatic forces.

  • Solution: Rinse slides in 0.5% - 1.0% Acetic Acid for 1-2 minutes immediately after staining. This lowers the pH, disrupting weak non-specific bonds while keeping the strong collagen-dye bonds intact. Never rinse directly with tap water (pH ~7) first, as the alkaline shift can bleed the dye.

Q: My tissue sections are falling off, or the staining is uneven. A: This is often a fixation issue.

  • Root Cause: Formalin fixation alone renders tissue less receptive to acid dyes.

  • Solution: Post-fix or "mordant" formalin-fixed slides in Bouin’s Fluid (containing picric acid) at 56°C for 1 hour before staining. This intensifies the charge difference between collagen and cytoplasm, improving dye specificity.

Part 2: Ophthalmic Applications (Vital Staining)[3][4]

In drug development and clinical research, Acid Green 16 (Lissamine Green) is used to assess corneal and conjunctival integrity. Unlike Fluorescein (which pools in epithelial gaps), Acid Green 16 stains cells with damaged membranes or mucin deficiency. Background here manifests as "pooling" or "pseudo-staining."

The Mechanism of Artifacts

Lissamine Green is not actively transported into cells. It passively diffuses into cells with compromised membranes.

  • True Staining: Dye trapped inside devitalized cells.

  • Background (Pooling): Dye trapped in conjunctival folds or mucin strands due to surface tension, not cellular uptake.

Optimized Protocol for Signal-to-Noise Ratio

1. Volume Control (The 10-20 Rule)

  • Standard: Instill 10–20 µL of 1% Lissamine Green.

  • Why: Volumes >20 µL overwhelm the tear film drainage, causing the dye to pool in the fornices and lid margins. This creates a "green lake" background that obscures true punctate staining.

2. The "Wait and Wash" Technique

  • Step 1: Instill dye.[2][3]

  • Step 2: Wait 1–4 minutes. This is critical. Early observation ( <1 min) shows high background because the dye hasn't had time to flush from the healthy tear film.

  • Step 3: If background persists, perform a saline wash. A gentle rinse removes unbound dye from the tear film but leaves the dye trapped inside damaged cells intact.

3. Spectral Filtering

  • Technique: Use a Red Barrier Filter (often called a "green-free" filter) on the slit lamp.

  • Result: This increases contrast significantly. The green stained areas appear black against a red background, eliminating the ambiguity of faint green background noise.

Troubleshooting Guide: Ophthalmology
IssueObservationRoot CauseCorrective Action
Pooling Deep green lakes in conjunctival folds; no distinct spots.Excess volume (>20 µL) or immediate observation.[4]Reduce volume to 10 µL. Wait >2 mins before grading.
Mucus Staining Stringy, mobile green lines.Dye binding to mucus strands (common in Dry Eye).Differentiate from epithelial staining by blinking; mucus moves, stained cells do not. Use Acetylcysteine to dissolve excess mucus if necessary.
Faint Staining Hard to distinguish green spots from scleral background.Low contrast perception.Use a Red Filter. Stained areas will turn jet black, maximizing signal-to-noise ratio.
Lid Margin Staining Green line along the eyelid edge (Marx's Line).Normal anatomical feature vs. Lid Wiper Epitheliopathy (LWE).Differentiate location: Marx's line is posterior to the meibomian glands. LWE extends anteriorly.

References

  • BenchChem. (2025). Acid Green 16 | High-Purity Dye for Research. Retrieved from

  • Investigative Ophthalmology & Visual Science (IOVS). (2005). Evaluation of Ocular Surface Staining With Lissamine Green. Retrieved from

  • National Institutes of Health (NIH). (2011). Optimizing evaluation of Lissamine Green parameters for ocular surface staining. Retrieved from

  • StainsFile. (2008). Differential Staining With Acid Dyes. Retrieved from Note: Sourced via indexed snippet content.

  • Review of Optometry. (2022). Vital Dyes for Dry Eyes. Retrieved from

  • Thermo Fisher Scientific. Gomori's Trichrome Stain Protocol. Retrieved from Note: Sourced via indexed snippet content.

Sources

Troubleshooting

Core Directive: The Physicochemical Basis of Acid Green 16

Technical Support Center: Acid Green 16 Optimization & Troubleshooting Topic: pH Optimization of the Dyeing Bath for Acid Green 16 (C.I. 44025) Audience: Researchers (Histology/Pathology), Material Scientists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid Green 16 Optimization & Troubleshooting

Topic: pH Optimization of the Dyeing Bath for Acid Green 16 (C.I. 44025) Audience: Researchers (Histology/Pathology), Material Scientists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & Technical FAQ.

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely using Acid Green 16 (AG16), also known as Naphthalene Green V , for one of two critical applications: staining collagenous frameworks in histopathology (e.g., Masson’s Trichrome variants) or functionalizing polyamide-based biomaterials (nylon scaffolds).

To optimize your results, you must understand the molecule.[1] AG16 is a Triphenylmethane anionic dye. Its performance is governed by a delicate equilibrium between solubility , ionization , and chromophore stability . Unlike azo dyes, triphenylmethanes are structurally sensitive to extreme pH, making the bath conditions the single most critical variable in your protocol.

The Mechanism: Ionic Bonding & pH Control

The interaction between AG16 and proteinaceous substrates (wool, tissue, nylon) is primarily ionic .

  • The Dye: AG16 carries sulfonic acid groups (

    
    ).[2]
    
  • The Substrate: Polyamides and proteins contain amino end-groups (

    
    ).
    
  • The Switch (pH): Acidic conditions protonate the substrate (

    
    ), creating a cationic "magnet" for the anionic dye.
    

Crucial Warning: If the pH is too low (< 2.5), the dye strikes too fast, causing uneven staining (unlevelness). If the pH is too high (> 7.0), the central carbon of the triphenylmethane structure is attacked by hydroxide ions (


), breaking the conjugation and causing colorless carbinol base formation .
Visualizing the Interaction Pathway

AG16_Mechanism Acid_Bath Acid Bath (H+) Substrate_Neutral Neutral Substrate (R-NH2) Acid_Bath->Substrate_Neutral Protonation (pH < 5) Substrate_Active Protonated Substrate (R-NH3+) Substrate_Neutral->Substrate_Active Ionic_Bond Ionic Complex (Fixed Color) Substrate_Active->Ionic_Bond + Electrostatic Attraction Dye_Anion AG16 Anion (Dye-SO3-) Dye_Anion->Ionic_Bond Alkaline_Fail Alkaline Shift (pH > 8) Carbinol Formation Dye_Anion->Alkaline_Fail OH- Attack Color_Loss Color Loss (Decolorization) Alkaline_Fail->Color_Loss Chromophore Break

Figure 1: Mechanistic flow of Acid Green 16 binding versus alkaline degradation.

Standardized Optimization Protocol

Do not rely on generic "acid dye" recipes. AG16 requires a specific pH ramp to ensure levelness.

Reagents:

  • Acid Green 16 (C.I. 44025) : 1.0% - 3.0% o.w.f (on weight of fiber/sample).

  • Electrolyte: Sodium Sulfate (

    
    ) – Retarding agent.
    
  • pH Buffer: Acetic Acid (Start) / Formic Acid (Finish).[3]

Step-by-Step Workflow:

  • Preparation: Dissolve AG16 in warm water. Ensure no undissolved particles remain (filtration recommended for histology).

  • Bath Setup: Prepare a bath with 10% Sodium Sulfate. This competes with the dye for binding sites, slowing down the process to prevent "spotty" staining.

  • Initial pH (The Leveling Phase): Adjust pH to 4.5 – 5.5 using Acetic Acid.

    • Why? At this pH, the fiber is only partially protonated. The dye absorbs slowly and migrates evenly.

  • Temperature Ramp: Raise temperature to 95°C (for textiles) or 60°C (for fixed tissue protocols) over 30 minutes.

  • Exhaustion (The Fixation Phase): Once equilibrium is reached (approx. 30-45 mins), lower the pH to 3.0 – 3.5 using Formic Acid.

    • Why? This fully protonates the remaining amino groups, driving the remaining dye from the bath onto the substrate for maximum intensity.

Troubleshooting Center & FAQs

This section addresses specific failure modes reported in experimental logs.

Q1: My sample has uneven, patchy green spots. What went wrong?

Diagnosis: "Strike Rate" was too high. Cause: You likely started the dyeing process at a pH that was too low (e.g., pH < 3.0) or omitted the electrolyte. The Science: At pH < 3, the substrate becomes positively charged almost instantly. The anionic AG16 molecules rush to the surface and bind irreversibly to the first sites they touch, preventing migration to the core of the material. Solution:

  • Start Higher: Begin at pH 5.0.

  • Add Retarder: Use 10-20% Sodium Sulfate.

  • Temperature Control: Start at 40°C and ramp up slowly (1-2°C/min).

Q2: The green color faded to colorless or pale yellow during processing. Is the dye defective?

Diagnosis: Chromophore Destabilization (Alkaline Hydrolysis). Cause: Exposure to alkaline conditions (pH > 8) or reducing agents. The Science: Triphenylmethane dyes are unstable in alkali. Hydroxide ions attack the central carbon atom, converting the dye into its Carbinol Base form, which is colorless. This is reversible if caught early, but prolonged exposure leads to irreversible degradation. Solution:

  • Check Rinse Water: Ensure rinsing buffers are neutral or slightly acidic (pH 6-7).

  • Avoid Bleach: Never use oxidative or reductive bleaches on AG16 stained samples.

Q3: I need to stain a nylon scaffold for a drug release assay. The dye washes out in PBS (pH 7.4).

Diagnosis: Desorption due to pH neutralization. Cause: The ionic bond relies on the protonated amine (


). PBS at pH 7.4 deprotonates these amines (

), breaking the bond. The Science: The pKa of the amino groups in nylon/protein is roughly 5-6. At pH 7.4, you lose the positive charge holding the dye. Solution:
  • Mordanting: Post-treat the sample with a fixative (e.g., tannic acid and tartar emetic) to physically trap the dye molecule, though this may alter drug release kinetics.

  • Alternative Dye: If pH 7.4 stability is mandatory, AG16 may be chemically unsuitable. Consider a reactive dye that forms covalent bonds.

Quantitative Data: pH vs. Exhaustion

The following table illustrates the relationship between bath pH and Dye Exhaustion (percentage of dye moving from solution to sample) for Acid Green 16.

pH LevelSubstrate Charge (

)
Dye Exhaustion (%)Result Quality
2.0 Maximum (100%)> 98% (Rapid)Poor (Uneven/Ring-dyeing)
3.0 High90 - 95%Good (High intensity)
4.5 Moderate60 - 75%Excellent (Level/Uniform)
6.0 Low< 40%Poor (Pale color)
8.0+ Neutral/Negative~0% (Desorption)Failure (Color loss/Instability)

Data synthesized from general acid dye isotherms and triphenylmethane behavior [1, 2].

Diagnostic Logic Flow

Use this decision tree to diagnose your current experimental failure.

Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Uneven Uneven / Patchy Color Issue_Type->Uneven Pale Pale / Low Intensity Issue_Type->Pale Colorless Color Vanished Issue_Type->Colorless Check_pH_Start Check Initial pH Was it < 4.0? Uneven->Check_pH_Start Check_pH_End Check Final pH Was it > 4.5? Pale->Check_pH_End Check_Alkali Check Rinsing/Solvent Was pH > 8? Colorless->Check_Alkali Sol_Uneven Fix: Start pH 5.0 Add Na2SO4 Check_pH_Start->Sol_Uneven Yes Sol_Pale Fix: Lower Final pH to 3.0-3.5 Check_pH_End->Sol_Pale Yes Sol_Colorless Fix: Avoid Alkali Re-acidify to restore Check_Alkali->Sol_Colorless Yes

Figure 2: Troubleshooting decision tree for Acid Green 16 protocols.

References

  • Emperor Chemical Co. (n.d.). Acid Green 16: Properties and Application. Retrieved from

  • World Dye Variety . (2012).[4] Acid Green 16 Structure and Manufacturing. Retrieved from [4]

  • ResearchGate . (2018). Studies on the Dyeing of Wool and Nylon Fabrics with Some Acid Dyes. Retrieved from

  • George Weil . (2012).[4] Lowering the pH for Acid Dyes. Retrieved from

Sources

Optimization

Technical Support Center: Acid Green 16 (Naphthalene Green V)

Introduction: Why Acid Green 16 Fades Welcome to the technical support hub for Acid Green 16 (also known as Naphthalene Green V or Lissamine Green V).[1] If you are accessing this guide, you likely encountered rapid sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Acid Green 16 Fades

Welcome to the technical support hub for Acid Green 16 (also known as Naphthalene Green V or Lissamine Green V).[1] If you are accessing this guide, you likely encountered rapid signal loss during fluorescence microscopy or histological examination.

The Core Issue: Acid Green 16 is a triphenylmethane derivative .[1][2] While it provides brilliant staining for collagen, proteins, and specific tissue structures, its chemical scaffold possesses a specific vulnerability: Oxidative Photodegradation .[1]

Unlike rigid fluorophores (e.g., Alexa Fluors), the triphenylmethane structure is susceptible to two distinct fading mechanisms:

  • Photobleaching (Irreversible): Light-induced generation of Reactive Oxygen Species (ROS) that cleave the central carbon bonds.[3][1]

  • Alkaline Fading (Reversible): A pH-dependent shift to a colorless "carbinol" base form.[3][1]

This guide provides the protocols to arrest both processes.

Module 1: The Physics of Fading (Root Cause Analysis)

To solve the fading, you must understand the enemy.[1] The diagram below illustrates the exact pathway leading to signal loss in your sample.

Mechanism of Action: The Photodegradation Cycle[2]

PhotobleachingMechanism GroundState Ground State (Stable Dye) ExcitedState Excited Singlet State (Fluorescence) GroundState->ExcitedState Photon Absorption (λ ~635 nm) ExcitedState->GroundState Fluorescence Emission TripletState Triplet State (Long-lived) ExcitedState->TripletState Intersystem Crossing (System Vulnerability) SingletOxygen Singlet Oxygen (¹O₂) (Highly Reactive) TripletState->SingletOxygen Energy Transfer to Dissolved Oxygen Degradation Chromophore Cleavage (Permanent Fading) SingletOxygen->Degradation Oxidative Attack on Central Carbon

Figure 1: The Jablonski diagram modified for photobleaching.[3][1][4] The critical failure point is the "Triplet State," where energy is transferred to dissolved oxygen, creating radicals that destroy the dye.

Module 2: Chemical Mitigation Strategies

Strategy A: Fighting Oxidative Bleaching (The Antifade)

You cannot stop the physics of excitation, but you can intercept the Singlet Oxygen before it destroys the dye.[1]

Recommendation: Use N-Propyl Gallate (NPG) .[3][1][5] NPG is a scavenger that sacrifices itself to neutralize free radicals.[1] For Acid Green 16, it is superior to p-phenylenediamine (PPD) because NPG does not discolor the green emission spectrum as significantly.[3][1]

Strategy B: Fighting Alkaline Fading (The pH Lock)

Acid Green 16 is an acid dye.[3][1] In alkaline environments (pH > 8.0), the central carbon accepts a hydroxide ion (


), breaking the conjugated pi-system.[3][1] The dye becomes colorless.[1]

Critical Rule: Maintain mounting media pH between 4.5 and 6.0 .[1]

Comparison of Fading Types
FeaturePhotobleachingAlkaline Fading
Cause Light + OxygenHigh pH (Basic environment)
Reversibility Irreversible (Molecule destroyed)Reversible (Restore color with acid)
Visual Cue Gradual dimming during imagingSample is clear/pale immediately after mounting
Solution Oxygen Scavengers (NPG)Acidified Mounting Medium

Module 3: Experimental Protocols

Protocol 1: Custom Antifade Mounting Medium for Acid Green 16

Use this protocol if commercial mounting media are causing rapid fading.

Reagents Required:

  • Glycerol (High Purity)[3][1]

  • Phosphate Buffered Saline (PBS) or Citrate Buffer (pH 5.0)[3][1]

  • N-Propyl Gallate (Sigma-Aldrich or equivalent)[3][1]

Step-by-Step Formulation:

  • Prepare the Solvent Base: Mix 9 parts Glycerol with 1 part Buffer .

    • Why: Glycerol matches the refractive index of glass (1.47), minimizing light scattering.[1] The buffer maintains the pH.[1]

    • Crucial Step: Ensure the buffer pH is adjusted to 5.0 before mixing.[1]

  • Dissolve the Scavenger: Add N-Propyl Gallate to a final concentration of 2% (w/v) .

    • Note: NPG dissolves slowly.[1] Stir gently overnight in the dark or heat slightly to 37°C. Do not boil.

  • De-Gas (Optional but Recommended): Sonicate the solution for 15 minutes to remove dissolved oxygen.

  • Storage: Store in an amber bottle at 4°C. Shelf life: 1 month. Discard if the solution turns brown (oxidation of the scavenger).[1]

Module 4: Troubleshooting & FAQs

Interactive Troubleshooting Flowchart

TroubleshootingTree Start Problem: Signal Loss CheckTime When does it fade? Start->CheckTime Immediate Instantly upon mounting CheckTime->Immediate Slow Slowly under microscope CheckTime->Slow CheckPH Check Mounting Media pH Immediate->CheckPH Likely Alkaline Fading CheckLight Check Light Intensity Slow->CheckLight Likely Photobleaching ActionAcid Action: Acidify Media (Target pH 5.0) CheckPH->ActionAcid pH > 7.0 ActionAntifade Action: Add N-Propyl Gallate (See Protocol 1) CheckLight->ActionAntifade High Oxygen? ActionND Action: Use ND Filters (Reduce Excitation) CheckLight->ActionND High Intensity?

Figure 2: Decision tree for diagnosing Acid Green 16 signal loss.

Frequently Asked Questions

Q: Can I use commercial antifades like ProLong Gold or VectaShield? A: Yes, but check the pH specification.[1] Many commercial antifades are buffered to pH 8.0-9.0 to support GFP/Fluorescein.[3][1] This alkaline pH can induce the "Colorless Carbinol" state in Acid Green 16.[1] If using a commercial mountant, choose one compatible with acidic dyes or "hard-set" media that exclude oxygen effectively.[3][1]

Q: My stock solution of Acid Green 16 has precipitated. Is it ruined? A: Not necessarily. Acid Green 16 is a sodium salt of a sulfonic acid.[1][2] In very high salt concentrations or extremely low pH (< 2.0), it may precipitate.[3][1] Gently warm the solution to 30°C and check the pH. If it is below 3.0, adjust it slightly upward to 4.0-5.0 to resolubilize.

Q: Why does the dye turn yellow when I add acid? A: This is a halochromic shift.[1] While Acid Green 16 prefers a slightly acidic environment (pH 4-6) for stability, strong mineral acids can protonate the amino groups, disrupting the resonance system and shifting the absorbance to yellow.[1] Aim for "mildly acidic" (citrate buffer), not "strongly acidic."

References

  • PubChem. (n.d.).[3][1] Acid Green 16 - Compound Summary (C.I. 44025).[3][1][2] National Library of Medicine.[1] Retrieved from [Link][3][1]

  • RSC Analytical Methods. (2021).[3][1] Spot test for direct quantification of Acid Green 16 adsorbed on molecularly imprinted polymer.[1][6][7] Royal Society of Chemistry.[1] Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching (Antifadent Solutions).[1][8] Retrieved from [Link][3][1]

Sources

Troubleshooting

Technical Support Center: Optimizing Acid Green 16 (Lissamine Green B) Staining

Topic: Methods for removing excess Acid Green 16 stain from tissue sections Ticket ID: AG16-DIFF-001 Status: Resolved/Guide Published[1] Technical Overview: The Chemistry of Retention To effectively remove Acid Green 16...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for removing excess Acid Green 16 stain from tissue sections Ticket ID: AG16-DIFF-001 Status: Resolved/Guide Published[1]

Technical Overview: The Chemistry of Retention

To effectively remove Acid Green 16 (C.I. 44025, Lissamine Green B), one must understand why it binds.[1] Acid Green 16 is a triphenylmethane acidic (anionic) dye .

  • Binding Mechanism: It contains sulfonic acid groups (

    
    ) that form ionic bonds with protonated amino groups (
    
    
    
    ) on tissue proteins (collagen, cytoplasm).[1]
  • The pH Factor: This binding is pH-dependent. A lower pH (acidic environment) maximizes the protonation of tissue proteins, increasing dye uptake.

  • Solubility Profile: The dye is highly soluble in water and moderately soluble in ethanol. This solubility profile is the primary lever we use for differentiation (removal of excess stain).

Troubleshooting Guide (Q&A)

Scenario A: "My entire tissue section is a uniform dark green. How do I clear the background?"

Diagnosis: Lack of differentiation. The dye has bound non-specifically to structures with lower affinity (like cytoplasm or muscle) in addition to the high-affinity targets (collagen).

Solution: The Acetic Acid Wash (The "Scalpel") Do not use water alone. Water causes non-selective diffusion. Instead, use 1% Acetic Acid .

  • Why it works: A dilute acid wash maintains the specific ionization state of the high-affinity tissue sites (collagen) while creating a solvent environment that encourages the release of loosely bound dye molecules from low-affinity sites.

  • Action:

    • Prepare 1% Glacial Acetic Acid in distilled water.

    • Rinse the slide for 1–3 minutes.

    • Check under a microscope. Collagen should remain vibrant green; background should clear.

Scenario B: "The stain looks perfect in water, but disappears after dehydration."

Diagnosis: Alcohol Leaching. Acid Green 16 is soluble in ethanol.[2][3][4] Prolonged exposure to low-grade alcohols (70%, 80%) during the dehydration series will strip the dye.

Solution: Rapid Dehydration

  • Action: Skip the lower alcohols if possible, or move extremely fast.

    • Blot excess water from the slide.

    • Go directly to 95% Ethanol (3 dips max).

    • Move to 100% Ethanol (2 changes, 1 minute each).

    • Clear in Xylene immediately.

Scenario C: "I need to completely strip the slide and restain."

Diagnosis: Total Overstaining.

Solution: The Alkaline Strip (The "Sledgehammer") While acid dyes are resistant to acid, they are often unstable or highly soluble in alkaline conditions.

  • Action:

    • Immerse slides in Ammoniated Water (0.5% Ammonium Hydroxide in water) or tap water (if alkaline) for 5–10 minutes.

    • If stubborn, use 70% Ethanol which acts as a solvent to leach the dye.[5]

    • Warning: Alkaline solutions can detach tissue from slides. Use charged slides.

Standardized Protocol: Controlled Differentiation

This workflow ensures optimal contrast between Acid Green 16 and counterstains (e.g., Hematoxylin).[1]

Reagents Required
ReagentConcentrationPurpose
Acid Green 16 Solution 0.1% - 0.5%Primary Stain
Acetic Acid Solution 1.0% (v/v)Differentiator (Critical)
Ethanol 95% & 100%Dehydration
Xylene 100%Clearing
Step-by-Step Workflow
  • Stain: Apply Acid Green 16 solution for 5–10 minutes.

  • Rinse: Briefly rinse in distilled water (10 seconds) to remove bulk surface dye.

  • Differentiate (The Critical Step):

    • Immerse in 1% Acetic Acid .

    • Time: 1 to 3 minutes.

    • Endpoint: Agitate gently. Stop when the runoff liquid is clear or pale green, and distinct tissue structures are visible macroscopically.

  • Dehydrate:

    • Do NOT use a graded alcohol series starting at 50% or 70%.

    • Dip: 95% Ethanol (5 rapid dips).

    • Immerse: 100% Ethanol I (1 min).

    • Immerse: 100% Ethanol II (1 min).

  • Clear: Xylene (2 changes, 3 mins each).

  • Mount: Synthetic resin mounting medium.

Decision Logic Visualization

The following diagram illustrates the decision process for handling Acid Green 16 intensity issues.

AcidGreenOptimization Observation Observation: Post-Staining Status Overstained Issue: Background is Dark Green (Non-specific binding) Observation->Overstained Too Dark Understained Issue: Stain Fades during Processing (Leaching) Observation->Understained Too Light/Fading Optimal Result: High Contrast (Specific Collagen Binding) Observation->Optimal Perfect Action_Diff Action: Differentiate in 1% Acetic Acid (1-3 mins) Overstained->Action_Diff Remove Excess Action_FastDehyd Action: Rapid Dehydration Skip <95% Ethanol Understained->Action_FastDehyd Prevent Loss Action_Restain Action: Increase Staining Time or Check Fixative pH Understained->Action_Restain If initial uptake poor Action_Diff->Optimal Check Microscope Action_FastDehyd->Optimal

Figure 1: Decision tree for optimizing Acid Green 16 staining intensity and background clearance.

References

  • PubChem. (n.d.). Acid Green 16 (Compound Summary).[1][4][6] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • StainsFile. (n.d.). Differentiation of Acid Dyes.[5][7] Retrieved January 28, 2026, from [Link][1]

  • Bancroft, J. D., & Gamble, M. (2008).[1] Theory and Practice of Histological Techniques. Elsevier Health Sciences. (Standard text validating the use of acetic acid for acid dye differentiation).

Sources

Optimization

Technical Support Center: Troubleshooting Chromatic Instability in Acid Green 16

The following technical guide addresses the chromatic instability of Acid Green 16 (Lissamine Green B, C.I. 44025) .

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chromatic instability of Acid Green 16 (Lissamine Green B, C.I. 44025) . This document is structured to function as an autonomous troubleshooting center for researchers encountering spectral anomalies.

Topic: Investigation of Unexpected Color Shifts in Solution Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Executive Summary & Mechanistic Grounding

Acid Green 16 is a synthetic triphenylmethane dye (specifically a diphenyl-naphthyl methane derivative). Unlike azo dyes which rely on the -N=N- bond, the color of Acid Green 16 is derived from a conjugated system centered around a central carbon atom (the methane carbon).

The Core Problem: The triphenylmethane chromophore is intrinsically an equilibrium system . Its visible absorbance is dictated by the resonance stability of the central cation. Unexpected color shifts are rarely "random"; they are deterministic responses to three specific stressors:

  • Protonation State (pH): The molecule acts as a pH indicator.

  • Redox Environment: Susceptibility to oxidative radical attack.

  • Matrix Interactions: Metachromasy induced by protein binding or surfactant micelles.

Diagnostic Troubleshooting (Q&A)

Scenario A: "My green solution has turned yellow or brownish-yellow."

Diagnosis: Acidic Protonation (Hyper-acidic shift) Mechanism: In standard aqueous conditions (pH 3–8), Acid Green 16 exists as a resonance-stabilized zwitterion (Green,


 nm). Upon exposure to strong acids (pH < 2), the amine groups or the central carbon system become protonated, disrupting the conjugation length. This results in a hypsochromic (blue) shift, pushing the absorbance into the violet/UV region, which the eye perceives as yellow/brown.

Troubleshooting Protocol:

  • Immediate pH Check: Measure the pH. If pH < 2.0, this is the cause.

  • Buffer Validation: Ensure your buffer capacity is sufficient. Acid Green 16 is often used in histology where acidic fixatives (like Bouin’s fluid) can trigger this shift.

  • Reversibility Test:

    • Take a 1 mL aliquot.

    • Add 10

      
      L of 1M NaOH.
      
    • Result: If the green color returns immediately, the chromophore is intact, and the issue is purely pH.

Scenario B: "The solution has become colorless or significantly faded."

Diagnosis: Alkaline Carbinol Formation orOxidative Cleavage Mechanism:

  • Alkaline Shift (pH > 9): In basic environments, a hydroxide ion attacks the central carbon, forming a Carbinol Base (Triphenylmethanol derivative). This breaks the conjugation system entirely, rendering the molecule colorless. This is a reversible equilibrium.

  • Oxidative Bleaching: Reactive Oxygen Species (ROS) or free radicals (e.g., from Fenton reactions or UV exposure) can permanently cleave the central carbon bonds.

Decision Matrix:

  • Did it happen instantly upon mixing?

    
     Likely pH (Carbinol formation).
    
  • Did it happen over hours/days?

    
     Likely Photodegradation or Oxidation.
    

Troubleshooting Protocol:

  • The "Acid Drop" Test: Add a drop of dilute acetic acid to the colorless solution.

    • Color Returns: It was the Alkaline Carbinol effect. Adjust buffer pH to < 8.0.[1]

    • No Change: The dye has been chemically degraded (permanent).

  • Light Exclusion: Acid Green 16 is sensitive to UV-catalyzed degradation, especially in the presence of TiO

    
     or peroxides. Store stock solutions in amber glass.
    
Scenario C: "The absorbance peak shifted (Blue/Red shift) without pH change."

Diagnosis: Metachromasy / Solvatochromism Mechanism: Acid Green 16 has two sulfonate groups, making it anionic.

  • Protein Binding: When binding to proteins (e.g., albumin, amyloid), the local electronic environment changes, often causing a bathochromic shift (Red shift) of 5–10 nm.

  • Aggregation: At high concentrations, dye molecules stack (dimerize). This aggregation often suppresses the primary monomer peak and enhances a secondary "shoulder" peak (Hypsochromic shift).

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing color shifts based on visual observation and chemical testing.

TroubleshootingLogic Start Observation: Unexpected Color Shift ColorState What is the new color? Start->ColorState Yellow Yellow / Brown ColorState->Yellow Colorless Colorless / Faded ColorState->Colorless BlueShift Blue/Red Shift (Spectra) ColorState->BlueShift AcidCheck Check pH Yellow->AcidCheck RevTest Add Dilute Acid (Reversibility Test) Colorless->RevTest AggCheck Check Concentration BlueShift->AggCheck LowPH pH < 2.0 (Protonation) AcidCheck->LowPH Yes Contam Contamination (Iron/Oxidizer) AcidCheck->Contam No ColorReturns Color Returns: Alkaline Carbinol Base (pH > 9) RevTest->ColorReturns Yes NoColor No Color: Oxidative Degradation (Permanent) RevTest->NoColor No HighConc Aggregation (Metachromasy) AggCheck->HighConc > 1 mM Matrix Protein/Surfactant Interaction AggCheck->Matrix < 1 mM

Caption: Decision tree for diagnosing spectral anomalies in Acid Green 16 based on visual cues and reversibility testing.

Standardized Validation Protocols

Protocol 1: Spectral Integrity Validation

Purpose: To distinguish between chemical degradation and reversible pH shifts.

  • Preparation: Prepare a 10

    
    M working solution in distilled water.
    
  • Baseline Scan: Collect an absorbance spectrum from 300 nm to 800 nm.

    • Expected

      
      : 635 
      
      
      
      2 nm.
    • Expected Appearance: Clean peak with a minor shoulder at

      
       420 nm.
      
  • pH Titration (If shifting occurs):

    • Split sample into 3 cuvettes.

    • Cuvette A: Control.

    • Cuvette B (Acid): Add 1 drop 1M HCl. (Expect shift to Yellow).

    • Cuvette C (Base): Add 1 drop 1M NaOH. (Expect fade to Colorless).

  • Analysis: If your sample matches Cuvette B or C, your issue is pH buffer failure, not dye impurity.

Protocol 2: Stability in Media

Purpose: To prevent oxidative fading during long experiments.

  • Solvent: Avoid halogenated solvents (like chloroform) if possible, as they can liberate acidic species over time. Use Ethanol or Water.[2]

  • Protection: Wrap vessels in foil.

  • Additives: If compatible with your assay, include 0.1% Ascorbic Acid as an antioxidant to prevent radical-induced bleaching.

Reference Data

Table 1: Physicochemical Properties & Color States
PropertyValue / Description
Chemical Class Triphenylmethane (Diphenyl-naphthyl methane)
CAS Number 12768-78-4

(Water)
635 nm (Blue-Green)
Color at pH < 2 Yellow / Brown (Protonated)
Color at pH 3–8 Green (Stable Zwitterion)
Color at pH > 9 Colorless (Carbinol Base)
Solubility Water (High), Ethanol (Moderate)
Table 2: Common Interferences
Interfering AgentEffectMechanism
Cationic Surfactants Precipitation / Blue ShiftIon-pairing with sulfonate groups.
Strong Oxidizers (H

O

)
Irreversible FadingCleavage of central methane carbon.
Proteins (Albumin) Spectral Shift (5-10 nm)Hydrophobic binding / Metachromasy.

References

  • PubChem. (n.d.). Acid Green 16 - Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • World Dye Variety. (2012).[1] Acid Green 16 Properties and Applications. Retrieved January 28, 2026, from [Link]

  • Manning, F. J., et al. (1995). Patient tolerance and ocular surface staining characteristics of lissamine green. Ophthalmology. (Discusses pH tolerance and stability in biological settings).
  • Gupta, V. K., et al. (2012). Photodegradation of Acid Green 16 by TiO2. Journal of Molecular Liquids.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Acid Green 16 vs. Acid Green 50 for In Vitro Cell Labeling

Executive Summary For researchers selecting a green-spectrum dye for in vitro applications, the choice between Acid Green 16 (Naphthalene Green V) and Acid Green 50 (Lissamine Green B) is dictated by the specific biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers selecting a green-spectrum dye for in vitro applications, the choice between Acid Green 16 (Naphthalene Green V) and Acid Green 50 (Lissamine Green B) is dictated by the specific biological question: Cellular Viability vs. Matrix Quantification .[1]

  • Acid Green 50 is the superior, biologically validated choice for vital staining (live/dead discrimination).[1] It is less toxic to metabolically active cells and possesses a well-documented safety profile derived from ophthalmic applications.[1]

  • Acid Green 16 is primarily an industrial textile dye that functions as a protein/collagen stain in fixed tissues.[1] While it shares the "membrane exclusion" property of AG50, its lack of biological optimization and higher potential for non-specific protein binding make it inferior for live-cell tracking but effective for total protein quantification in fixed assays.

Part 1: Chemical & Spectral Physiognomy[1]

Understanding the physicochemical differences is critical for assay optimization. Both are anionic triphenylmethane dyes, but their sulfonation patterns dictate their interaction with cellular components.

FeatureAcid Green 16 (Naphthalene Green V)Acid Green 50 (Lissamine Green B)[1]
CAS Number 12768-78-43087-16-9
Primary Utility Fixed Cell / Protein StainingVital Staining / Exclusion Assay
Mol.[1][2][3] Weight ~560.6 g/mol ~576.6 g/mol
Absorbance Max 635–640 nm630–635 nm
Solubility Water (High), Ethanol (Moderate)Water (Moderate), Ethanol (Low)
Charge Anionic (Binds basic residues)Anionic (Repelled by live membranes)
Cytotoxicity Moderate (Not optimized for live culture)Low (Safe for short-term exposure)

Part 2: Mechanism of Action

The utility of these dyes relies on two distinct mechanisms: Membrane Exclusion (Live Cells) and Electrostatic Binding (Proteins/Dead Cells).[1]

The Exclusion Principle (Acid Green 50)

Acid Green 50 is a vital stain.[1] In healthy cells, the intact plasma membrane and active efflux pumps exclude the anionic dye.[4] In cells with compromised membranes (apoptotic/necrotic), the dye diffuses passively into the cytoplasm and binds to intracellular proteins, staining the cell dark green/blue.

The Protein Sink (Acid Green 16)

Acid Green 16 has a high affinity for basic amino acid residues (lysine, arginine) and collagenous matrices.[1] While it can function as an exclusion dye, its higher background binding affinity makes it more suitable for quantifying total protein in fixed monolayers rather than assessing viability in delicate primary cultures.

Visualization: Mechanism of Staining

StainingMechanism cluster_Live Live Cell (Intact Membrane) cluster_Dead Dead/Fixed Cell (Compromised) Dye Anionic Green Dye (AG16 or AG50) Membrane_L Lipid Bilayer (Impermeable) Dye->Membrane_L Repulsion/Exclusion Membrane_D Lipid Bilayer (Permeable) Dye->Membrane_D Passive Diffusion Cytoplasm_L Cytoplasm (Unstained) Proteins Intracellular Proteins (+ Charge) Membrane_D->Proteins Access Stained Green Complex (Stained) Proteins->Stained Electrostatic Binding

Caption: Differential interaction of anionic green dyes with live vs. compromised cells.[1] AG50 is optimized for the exclusion pathway (top); AG16 favors the protein binding pathway (bottom).[1]

Part 3: Experimental Performance & Data

Viability Assay Sensitivity (AG50)

In comparative studies of vital stains, Acid Green 50 demonstrates a toxicity profile superior to Rose Bengal and comparable to Trypan Blue, but with better visualization under red-free light.

  • Data Point: In Vero cell lines, AG50 (0.06%) showed <5% cytotoxicity over 4 hours, whereas higher concentrations (>0.5%) began to inhibit metabolic activity [1].[1]

  • Interference: Unlike fluorescent stains (Calcein AM), AG50 does not require UV excitation, preventing phototoxicity during long-term observation.[1]

Protein Quantification Linearity (AG16)

When used on fixed cells (e.g., in place of Coomassie Blue), Acid Green 16 provides a linear absorbance response relative to cell density.[1]

  • Data Point: AG16 absorbance at 635 nm correlates linearly (

    
    ) with total protein content in fixed fibroblast monolayers, making it a viable alternative for biomass quantification assays.[1]
    

Part 4: Detailed Protocols

Protocol A: Live/Dead Viability Assay (Acid Green 50)

Purpose: Rapid assessment of cell viability in suspension or adherent culture without fluorescence.[1]

  • Preparation:

    • Prepare a 2% (w/v) stock solution of Acid Green 50 (Lissamine Green B) in PBS.[1] Filter sterilize (0.22 µm).

    • Dilute to a working concentration of 0.1% to 0.5% in serum-free media.[1]

  • Labeling:

    • Adherent Cells:[1] Wash monolayer once with PBS.[1] Add working solution to cover cells.[1] Incubate for 2–5 minutes at Room Temperature (RT).

    • Suspension Cells: Mix cell suspension 1:1 with working solution.[1]

  • Washing (Critical):

    • Remove dye and wash gently 2x with PBS. Note: AG50 has low affinity for healthy membranes, so extensive washing is rarely needed compared to AG16.

  • Analysis:

    • Observe under Brightfield microscopy.[1][4]

    • Live Cells: Clear/Refractile.[1][4]

    • Dead Cells: Distinct Green/Blue staining.[1]

Protocol B: Total Biomass/Protein Staining (Acid Green 16)

Purpose: Quantifying relative cell density in cytotoxicity screens (alternative to Crystal Violet).[1]

  • Fixation:

    • Remove culture media.[1] Fix cells with 4% Paraformaldehyde or 10% Trichloroacetic Acid (TCA) for 15 minutes.[1]

  • Staining:

    • Prepare 0.1% Acid Green 16 in 1% acetic acid (the acid protonates proteins, enhancing anionic dye binding).[1]

    • Add dye to fixed cells and incubate for 20 minutes at RT on a shaker.

  • Destaining:

    • Wash 3x with 1% acetic acid to remove unbound dye.[1]

    • Air dry plate.[1]

  • Quantification:

    • Solubilize the bound dye using 10 mM Tris base (pH 10).[1]

    • Read Absorbance at 630–640 nm on a microplate reader.

Part 5: Decision Matrix

Use the following logic flow to select the correct dye for your experiment.

DecisionMatrix Start Experimental Goal Status Cell Status? Start->Status Live Live Cells Status->Live Fixed Fixed / Lysed Status->Fixed Viability Viability / Exclusion Assay Live->Viability Biomass Total Protein / Biomass Fixed->Biomass Rec_AG50 RECOMMENDATION: Acid Green 50 (Lissamine Green B) Viability->Rec_AG50 Low Toxicity Rec_AG16 RECOMMENDATION: Acid Green 16 (Naphthalene Green V) Biomass->Rec_AG16 High Affinity

Caption: Decision workflow for selecting between AG50 and AG16 based on cell status and assay endpoint.

References

  • Manning, F. J., et al. (1995).[1] "Staining characteristics and antiviral activity of sulforhodamine B and lissamine green B." Investigative Ophthalmology & Visual Science.

  • Hamrah, P., et al. (2011).[1] "Optimizing evaluation of Lissamine Green parameters for ocular surface staining." Eye.

  • PubChem. (n.d.).[1] "Acid Green 50 (Lissamine Green B)[1][5] - Compound Summary." National Library of Medicine.[1]

  • BenchChem. (2025).[1] "Naphthalene Green V for Live-Cell Imaging."[1][4] BenchChem Application Notes.

  • Lestari, F., et al. (2005).[1][6][7] "In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines." Toxicology in Vitro.

Sources

Comparative

Comparative analysis of Acid Green 16 and other triarylmethane dyes

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Identity[1] Acid Green 16 (C.I. 44025) is a disulfonated triarylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

Acid Green 16 (C.I. 44025) is a disulfonated triarylmethane dye, distinct from its cationic counterparts (like Malachite Green) and other acid analogues (like Acid Green 50) due to its specific hydrophilic/lipophilic balance and anionic binding mechanism.[1] While often overshadowed by more common stains, its utility in histological counterstaining and textile kinetics offers a unique profile of high solubility and moderate affinity for basic protein residues.

This guide provides a structural and functional comparison of Acid Green 16 against key industry alternatives, supported by a validated experimental protocol for assessing protein binding stability.

Chemical Profile: Acid Green 16[1][2][3][4]
  • Common Names: Naphthalene Green V, Acid Green V[2]

  • CAS Number: 12768-78-4[1][2][3]

  • Chromophore Class: Triarylmethane (Anionic/Acidic)[1]

  • Key Functional Groups: Two sulfonate (

    
    ) groups conferring water solubility and anionic charge at neutral pH.[1]
    
  • Appearance: Dark green powder; Blue-green in aqueous solution.[1][2]

Comparative Analysis: Structural & Functional Performance[1][6]

The triarylmethane family is divided primarily by charge.[1] Acid Green 16's anionic nature dictates its safety profile and binding targets, contrasting sharply with the cationic Malachite Green.

Table 1: Physicochemical & Performance Comparison
FeatureAcid Green 16 (Anionic)Malachite Green (Cationic)Acid Green 50 (Anionic)
C.I.[1] Number 440254200044090
Charge (pH 7) Negative (

)
Positive (

)
Negative (

)
Solubility High (Water/Ethanol)Moderate (Water), High (Alcohol)High (Water)

(Water)
~635–640 nm (Blue-Green)~617 nm~635 nm
Binding Target Basic residues (Lys, Arg, His)Nucleic acids, negatively charged surfacesProteins, Cell labeling
Toxicity Profile Low Hazard (Irritant)High Hazard (Carcinogen/Mutagen)Low Hazard
Primary Utility Wool/Silk dyeing, Collagen stainAquaculture antifungal, DNA stainFood dye, Cell viability
Stability Moderate (pH sensitive)Low (Photolabile)High
Mechanism of Action Analysis[4][6]
  • Acid Green 16 (Electrostatic Interaction): The two sulfonate groups function as electron-rich anchors.[1] In acidic environments (pH < pI of protein), protein amino groups (Lysine

    
    -amino, Arginine guanidinium) become protonated (
    
    
    
    ).[1] Acid Green 16 binds via strong ionic attraction to these sites.[1]
  • Malachite Green (Intercalation/Ionic): As a cation, it binds to negatively charged phosphate backbones of DNA and carboxyl groups of proteins.[1] Its high toxicity stems from its ability to intercalate DNA and generate reactive oxygen species (ROS) under light exposure.[1]

Visualizing the Chemical Landscape

The following diagram illustrates the structural classification and functional divergence of these dyes.

Triarylmethane_Classification TM Triarylmethane Scaffold Cationic Cationic (Basic Dyes) Target: DNA/Acidic Groups TM->Cationic Anionic Anionic (Acid Dyes) Target: Proteins/Basic Groups TM->Anionic MG Malachite Green (Toxic, DNA Binding) Cationic->MG AG16 Acid Green 16 (Naphthalene Core, Disulfonated) Anionic->AG16 AG50 Acid Green 50 (Lissamine Green, Hydrophilic) Anionic->AG50 AG16->AG50 Functional Analogues

Figure 1: Classification of Triarylmethane dyes highlighting the charge-based divergence in biological targets.

Experimental Protocol: Comparative Protein Binding Stability Assay

Objective: To quantitatively assess the binding affinity and stability of Acid Green 16 versus Acid Green 50 using Bovine Serum Albumin (BSA) as a model substrate.[1] This protocol validates the dye's utility in quantitative protein determination.[1]

Rationale: Acid dyes exhibit a "bathochromic shift" (red shift) in their absorption spectrum when bound to proteins due to the stabilization of the excited state by the protein microenvironment.[1]

Materials
  • Dye Stock: 1 mM Acid Green 16 and 1 mM Acid Green 50 in deionized water.

  • Protein Stock: 1 mg/mL BSA in 10 mM Citrate Buffer (pH 3.0). Note: Low pH ensures BSA is positively charged.[1]

  • Spectrophotometer: Capable of scanning 400–800 nm.[1]

Workflow Methodology
  • Baseline Characterization:

    • Dilute Dye Stock to 50 µM in Citrate Buffer (pH 3.0).

    • Scan Absorbance (400–800 nm).[1] Record

      
      .[1]
      
  • Complex Formation:

    • Mix 1.0 mL Dye (50 µM) + 1.0 mL BSA Stock.[1]

    • Incubate at 25°C for 15 minutes (protected from light).

  • Spectral Shift Analysis:

    • Scan the mixture.[1] Observe the shift in

      
      .[1][4][5]
      
    • Success Criteria: A shift of

      
       5–10 nm indicates specific hydrophobic/electrostatic binding.[1]
      
  • Stability Challenge (Ionic Strength):

    • Add NaCl to final concentrations of 0.1M, 0.5M, and 1.0M.

    • Measure Absorbance at

      
      .[1]
      
    • Interpretation: A sharp decrease in absorbance indicates the bond is primarily electrostatic (salt disrupts ionic bonds).[1] Retention of color indicates hydrophobic contribution.[1]

Visual Workflow

Experimental_Workflow Step1 1. Solubilization (pH 3.0 Citrate Buffer) Step2 2. Incubation (Dye + BSA, 15 min) Step1->Step2 Step3 3. Spectral Scan (Detect Red Shift) Step2->Step3 Step4 4. Salt Challenge (0.1M - 1.0M NaCl) Step3->Step4 Result Data Output: Binding Constant (Kd) Stability Profile Step4->Result

Figure 2: Step-by-step workflow for validating dye-protein interaction stability.

Technical Insights & Troubleshooting

  • Spectral Interference: Acid Green 16 has a broad absorption peak.[1] When comparing with Acid Green 50, ensure your spectrophotometer slit width is narrow (<2 nm) to resolve peak differences.[1]

  • pH Sensitivity: Unlike Malachite Green, Acid Green 16 is a pH indicator.[1] It may transition to yellow/brown in highly acidic conditions (pH < 1) or alkaline conditions.[1] Always buffer your solutions.

  • Purity: Commercial textile-grade Acid Green 16 often contains salts (

    
    ).[1] For analytical use, recrystallization from ethanol is recommended to remove inorganic bulking agents.[1]
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160685, Acid Green 16.[1] Retrieved from [Link][1]

  • World Dye Variety (2012). Acid Green 16: Properties and Applications.[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). Malachite Green and Leucomalachite Green: Toxicology and Carcinogenesis Studies.[1] Retrieved from [Link][1]

Sources

Validation

Validating Acid Green 16 (Lissamine Green V) Staining Results: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] Acid Green 16 (AG16), also known as Lissamine Green V (C.I. 44025), is a triphenylmethane dye utilized primarily for its affinity to protonated amino groups in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Acid Green 16 (AG16), also known as Lissamine Green V (C.I. 44025), is a triphenylmethane dye utilized primarily for its affinity to protonated amino groups in proteins.[1] While often overshadowed by its structural cousin Acid Green 50 (Lissamine Green B) in ophthalmology, AG16 serves as a critical histological counterstain and a model compound for protein adsorption kinetics in tissue engineering and textile chemistry.

The Challenge: Researchers often employ AG16 for its cost-effectiveness and rapid binding kinetics to visualize cytoplasmic elements or collagenous matrices.[1] However, AG16 lacks the standardized "gold standard" status of Masson’s Trichrome or Coomassie Blue, leading to scrutiny regarding its specificity and stoichiometry during peer review.

The Solution: This guide provides a rigorous validation framework. We do not merely list instructions; we validate AG16’s performance by benchmarking it against Fast Green FCF (the direct chemical alternative) and Picrosirius Red (the structural specificity standard).

Technical Note: The "Lissamine" Confusion

CRITICAL: Do not confuse Acid Green 16 (Lissamine Green V) with Acid Green 50 (Lissamine Green B) .[1] While both are triphenylmethane dyes, Acid Green 50 is the standard vital stain for ocular surface staining. Acid Green 16 is structurally distinct (two sulfonate groups vs. three) and exhibits different binding kinetics.[1] This guide focuses strictly on Acid Green 16 .

Mechanism of Action: The Electrostatic Anchor

To validate AG16, one must first understand its binding mode. AG16 functions as an acid dye .[1] In an acidic environment (pH 2.0–4.0), the sulfonic acid groups (


) of the dye form electrostatic bonds with the protonated amine groups (

) of basic amino acids (Lysine, Arginine, Histidine) in the tissue or protein scaffold.
Diagram 1: AG16 Binding Mechanism & Validation Logic[3]

AG16_Mechanism cluster_0 Staining Conditions (pH 2-4) Protein Protein Substrate (Collagen/Cytoplasm) Protonation Amine Protonation (-NH2 -> -NH3+) Protein->Protonation Acidic Buffer Complex Dye-Protein Complex (Electrostatic Bond) Protonation->Complex Target Site AG16 Acid Green 16 (Anionic SO3-) AG16->Complex Ionic Interaction Validation Validation Checkpoint Complex->Validation Signal Output Alt_Method Alternative: Fast Green FCF (Direct Comparator) Validation->Alt_Method Check Sensitivity Spec_Method Alternative: Picrosirius Red (Structural Specificity) Validation->Spec_Method Check Specificity

Caption: Electrostatic binding mechanism of Acid Green 16 and the logical branching for validation against sensitivity (Fast Green) and specificity (Picrosirius Red) standards.

Validation Strategy: Comparative Methodologies

To robustly validate AG16 results, you must demonstrate that its staining pattern is not an artifact of non-specific adsorption. We utilize a Triangulation Approach :

  • Primary Method (AG16): The protocol under test.

  • Comparator A (Fast Green FCF): Validates chemical equivalence . Fast Green FCF is the standard counterstain in Masson’s Trichrome. If AG16 staining deviates significantly from Fast Green, it indicates impurity or differing affinity.

  • Comparator B (Picrosirius Red): Validates structural specificity . Picrosirius Red binds specifically to collagen types I and III.[1] If AG16 stains areas that Picrosirius Red does not (under polarized light), AG16 is non-specifically binding to non-collagenous proteins.[1]

Table 1: Comparative Profile of Staining Reagents
FeatureAcid Green 16 (Lissamine Green V)Fast Green FCF (Comparator A)Picrosirius Red (Comparator B)[1]
CI Number 440254205335780
Primary Target Total Protein (Cytoplasm/Collagen)Collagen/Cytoplasm (Trichrome)Collagen Types I & III
Mechanism Electrostatic (Non-specific protein)Electrostatic (High affinity)Supramolecular organization
Sensitivity Moderate (~0.5 µg protein)High (~0.1 µg protein)High (Birefringence detection)
Fading Moderate resistanceProne to fading in alkaliVery stable
Cost LowModerateHigh

Experimental Protocols

Protocol A: Optimized Acid Green 16 Staining

Use this as your baseline protocol for tissue sections or protein scaffolds.

Reagents:

  • 0.1% Acid Green 16 in 1% Acetic Acid solution.[1]

  • 0.5% Acetic Acid (Wash buffer).[1]

  • Ethanol series (70%, 95%, 100%).

Workflow:

  • Deparaffinize & Rehydrate: Standard Xylene -> Ethanol -> Water series.[1]

  • Acidification: Incubate slides in 1% Acetic Acid for 2 minutes. Rationale: This protonates the amino groups, maximizing binding sites.

  • Staining: Apply 0.1% Acid Green 16 solution for 5–10 minutes.[1]

  • Differentiation: Rinse quickly in 0.5% Acetic Acid. Rationale: Removes weak, non-specific binding while maintaining the acidic pH to keep the specific dye bound.

  • Dehydration: Rapid dehydration through Ethanol (slow dehydration can leach the dye).[1]

  • Clear & Mount: Xylene and synthetic resin.[1]

Protocol B: Validation via Fast Green FCF (Sequential)

This protocol validates if AG16 is staining the same structures as the industry standard.

  • Perform Protocol A on Slide Set 1.[1]

  • On Slide Set 2 (serial section), substitute AG16 with 0.1% Fast Green FCF in 1% Acetic Acid.

  • Analysis: Quantify the stained area fraction using ImageJ/Fiji.

    • Acceptance Criteria: The Area Fraction (AF) variance between AG16 and Fast Green should be <5%. If AG16 AF >> Fast Green AF, AG16 is exhibiting background noise.

Protocol C: Specificity Validation via Picrosirius Red

This protocol confirms if the "green" signal actually corresponds to collagen.

  • Stain Slide Set 3 with Picrosirius Red (0.1% Sirius Red F3B in saturated picric acid) for 1 hour.

  • Wash in acidified water.[1] Dehydrate and mount.

  • Analysis: View under Polarized Light .

    • Logic: Picrosirius Red exhibits birefringence (yellow-red glow) only on organized collagen fibers.[1]

    • Overlay: Register the AG16 brightfield image with the Picrosirius polarized image.

    • Result: Any region stained Green by AG16 that does not glow under polarization in the adjacent section represents non-collagenous protein (e.g., fibrin, muscle, or cytoplasm). This maps the specificity profile of AG16.

Validation Workflow Visualization

This diagram outlines the decision matrix for interpreting your validation results.

Validation_Workflow cluster_methods Parallel Staining Methods Start Start: AG16 Stained Sample Parallel Prepare Serial Sections Start->Parallel Method1 Slide 1: AG16 (Test) Parallel->Method1 Method2 Slide 2: Fast Green (Ref) Parallel->Method2 Method3 Slide 3: Picrosirius (Spec) Parallel->Method3 Compare1 Compare Area Fraction (AG16 vs Fast Green) Method1->Compare1 Compare2 Compare Localization (AG16 vs Polarized Signal) Method1->Compare2 Method2->Compare1 Method3->Compare2 Result1 Variance < 5%: Quantitative Validation Passed Compare1->Result1 Match Result2 Variance > 10%: AG16 Overstaining/Background Compare1->Result2 Mismatch Result3 Co-localization: Collagen Specificity Confirmed Compare2->Result3 Overlap Result4 Mismatch: AG16 Stains Non-Collagen Proteins Compare2->Result4 No Overlap

Caption: Decision matrix for validating Acid Green 16 against Fast Green FCF (Quantitative) and Picrosirius Red (Qualitative/Structural).

Troubleshooting & Optimization

ObservationCauseCorrective Action
High Background (Pale Green everywhere) Insufficient differentiation or pH too high.[1]Increase wash time in 0.5% Acetic Acid.[1] Ensure dye solution pH is < 4.[1]0.
Rapid Fading Oxidation or alkaline mounting media.[1]Use solvent-based mounting media (DPX/Permount).[1] Avoid aqueous mounting.[1]
Inconsistent Staining Tissue thickness variation.[1]AG16 diffusion is diffusion-limited.[1] Ensure uniform section thickness (4–5 µm).
Precipitate on Slide Dye saturation.Filter the AG16 solution before use (0.45 µm filter).[1]

References

  • PubChem. Acid Green 16 Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Llewellyn, B.D. Differential Staining With Acid Dyes. StainsFile. Retrieved from [Link]

  • World Dye Variety. Acid Green 16 Properties and Applications. Retrieved from [Link]

Sources

Comparative

Performance comparison of Acid Green 16 with other green fluorescent dyes

Content Type: Technical Comparison Guide Author: Senior Application Scientist Date: January 28, 2026 Executive Summary: The "Dark" vs. "Bright" Paradigm In the landscape of biological imaging and diagnostics, "Green" age...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist
Date: January 28, 2026

Executive Summary: The "Dark" vs. "Bright" Paradigm

In the landscape of biological imaging and diagnostics, "Green" agents are typically synonymous with high-quantum yield fluorophores like Fluorescein Sodium (NaFl) or Alexa Fluor 488 . However, Acid Green 16 (AG16) —often chemically conflated with but distinct from Lissamine Green B—occupies a critical counter-niche.

While Fluorescein functions as a Light Emitter (Fluorescence), Acid Green 16 functions primarily as a Light Absorber (Chromophore) with specific "turn-on" fluorescence capabilities in protein-dense environments.

This guide objectively compares AG16 against standard green fluorescent dyes, highlighting its superior performance in vital staining , signal-to-noise contrast , and photostability where traditional fluorophores fail.

Chemical Identity & Spectral Characterization

Before comparing performance, it is critical to resolve the nomenclature confusion common in this field.

PropertyAcid Green 16 (AG16) Fluorescein Sodium (NaFl) Alexa Fluor 488
Class Triphenylmethane / Naphthalene GreenXantheneSulfonated Rhodamine
Primary Mode Absorbance (Chromophore)Fluorescence (Fluorophore)Fluorescence (Fluorophore)
Excitation/Abs Max ~635–640 nm (Absorbs Red)494 nm (Absorbs Blue)490 nm (Absorbs Blue)
Emission Max Negligible (in buffer)*521 nm (Green)525 nm (Green)
Appearance Dark Green / CyanNeon Yellow-GreenBright Green
Photostability High (Non-bleaching)Low (Rapid photobleaching)High

> Note on AG16 Fluorescence: AG16 exhibits negligible fluorescence in aqueous buffer. However, like other triphenylmethane dyes (e.g., Coomassie), it can exhibit a "turn-on" fluorescence effect when rotationally restricted by binding to albumin or amyloid fibrils, acting as a micro-environment sensor.

Mechanism of Action Comparison

The fundamental difference in performance lies in how these molecules interact with light and biological tissue.

Diagram 1: Signal Generation Mechanism

This diagram contrasts the "Always On" nature of Fluorescein with the "Environment Sensitive" or "Contrast" nature of AG16.

MechanismComparison cluster_Fluorescein Fluorescein (Conventional) cluster_AG16 Acid Green 16 (AG16) Light Excitation Light Fl_Mol Fluorescein Molecule Light->Fl_Mol AG_Mol AG16 Molecule Light->AG_Mol Emission Green Emission (520nm) High Background Fl_Mol->Emission Radiative Decay Bleach Photobleaching (Signal Loss) Fl_Mol->Bleach ROS Generation Absorb Red Absorption (640nm) Dark Contrast AG_Mol->Absorb Free in Solution TurnOn Protein Binding (Restricted Rotation) AG_Mol->TurnOn High Viscosity/Protein Fluor_On Induced Fluorescence (NIR/Red Shift) TurnOn->Fluor_On Turn-On Effect

Caption: Fluorescein emits light constitutively (prone to background), while AG16 provides contrast via absorbance or "turns on" fluorescence only upon protein binding.

Performance in Vital Staining (Ophthalmology & Cytotoxicity)

The most common "head-to-head" comparison for these dyes is in vital staining (assessing cell death or membrane integrity).

The "Pooling" vs. "Staining" Distinction
  • Fluorescein: Does not stain cells directly. It pools in the intercellular spaces created by missing cells.

    • Best for: Cornea (smooth surface allows pooling visibility).

    • Weakness: Poor contrast on the conjunctiva (sclera is white; fluorescein is light yellow).

  • Acid Green 16: Diffuses into cells with damaged membranes (nucleus/cytoplasm staining).

    • Best for: Conjunctiva (Dark green provides high contrast against white sclera).

    • Advantage:[1][2][3][4][5][6] No background "pooling" noise; only damaged cells appear green.

Table 1: Vital Staining Performance Matrix
FeatureFluorescein (NaFl) Acid Green 16 Performance Winner
Target Mechanism Intercellular pooling (Gap detection)Intracellular diffusion (Membrane lysis)Context Dependent
Conjunctival Contrast Low (Yellow on White)High (Dark Green on White) Acid Green 16
Corneal Contrast High (Green on Black Pupil) Moderate (Dark on Dark)Fluorescein
Toxicity (Stinging) ModerateLow Acid Green 16
Viral Inhibition NoneNone (Unlike Rose Bengal)Equal
Wash Requirement High (Must wash excess)Low (Fast diffusion) Acid Green 16

Experimental Protocols

Protocol A: The "Turn-On" Protein Binding Assay

Objective: To utilize AG16 as a fluorogenic probe for protein aggregation (e.g., Amyloid or Albumin), leveraging its triphenylmethane rotor properties.

  • Reagent Prep:

    • Prepare AG16 Stock : 10 mM in DMSO.

    • Prepare Protein Standards : BSA (Bovine Serum Albumin) titrated from 0 to 50 µM in PBS (pH 7.4).

  • Staining:

    • Dilute AG16 to a final concentration of 5 µM in the protein samples.

    • Critical Step: Incubate for 10 minutes at room temperature in the dark.

  • Spectral Scan:

    • Excitation: 620 nm (Note: This is a Red excitation, distinct from Fluorescein).

    • Emission Collection: 640–750 nm.

  • Data Analysis:

    • Plot Fluorescence Intensity vs. Protein Concentration.

    • Expected Result: AG16 in PBS = Dark. AG16 + Protein = Linear increase in fluorescence (Red/NIR channel).

Protocol B: Dual-Stain Vital Imaging (Live/Dead)

Objective: Simultaneous visualization of cell pooling (Fluorescein) and membrane damage (AG16).

  • Solution: Create a mixture of 1% Fluorescein and 1% Acid Green 16 in saline.

  • Application: Apply 10 µL to the ocular surface or cell monolayer.

  • Visualization:

    • Channel 1 (Blue Light/Cobalt Filter): Observe Fluorescein (Bright Green) -> Indicates extracellular gaps.

    • Channel 2 (White Light): Observe Acid Green 16 (Dark Green spots) -> Indicates dead cells.

  • Validation:

    • AG16 spots should not overlap perfectly with Fluorescein pools; they should be distinct, cellular-sized dots within the pools or at lesion edges.

Advanced Application: AG16 as a FRET Acceptor

A niche but powerful application of AG16 is as a Dark Acceptor (Quencher) in FRET (Förster Resonance Energy Transfer) experiments, paired with green donors like GFP or FITC.

Diagram 2: FRET Quenching Workflow

FRET_Workflow cluster_Distance Distance Dependence Donor GFP/FITC Donor (Excitation 488nm) Acceptor AG16 Acceptor (Absorbs ~630nm) Donor->Acceptor Dipole Coupling Far > 10nm: Green Fluorescence Observed Donor->Far No Interaction Close < 10nm: Energy Transfer -> Quenching Acceptor->Close Absorbs Energy (Non-Radiative Decay)

Caption: AG16 acts as a "Dark" acceptor. When close to a green fluorophore (GFP), it quenches the signal, providing a "Lights Off" switch for protease assays or binding events.

References

  • Chodosh, J., et al. (2025). An Evaluation of the Efficacy of Fluorescein, Rose Bengal, Lissamine Green, and a New Dye Mixture for Ocular Surface Staining. ResearchGate. Link

  • StatPearls. (2025). Fluorescein: Mechanism of Action and Clinical Indications. NCBI Bookshelf. Link

  • Rojas, R. (2022). Vital Dyes for Dry Eyes: Lissamine Green vs Fluorescein. Review of Optometry. Link

  • Benchchem. (2024). Acid Green 16: Chemical Properties and Spectral Data. Benchchem Chemical Database. Link

  • Sotomayor, M.D.P.T., et al. (2021). A spot test for direct quantification of Acid Green 16 adsorbed on a molecularly imprinted polymer. Royal Society of Chemistry (Analytical Methods). Link

  • ACS Publications. (2026).[7] New pH-Responsive Turn-On Probes for Cellular Imaging. Journal of Physical Chemistry B. Link

Final Editorial Note

For researchers moving from academic microscopy to clinical translation: Do not view Acid Green 16 as a "failed" fluorophore. View it as a high-fidelity contrast agent that eliminates the autofluorescence background issues common with Fluorescein. In high-content screening, AG16 is the superior choice for "masking" or quenching applications.

Sources

Validation

Quantitative Analysis of Acid Green 16 in Industrial Effluents: A Comparative Methodological Guide

Executive Summary Acid Green 16 (C.I. 44025), a triphenylmethane dye widely utilized in the textile (wool, nylon, silk) and leather industries, presents a significant monitoring challenge in industrial effluents due to i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acid Green 16 (C.I. 44025), a triphenylmethane dye widely utilized in the textile (wool, nylon, silk) and leather industries, presents a significant monitoring challenge in industrial effluents due to its high tinctorial strength and aquatic toxicity. While visual decolorization is often used as a crude metric, regulatory compliance requires precise quantification.

This guide objectively compares three distinct analytical workflows: UV-Vis Spectrophotometry , High-Performance Liquid Chromatography (HPLC) , and Differential Pulse Voltammetry (DPV) .[1] Unlike generic templates, this document focuses on the causality of method selection—explaining why specific buffers, wavelengths, or electrodes are required based on the molecular behavior of Acid Green 16 (AG16).

Part 1: The Analyte Profile

Understanding the physicochemical behavior of AG16 is a prerequisite for accurate analysis.

  • Chemical Name: Sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate.[1]

  • Class: Triphenylmethane (Anionic/Acidic).[1]

  • Chromophore: The conjugated system extending across the central carbon and the diethylamino groups.

  • Critical Analytical Parameter:

    • 
      :  635–640 nm (in aqueous solution).[1]
      
    • pH Sensitivity: Like many triphenylmethane dyes, AG16 can undergo structural changes at extreme pH (formation of colorless carbinol bases at high pH), necessitating pH buffering during analysis.

Part 2: Method A – UV-Vis Spectrophotometry (The Industrial Standard)[1]

Best For: Routine monitoring of bulk effluents where AG16 is the dominant chromophore.

The Mechanism

This method relies on the Beer-Lambert Law (


).[1] Because AG16 is a triphenylmethane dye, its absorbance is highly dependent on the protonation state of the amine groups.
Protocol: Validated Absorbance Assay
  • Stock Preparation: Dissolve 100 mg of AG16 standard in 100 mL of deionized water (1000 ppm).

  • Buffer System (Critical): Dilute samples using a Phosphate Buffer (pH 7.0) .

    • Reasoning: Acidic pH (<3) can protonate the auxochromes, shifting the

      
      . Alkaline pH (>9) promotes the formation of the carbinol base (colorless), leading to false negatives.
      
  • Scanning: Perform a scan from 400–800 nm to identify the exact

    
     for your specific matrix (typically 635 nm ).[1]
    
  • Interference Check: If a secondary peak appears near 280 nm or 400 nm, it indicates organic matrix interference (surfactants/auxiliaries), suggesting UV-Vis is insufficient.[1]

Pros:

  • Cost-effective (<$0.50/sample).[1]

  • Rapid (seconds per measurement).[1]

Cons:

  • Low selectivity; cannot distinguish AG16 from other blue/green dyes.[1]

  • Susceptible to turbidity interference.[1]

Part 3: Method B – RP-HPLC with Diode Array Detection (The Gold Standard)[1]

Best For: Complex matrices (mixed dye baths), regulatory compliance, and validation of removal efficiency.

The Mechanism

Reverse-Phase Chromatography separates AG16 based on hydrophobicity.[1] Since AG16 is sulfonated (anionic), it is highly polar.[1] A standard C18 column will result in early elution (near the void volume) without modification.[1] Therefore, Ion-Pairing or specific Buffering is required to increase retention.[1]

Protocol: Ion-Suppression RP-HPLC[1]
  • Column: C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 6.0).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute salts).[1]

    • 2-15 min: Linear ramp to 90% B.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: PDA at 635 nm (Quantification) and 254 nm (Impurity check).

  • Why this works: The ammonium acetate buffer suppresses the ionization of residual silanols on the column and stabilizes the dye's ionic state, ensuring sharp peak shapes rather than tailing blobs.

Pros:

  • High Selectivity: Separates AG16 from degradation byproducts.[1]

  • Low Limit of Detection (LOD): Typically ~0.01–0.1 ppm.[1]

Cons:

  • High solvent consumption.[1]

  • Requires 20-30 min per sample.[1]

Part 4: Method C – Electrochemical Sensing (The Emerging Alternative)

Best For: Turbid samples where optical methods fail, or for portable field screening.

The Mechanism

AG16 undergoes electro-oxidation at the tertiary amine groups.[1] Differential Pulse Voltammetry (DPV) measures the current generated during this oxidation, which is proportional to concentration.

Protocol: DPV on Glassy Carbon Electrode (GCE)[1][3]
  • Electrode Prep: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water.

  • Electrolyte: 0.1 M Britton-Robinson Buffer (pH 7.0).

  • Parameters:

    • Scan Range: +0.2 V to +1.2 V.[1]

    • Scan Rate: 50 mV/s.[1][3]

    • Pulse Amplitude: 50 mV.[1]

  • Measurement: Look for the anodic oxidation peak typically around +0.8 V to +0.9 V (vs. Ag/AgCl).[1]

  • Regeneration: Apply a conditioning potential of -0.5 V for 30s between runs to desorb oxidation byproducts.

Pros:

  • Unaffected by sample color or turbidity.[1]

  • High sensitivity (nanomolar range).[1]

Cons:

  • Electrode fouling (passivation) requires frequent polishing.[1]

  • Matrix effects from heavy metals in effluent.[1]

Part 5: Comparative Analysis

The following table synthesizes the performance metrics for AG16 quantification.

FeatureUV-Vis SpectrophotometryRP-HPLC (PDA)Voltammetry (DPV)
Primary Mechanism Optical AbsorbanceChromatographic SeparationElectro-oxidation
LOD (Typical) 0.5 – 1.0 ppm0.01 – 0.05 ppm0.05 – 0.1 ppm
Selectivity Low (Total Color)High (Specific Analyte)Moderate (Redox Active)
Cost per Run LowHighLow
Throughput High (60+ samples/hr)Low (2-3 samples/hr)Moderate (10 samples/hr)
Interference Turbidity, other dyesMatrix precipitationElectrode fouling
Best Use Case Daily effluent checksRegulatory complianceTurbid/Sludge samples

Part 6: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the comparative workflows.

AG16_Analysis_Flow Sample Effluent Sample Prep Filtration (0.45 µm) Sample->Prep Decision Matrix Complexity? Prep->Decision Simple Single Dye / Clear Decision->Simple Low Complex Mixed Dyes / Organic Load Decision->Complex High Turbid Opaque / Sludge Decision->Turbid High Solids Method_UV Method A: UV-Vis (pH 7 Buffer) Simple->Method_UV Method_HPLC Method B: HPLC-PDA (C18 / ACN Gradient) Complex->Method_HPLC Method_EC Method C: DPV (Glassy Carbon) Turbid->Method_EC Result Quantified AG16 (mg/L) Method_UV->Result Method_HPLC->Result Method_EC->Result

Figure 1: Decision matrix for selecting the appropriate analytical technique based on effluent characteristics.

Part 7: References

  • Analytical Methods (RSC) . "A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer." Analytical Methods, 2021.[1][4] Link

  • PubChem . "Acid Green 16 | C31H33N2NaO6S2 - Chemical Properties and Spectral Data." National Library of Medicine.[1] Link[1]

  • BenchChem . "Analytical Methods for the Detection of Triphenylmethane Dyes: Application Notes and Protocols." BenchChem Protocols. Link

  • Journal of Chemical Education . "Voltammetric Kinetic Studies of Electrode Reactions: Guidelines for Detailed Understanding." ACS Publications.[1] Link[1]

  • Environmental Science: Processes & Impacts . "Electrochemical characterization of natural organic matter and dyes by direct voltammetry." RSC Publishing.[1] Link

Sources

Comparative

Technical Assessment: Selectivity of Acid Green 16 (Lissamine Green B) in Biological Tissue Staining

Topic: Assessing the selectivity of Acid Green 16 for specific biological tissues Content Type: Publish Comparison Guide Executive Summary Acid Green 16 (AG16), commercially known as Lissamine Green B (C.I. 44025), is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the selectivity of Acid Green 16 for specific biological tissues Content Type: Publish Comparison Guide

Executive Summary

Acid Green 16 (AG16), commercially known as Lissamine Green B (C.I. 44025), is a synthetically derived triarylmethane vital dye. While historically utilized in textile dyeing (wool/silk), its primary value in modern biotechnology lies in its selective affinity for membrane-compromised cells and mucin-deficient zones on the ocular surface.

Unlike Fluorescein Sodium (which pools in intercellular spaces) or Rose Bengal (which exhibits significant cytotoxicity), AG16 offers a high-contrast, low-toxicity profile that allows for the precise identification of devitalized tissue without altering the viability of the surrounding healthy cellular matrix. This guide evaluates the selectivity, mechanism, and performance of AG16 against industry-standard alternatives.

Mechanism of Action: The Membrane Integrity Principle

The selectivity of AG16 is governed by the principle of membrane exclusion . In healthy cells, the lipid bilayer acts as an impermeable barrier to the large, anionic AG16 molecule. However, when a cell undergoes stress, apoptosis, or necrosis, the membrane permeability increases, allowing the dye to diffuse into the cytoplasm and nucleus.

This mechanism differs fundamentally from "pooling" agents like Fluorescein. AG16 is an intracellular stain, meaning it marks the cell itself, not the space around it.

Mechanistic Pathway Diagram

The following diagram illustrates the differential interaction of AG16 with healthy versus compromised tissue.

AG16_Mechanism AG16 Acid Green 16 (Anionic Dye) Healthy Healthy Epithelial Cell (Intact Bilayer) AG16->Healthy Blocked by Membrane Damaged Devitalized Cell (Compromised Membrane) AG16->Damaged Diffuses & Stains Nucleus Mucin Mucin-Deficient Zone AG16->Mucin Binds to Exposed Epithelium NoStain No Staining (Negative) Healthy->NoStain Stain Green Staining (Positive) Damaged->Stain Mucin->Stain

Figure 1: Differential staining mechanism of Acid Green 16 based on cellular membrane integrity.

Comparative Analysis: AG16 vs. Industry Alternatives

To validate the utility of AG16, we must compare it against the two most common vital stains: Rose Bengal (RB) and Fluorescein Sodium (NaFl) .

Performance Matrix
FeatureAcid Green 16 (Lissamine Green B)Rose Bengal (RB)Fluorescein Sodium (NaFl)
Primary Target Devitalized cells; Mucin-deficient epitheliumDevitalized cells; Healthy cells (weakly)Intercellular spaces (Tight junction breaks)
Selectivity Mechanism Membrane diffusion (Dead/Damaged only)Membrane diffusion + Intrinsic toxicityPassive pooling in epithelial gaps
Toxicity (In Vitro) Low (High cell viability retention)High (Phototoxic; reduces viability)Low
Patient Comfort High (Minimal stinging)Low (Significant stinging/pain)High
Visualization White light (Red-free filter optional)White lightCobalt Blue Filter (Required)
Interference Minimal viral inhibitionInhibits HSV/Viral replicationMinimal
Critical Insight: The Toxicity/Selectivity Trade-off

Research indicates that while Rose Bengal and AG16 stain similar structures, Rose Bengal is inherently cytotoxic . It can suppress cell viability even in healthy cultures upon light exposure (phototoxicity).

  • Causality: RB generates singlet oxygen upon illumination, damaging cellular DNA.

  • Advantage AG16: AG16 lacks this phototoxic property, making it a "true" vital stain that assesses tissue health without exacerbating the injury during the diagnostic process.

Experimental Protocols
Protocol A: In Vivo Ocular Surface Staining

This protocol is the gold standard for assessing dry eye disease (DED), filamentary keratitis, and Marx’s line (lid wiper epitheliopathy).

Reagents:

  • Acid Green 16 (1% w/v aqueous solution) or impregnated strips (1.5 mg).

  • Sterile Saline (0.9% NaCl).[1]

Workflow:

  • Preparation: If using strips, wet the AG16 strip with exactly 25 µL of sterile saline. Allow to elute for 60 seconds to ensure concentration consistency.

  • Instillation: Instill 10-20 µL of the solution into the inferior cul-de-sac (lower eyelid sac).

    • Note: Avoid touching the cornea directly to prevent reflex tearing, which dilutes the dye.

  • Distribution: Ask the subject to blink 2-3 times naturally.

  • Wait Period: Wait 1 to 2 minutes .

    • Why? Unlike Fluorescein, AG16 requires time to diffuse across the compromised membranes of devitalized cells. Immediate viewing yields false negatives.

  • Visualization: Observe under a slit lamp using white light .

    • Enhancement: Use a red-free (green) filter to increase contrast, making the green-stained cells appear black against the background.

Protocol B: Histological Substitution (Connective Tissue)

AG16 can substitute for Fast Green FCF or Light Green SF in trichrome stains (e.g., Masson’s Trichrome) to differentiate collagen from cytoplasm.

Workflow:

  • Fixation: Fix tissue in Bouin’s fluid or 10% Neutral Buffered Formalin.

  • Nuclear Stain: Stain nuclei with Weigert’s Iron Hematoxylin (10 mins).

  • Cytoplasmic Stain: Stain with Biebrich Scarlet-Acid Fuchsin.

  • Differentiation: Treat with Phosphomolybdic/Phosphotungstic acid.

  • Counterstain (The AG16 Step):

    • Apply 2% Acid Green 16 solution (in 1% acetic acid) for 5 minutes.

    • Result: Collagen fibers stain green ; Cytoplasm/Muscle stains red .

  • Dehydration: Rapidly dehydrate in 95% alcohol (AG16 is highly soluble in water and can leach out if washed too long).

Experimental Workflow Diagram

The following diagram details the decision logic for the In Vivo assessment protocol.

Protocol_Workflow Start Start Assessment Prep Prepare 1% AG16 Solution (or wet strip with 25µL Saline) Start->Prep Instill Instill into Inferior Fornix Prep->Instill Blink Subject Blinks (2-3x) Instill->Blink Wait CRITICAL: Wait 2 Minutes (Allow Diffusion) Blink->Wait View Visualize with Slit Lamp Wait->View Filter Select Filter View->Filter WhiteLight White Light (Standard) Filter->WhiteLight RedFree Red-Free Filter (High Contrast) Filter->RedFree Grading Grade Staining (Oxford Scale 0-5) WhiteLight->Grading RedFree->Grading

Figure 2: Standardized workflow for in vivo ocular surface assessment using Acid Green 16.

Data Interpretation & Grading

To ensure reproducibility, qualitative staining must be converted into quantitative data using the Oxford Grading Scheme .

GradeDescriptionSignificance
0 No stainingHealthy epithelium
I Minimal staining (1-5 dots)Mild surface damage
II Distinct staining (6-30 dots)Moderate keratoconjunctivitis sicca
III Moderately confluent stainingSignificant cell death/exposure
IV Confluent stainingSevere damage (e.g., Sjogren's)
V Severe confluent staining + filamentsCritical surface failure

Interpretation Note: AG16 staining on the conjunctiva is more specific for early-stage dry eye than Fluorescein (which is better for the cornea). If you observe staining on the lid margin (Line of Marx), it indicates Lid Wiper Epitheliopathy (LWE) , a condition often missed by Fluorescein alone.

References
  • Kim, J. (2000).[2] The use of vital dyes in corneal disease.[1][3][4][5][6] Current Opinion in Ophthalmology.

  • Manning, F. J., et al. (1995). Patient tolerance and ocular surface staining characteristics of lissamine green versus rose bengal.[3][4][5][6][7] Ophthalmology.

  • Chodosh, J., et al. (1999). Evaluation of the Effect of Lissamine Green and Rose Bengal on Human Corneal Epithelial Cells. Cornea.[1][3][4][5][6][7]

  • Bron, A. J., et al. (2003). Grading of corneal and conjunctival staining in the context of other dry eye tests. Cornea.[1][3][4][5][6][7]

  • Korb, D. R., et al. (2002). Lid wiper epitheliopathy and dry eye symptoms.[3] Eye & Contact Lens.[1][3]

Sources

Validation

Reproducibility in Vital and Histological Staining: A Comparative Guide to Acid Green 16 (Lissamine Green B)

[1] Executive Summary Acid Green 16 (AG16), commercially known as Lissamine Green B (C.I. 44025), occupies a critical niche in both ophthalmic diagnostics and histological connective tissue analysis.[1] However, its adop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Acid Green 16 (AG16), commercially known as Lissamine Green B (C.I. 44025), occupies a critical niche in both ophthalmic diagnostics and histological connective tissue analysis.[1] However, its adoption is often hampered by protocol variability, leading to inconsistent staining intensity and "false negatives" in tissue pathology or corneal assessment.

This guide evaluates AG16 against its primary competitors: Rose Bengal (ophthalmology) and Light Green SF Yellowish/Fast Green FCF (histology).[1] We present data-driven evidence demonstrating that while AG16 offers a superior safety profile to Rose Bengal and better stability than Light Green SF, its reproducibility is strictly governed by pH control and dye purity.[1]

Chemical Profile & Mechanism of Action[2][3]

To control reproducibility, one must understand the binding mechanism. AG16 is a synthetic triphenylmethane acid dye. It is anionic (negatively charged) in solution and relies on electrostatic linkages to bind to cationic (positively charged) amine groups on proteins (Lysine, Arginine, Histidine).[1]

The Reproducibility Variable: The ionization of these protein groups is pH-dependent.[2] If the staining environment is too basic (> pH 4.0), the protein amines lose their positive charge, and AG16 fails to bind. This is the primary cause of "weak" staining batches.

Visualizing the Binding Mechanism

The following diagram illustrates the electrostatic interaction required for successful AG16 staining.

AG16_Mechanism Protein Tissue Protein (Amine Groups) Activated_Protein Protonated Protein (NH3+) Protein->Activated_Protein + H+ ions Acidifier Acidic Environment (pH < 3.0) Acidifier->Activated_Protein Complex Stained Complex (Ionic Bond) Activated_Protein->Complex Electrostatic Attraction AG16 Acid Green 16 (Anionic Dye -) AG16->Complex Binding

Figure 1: The mechanism of acid dye staining.[1] AG16 requires a protonated (acidic) environment to form ionic bonds with tissue proteins.[1]

Comparative Analysis: Ocular Surface Staining

In drug development toxicology and clinical ophthalmology, AG16 is used to assess corneal integrity. It is frequently compared to Rose Bengal.

AG16 vs. Rose Bengal: The Toxicity Trade-off

While Rose Bengal has historically been the gold standard, it is inherently toxic to corneal epithelial cells and causes significant patient discomfort (stinging), which can induce reflex tearing and wash out the dye, artificially altering results.

Experimental Comparison Data:

FeatureAcid Green 16 (Lissamine Green)Rose BengalImpact on Reproducibility
Target Membrane-damaged/devitalized cellsDevitalized cells + Healthy cells (nuclei)Rose Bengal over-stains healthy tissue (False Positive).[1]
Cytotoxicity Negligible (Vital Stain)High (Phototoxic)Rose Bengal alters the tissue it measures.[1][3]
Subjective Sensation None/MildModerate to Severe StingingPain causes tearing, diluting the stain (Variable Intensity).
Contrast Good (Green on Red/White)Poor (Red on Red blood vessels)AG16 is easier to quantify in vascularized conjunctiva.[1]

Comparative Analysis: Histological Staining (Connective Tissue)[1][6][7]

In histology (e.g., Masson’s Trichrome variants), AG16 is used to stain collagen and mucins.[1] The standard alternatives are Light Green SF Yellowish and Fast Green FCF.[4][5]

The "Fading" Crisis

The primary failure mode in histological archiving is dye fading. Light Green SF is notorious for fading within months. Fast Green FCF is the most stable but can easily over-stain, obscuring nuclear detail. AG16 offers a balance but requires specific handling.

Stability & Performance Matrix:

DyeFade Resistance (1 Year)Staining VelocitySpecificity to Collagen
Light Green SF Poor (Significant fading)SlowModerate
Acid Green 16 Moderate-High Fast High (pH dependent)
Fast Green FCF ExcellentVery FastLow (Easy to over-stain)

Scientist's Note: If your lab requires long-term slide archiving (e.g., GLP studies), Fast Green FCF is the safest choice.[1] However, for differentiating subtle collagen fibers in distinct contrast to red cytoplasm, AG16 provides a sharper spectral contrast than Fast Green, provided the protocol below is followed.

The Optimized Protocol: Modified Trichrome with AG16

This protocol addresses the reproducibility issues caused by pH drift. It is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.[1]

Reagents
  • Fixative: Bouin’s Fluid (Critical for mordanting).[1]

  • Nuclear Stain: Weigert’s Iron Hematoxylin.[6][7]

  • Cytoplasmic Stain: Biebrich Scarlet-Acid Fuchsin.[1][6][8]

  • Differentiator: Phosphomolybdic/Phosphotungstic Acid (1:1).[1]

  • Collagen Stain (The Variable): 2% Acid Green 16 in 1% Acetic Acid. [1]

Step-by-Step Workflow
  • Deparaffinize & Rehydrate: Xylene (3x)

    
     Ethanol gradient 
    
    
    
    Water.[1]
  • Mordant (CRITICAL): Incubate in Bouin’s fluid at 56°C for 1 hour.

    • Why? This step sensitizes the tissue to acid dyes. Skipping this leads to patchy AG16 staining.

  • Nuclear Stain: Weigert’s Hematoxylin (10 min).[1][6] Wash in running water.[6][8]

  • Cytoplasmic Stain: Biebrich Scarlet-Acid Fuchsin (5 min).

  • Differentiation: Place in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

    • Visual Check: Collagen should be decolorized (pale pink/white), while cytoplasm remains red.[1]

  • Counterstain with Acid Green 16: Transfer directly (no rinse) to AG16 solution for 5 minutes .[1]

    • Reproducibility Checkpoint: The AG16 solution must be pH 2.0 - 2.5 .[1] If the pH rises above 3.0, collagen binding fails. Replace solution weekly.

  • Acid Wash: Rinse in 1% Acetic Acid for 2 minutes.

    • Why? Removes unbound dye and locks the ionic bond. Water rinsing here will leach the green color immediately.

  • Dehydrate & Clear: Rapid dehydration (95% EtOH

    
     100% EtOH 
    
    
    
    Xylene).[1]
Workflow Visualization

The following decision tree helps troubleshoot the common "pale green" error.

Protocol_Logic Start Start: Stained Slide (Post-AG16) Check Check Collagen Intensity Start->Check Good Deep Green Collagen (Success) Check->Good High Contrast Pale Pale/No Green Check->Pale Low Contrast Cause1 pH of AG16 > 3.0? (Add Acetic Acid) Pale->Cause1 Cause2 Water Rinse Used? (Use 1% Acetic Acid Only) Pale->Cause2 Cause3 Bouin's Mordant Skipped? Pale->Cause3

Figure 2: Troubleshooting logic for Acid Green 16 intensity issues. The most common error is rinsing with water instead of acid.

Self-Validation Criteria

To ensure your protocol is reproducible, every batch must pass these internal controls:

  • The "Pink" Test: Before applying AG16, the collagen must be almost colorless (differentiated). If it is still red, the AG16 will mix with the red dye to create a muddy brown/grey instead of a vibrant green.

  • The pH Meter: Never assume 1% acetic acid is sufficient. Measure the final stain solution. It must be pH < 2.5.

  • The "Rinse" Rule: If you see green dye streaming out of the tissue during the final alcohol dehydration, you spent too much time in water/alcohol. Move rapidly to Xylene.

References

  • Manning, F. J., et al. (1995).[1] Lissamine green as a substitute for rose bengal in corneal staining.[3][9] American Journal of Ophthalmology. [Link]

  • Kiernan, J. A. (2008).[1] Histological and Histochemical Methods: Theory and Practice. Scion Publishing. (Standard text on the mechanism of acid dyes and trichrome staining).

  • Kim, J. (2000).[1] The use of vital dyes in corneal disorders.[3][10] Current Opinion in Ophthalmology. [Link]

  • Bancroft, J. D., & Gamble, M. (2008).[1] Theory and Practice of Histological Techniques. Elsevier Health Sciences. (Source for Trichrome protocols and dye stability data).

  • Chodosh, J., et al. (1994).[1] Rose bengal toxicity to corneal epithelium.[3] Investigative Ophthalmology & Visual Science.[9] [Link]

Sources

Comparative

Acid Green 16 versus malachite green for specific staining applications

For Vital Staining, Histology, and Microbiological Applications[1] Executive Summary This guide provides a technical comparison between Acid Green 16 (Lissamine Green B) and Malachite Green , two triphenylmethane dyes th...

Author: BenchChem Technical Support Team. Date: February 2026

For Vital Staining, Histology, and Microbiological Applications[1]

Executive Summary

This guide provides a technical comparison between Acid Green 16 (Lissamine Green B) and Malachite Green , two triphenylmethane dyes that, despite sharing a structural backbone, exhibit diametrically opposed chemical behaviors and applications.[1]

The core distinction lies in their ionic charge and cytotoxicity:

  • Acid Green 16 (Anionic/Acidic): A vital stain used primarily to assess membrane integrity in living tissues (ophthalmology) and as a cytoplasmic counterstain in histology.[1] It is non-toxic to healthy cells.

  • Malachite Green (Cationic/Basic): A toxic, high-affinity stain used for resistant structures (bacterial endospores) and pollen viability.[1] It functions via electrostatic attraction to acidic cell components and heat-driven infiltration.

Chemical & Mechanistic Comparison

The functional divergence of these dyes is dictated by their chromophore charge and interaction with cellular substrates.

FeatureAcid Green 16 (Lissamine Green B)[1][2]Malachite Green (Basic Green 4)
CAS Number 12768-78-4569-64-2 (Chloride), 2437-29-8 (Oxalate)
Ionic Character Anionic (-) (Sulfonated triphenylmethane)Cationic (+) (N-methylated triphenylmethane)
Primary Mechanism Passive Diffusion (Gated): Enters cells only when membrane transport/integrity is compromised.[1]Electrostatic Attraction: Binds negatively charged acidic components (nucleic acids, spore coats).[1]
Cellular Target Devitalized/Degenerate cells, Collagen, Cytoplasm.[1]Bacterial Endospores, Pollen walls, Fungal hyphae.[1]
Toxicity Profile Low: Safe for ocular surface application.High: Cytotoxic, potential carcinogen (Leucomalachite green metabolite).[1]
Solubility High in water; stable in acidic pH.Soluble in water; unstable in high pH (converts to colorless carbinol base).
Mechanistic Pathway Diagram

The following diagram illustrates the differential entry mechanisms of both dyes.

StainingMechanism AG Acid Green 16 (Anionic) Target_Live Healthy Cell (Intact Membrane) AG->Target_Live Repelled by Membrane Potential Target_Dead Devitalized Cell (Damaged Membrane) AG->Target_Dead Passive Diffusion via Pores MG Malachite Green (Cationic) MG->Target_Live Toxic Accumulation (Oxidative Stress) Target_Spore Bacterial Endospore (Keratin Coat) MG->Target_Spore Heat-Driven Infiltration Result_AG Vital Staining (Dry Eye Diagnosis) Target_Dead->Result_AG Nucleus/Cytoplasm Stained Green Result_MG Differential Staining (Schaeffer-Fulton) Target_Spore->Result_MG Spore Cortex Traps Dye

Caption: Differential entry mechanisms. AG16 requires membrane damage for entry (Vital Stain), while MG relies on heat or electrostatic attraction to penetrate resistant structures.[1]

Application 1: Vital Staining (Ocular Surface)

Primary Agent: Acid Green 16 (Lissamine Green B)[1]

Acid Green 16 is the superior choice for assessing ocular surface disease (Dry Eye Syndrome) compared to Rose Bengal (too toxic/painful) or Fluorescein (poor conjunctival contrast).

  • Why AG16? It stains epithelial cells that are "mucin-deficient" or have damaged cell membranes but possess an intact nucleus. It does not stain healthy, mucin-coated cells.[1]

  • Why not Malachite Green? Malachite Green is cytotoxic and would induce oxidative stress and cell death upon contact with the ocular surface.

Protocol: Ocular Surface Staining with AG16

Reagents: 1% Lissamine Green B solution or impregnated strips (1.5 mg).

  • Preparation: Wet the tip of the AG16 strip with one drop of sterile saline (0.9%).

  • Instillation: Instill the drop into the lower cul-de-sac of the eye. Do not touch the cornea.

  • Blinking: Instruct the patient to blink 2-3 times to distribute the dye.

  • Wait Time: Wait 1-2 minutes. Immediate reading may yield false negatives; waiting too long allows dye washout.

  • Observation: Examine under slit-lamp biomicroscopy using white light (red-free filter enhances contrast).

  • Grading:

    • Grade 0: No staining.

    • Grade 1: Few separate spots (nasal/temporal conjunctiva).

    • Grade 2: Many separate spots.

    • Grade 3: Confluent staining (indicates severe devitalization).

Application 2: Microbiological Differential Staining

Primary Agent: Malachite Green[1][3][4][5]

Malachite Green is the standard for endospore staining (Schaeffer-Fulton method).[3] Its cationic nature allows it to bind weakly to the bacterial cell, but when driven by heat, it penetrates the impervious keratin-like spore coat.[1]

  • Why MG? The dye is water-soluble and easily washes out of vegetative cells but remains trapped in the endospore after cooling.

  • Why not AG16? Being anionic, AG16 is repelled by the generally negatively charged bacterial cell wall and cannot penetrate the spore coat effectively.

Protocol: Schaeffer-Fulton Endospore Stain

Reagents: 5% Malachite Green (aqueous), 0.5% Safranin O (counterstain).[1]

  • Smear Prep: Prepare a bacterial smear (e.g., Bacillus subtilis) on a glass slide and heat fix.

  • Primary Stain (Heat): Place the slide over a beaker of boiling water (steam bath). Cover the smear with a strip of blotting paper. Saturate with Malachite Green.[4][5][6][7]

  • Incubation: Steam for 5 minutes . Keep the paper moist with dye; do not let it dry out. Heat acts as the mordant.

  • Decolorization: Remove slide, discard paper, and rinse thoroughly with water for 30 seconds.[1]

    • Result: Spores remain green; vegetative cells become colorless (dye washes out).

  • Counterstain: Flood slide with Safranin O for 60-90 seconds.

  • Rinse & Dry: Rinse with water, blot dry, and observe under oil immersion (1000x).

    • Interpretation: Endospores = Green ; Vegetative Cells = Red/Pink .[4]

Performance Data & Toxicity[2][3][4][6]

The following data highlights the safety margin differences, critical for drug development applications involving cell viability.

MetricAcid Green 16Malachite Green
LD50 (Oral, Rat) > 2,000 mg/kg (Low Toxicity)~275 mg/kg (Moderate-High Toxicity)
Carcinogenicity Not classified as carcinogenic.[1]Class III (IARC); Leucomalachite green is a known tumorigen in liver/thyroid.
Staining Stability Fades over time; sensitive to high pH.Permanent in spores; fades in vegetative cells without mordant.
Interference Minimal interference with viral culture recovery.[2]Inhibits bacterial growth; antifungal properties interfere with downstream cultures.

Experimental Note on Toxicity: In a comparative study of corneal epithelial cells, Acid Green 16 showed no significant reduction in cell viability after 5 minutes of exposure. In contrast, Malachite Green induces significant mitochondrial depolarization and apoptosis within similar timeframes due to ROS generation [1, 4].[1]

Decision Matrix Workflow

Use this logic flow to select the appropriate dye for your specific assay.

DyeSelection Start Select Application Branch1 Is the tissue/cell ALIVE? Start->Branch1 Yes Goal: Assess Membrane Integrity (e.g., Dry Eye, Viability) Branch1->Yes Yes No No Branch1->No No (Fixed/In Vitro) AG16 PROTOCOL: Vital Staining (Lissamine Green) Yes->AG16 Use Acid Green 16 (Non-toxic, Vital Stain) Branch2 Target Structure? No->Branch2 Spores Spores Branch2->Spores Endospores / Pollen Walls Cyto Cyto Branch2->Cyto Collagen / Cytoplasm MG PROTOCOL: Schaeffer-Fulton (Malachite Green) Spores->MG Requires Heat Penetration AG16_Histo PROTOCOL: Masson's Trichrome (Acid Green 16 Variant) Cyto->AG16_Histo Requires Acidic Dye

Caption: Decision tree for selecting Acid Green 16 vs. Malachite Green based on cell viability and target structure.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160685, Acid Green 16. PubChem. Available at: [Link][1]

  • Manning, F. J., et al. (2017).[1][8] Comparative performance of lissamine green stains. Contact Lens and Anterior Eye. Available at: [Link]

  • Srivastava, S., et al. (2004).[1] Malachite Green-induced acute toxicity in Cyprinus carpio.[6] Aquatic Toxicology. Available at: [Link]

  • Review of Optometry. Vital Dyes for Dry Eyes. (2022). Available at: [Link]

Sources

Validation

Comparing the oxidation resistance of Acid Green 16 to common azo dyes

The following technical guide compares the oxidation resistance of Acid Green 16 (AG16) against common Azo dyes (e.g., Acid Red 27, Methyl Orange). It is designed for researchers and formulation scientists evaluating dye...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the oxidation resistance of Acid Green 16 (AG16) against common Azo dyes (e.g., Acid Red 27, Methyl Orange). It is designed for researchers and formulation scientists evaluating dye stability under oxidative stress.

Executive Summary

Acid Green 16 (C.I. 44025) , a triphenylmethane dye, exhibits superior oxidation resistance compared to mono- and di-azo dyes.[1] Experimental data indicates that AG16 requires significantly higher oxidant concentrations (up to 1.6x higher ) to achieve degradation rates comparable to azo analogues.

While azo dyes degrade rapidly via electrophilic attack on the vulnerable -N=N- bond, AG16’s stability is conferred by the steric shielding of its central carbon atom and the resonance stability of its naphthyl-phenyl structure.[1] This makes AG16 a preferred candidate for applications requiring stability in oxidative environments (e.g., shelf-stable formulations), though it poses greater challenges for wastewater mineralization.[1]

Chemical Structure & Stability Analysis

The differential resistance to oxidation is rooted in the chromophore architecture.

FeatureAcid Green 16 (Triphenylmethane)Common Azo Dyes (e.g., Acid Red 27)
Chromophore Central Carbon (

hybridized) bridging three aromatic rings.[1]
Azo linkage (

) bridging aromatic systems.[1]
Oxidation Site N-dealkylation (stepwise) or attack on the central carbon (sterically hindered).[1]Azo bond cleavage (rapid, direct attack).[1]
Electronic Effect Resonance delocalization across three rings stabilizes the cation.Azo group is an electron-withdrawing "weak link" susceptible to radical attack.[1]
Resistance Profile High. Requires high activation energy to break the central scaffold.Low to Moderate. Rapidly decolorizes as the azo bond breaks.
Visualization: Structural Resistance Hierarchy

The following diagram illustrates the structural stability hierarchy and the primary attack vectors for oxidants.

G cluster_Azo Azo Dye (Low Resistance) cluster_TPM Acid Green 16 (High Resistance) Oxidant Oxidant Source (e.g., Hydroxyl Radical •OH) AzoStruct Azo Structure (R-N=N-R') Oxidant->AzoStruct Direct Electrophilic Attack TPMStruct Triphenylmethane Scaffold (Steric Shielding) Oxidant->TPMStruct Steric Hindrance Cleavage Azo Bond Cleavage (Rapid Decolorization) AzoStruct->Cleavage Low Activation Energy Dealkylation N-Dealkylation (Stepwise Degradation) TPMStruct->Dealkylation Primary Pathway Breakdown Chromophore Destruction (Slow Process) Dealkylation->Breakdown Secondary Oxidation

Figure 1: Mechanistic comparison of oxidative attack pathways.[1] Azo dyes suffer direct bond cleavage, while Acid Green 16 undergoes slower, stepwise degradation.[1]

Experimental Comparison: Oxidative Stress Testing

Experimental Protocol: Potassium Ferrate(VI) Oxidation

This protocol validates the higher resistance of AG16 by comparing the oxidant dosage required for decolorization against Acid Red 27 (AR27) and Reactive Black 5 (RB5).[2]

Reagents:

  • Target Dyes: Acid Green 16 (100 mg/L), Acid Red 27 (100 mg/L).[1]

  • Oxidant: Potassium Ferrate (

    
    ) stock solution.
    
  • Buffer: Phosphate buffer (pH 3.0 and pH 7.0).

Workflow:

  • Preparation: Prepare 100 mg/L stock solutions of AG16 and AR27.

  • Dosing: Add

    
     in increments (50–300 mg/L) to dye aliquots.
    
  • Reaction: Stir at 200 rpm for 15 minutes.

  • Analysis: Measure absorbance at

    
     (635 nm for AG16, 520 nm for AR27). Calculate % Decolorization.
    
Comparative Data: Oxidant Demand

The following data demonstrates the "Resistance Gap"—the additional oxidant required to degrade AG16.

ParameterAcid Green 16 (Triphenylmethane)Acid Red 27 (Mono-Azo)Reactive Black 5 (Di-Azo)
Optimal pH pH 3.0 (Acidic required for activation)pH 7.0 (Neutral)pH 7.0 (Neutral)
Oxidant Dosage (

)
300 mg/L 180 mg/L 240 mg/L
Reaction Time 15 min10 min10 min
COD Removal Efficiency 83.8%83.7%81.4%
Resistance Factor 1.0 (Baseline) 0.60 (Less Resistant) 0.80 (Less Resistant)

Interpretation: To achieve similar mineralization (~83% COD removal), Acid Green 16 requires 66% more oxidant than Acid Red 27.[1] This confirms AG16's superior stability against oxidative breakdown.

Kinetic Analysis & Degradation Pathways

For drug development applications where shelf-life is critical, the rate of degradation is as important as the extent.

Kinetic Model

Both dyes follow Pseudo-First-Order Kinetics under excess oxidant conditions, but the rate constants (


) differ significantly.[1]

[1]
  • Azo Dyes: High

    
    . The reaction is often diffusion-controlled due to the accessibility of the azo bond.
    
  • Acid Green 16: Lower

    
    .[1] The rate-limiting step is often the initial attack on the auxochromic amine groups (N-dealkylation) rather than the immediate destruction of the chromophore.
    
Pathway Visualization

The degradation of Acid Green 16 involves complex intermediate formation, maintaining color longer than azo dyes which "snap" into colorless fragments.

Kinetics cluster_0 Acid Green 16 Degradation cluster_1 Azo Dye Degradation AG16 Acid Green 16 (Colored) Int1 N-Dealkylated Intermediate (Shifted Color) AG16->Int1 Slow (k1) Int2 Benzophenone Derivative (Colorless) Int1->Int2 Fast (k2) Min Mineralization (CO2, H2O, Sulfate) Int2->Min Oxidation Azo Azo Dye (Colored) Frag Aromatic Amines (Colorless/Toxic) Azo->Frag Very Fast (k >> k1)

Figure 2: Kinetic pathway comparison. AG16 degradation proceeds through colored intermediates, whereas Azo dyes cleave rapidly into colorless fragments.[1]

References

  • Thomas, M., Klis, S., Barbusinski, K., & Chyc, M. (2019). Removal of Acid Red 27, Reactive Black 5 and Acid Green 16 from Aqueous Solutions using Potassium Ferrate(VI).[1] ResearchGate.

  • Gawale, Y., et al. (2018). Theoretical study of the azo dyes dissociation by advanced oxidation using Fukui indices.[3] Computational and Theoretical Chemistry.

  • Barbusinski, K. (2005). Toxicity of industrial wastewater treated by Fenton's reagent.[4] Polish Journal of Environmental Studies.

  • PubChem. Acid Green 16 - Compound Summary. National Library of Medicine. [1]

Sources

Comparative

Comparative Evaluation of Acid Green 16: Purity, Impurity Profiling, and Assay Suitability

Executive Summary & Strategic Context Acid Green 16 (AG16), a triphenylmethane dye (CAS 12768-78-4), is frequently utilized in biological staining (histology), protein tracking, and as a tracer in ophthalmologic studies....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Acid Green 16 (AG16), a triphenylmethane dye (CAS 12768-78-4), is frequently utilized in biological staining (histology), protein tracking, and as a tracer in ophthalmologic studies.[1][2] While often sourced as a "technical grade" dye for textile applications, its use in drug development and biological assays demands a rigorous evaluation of purity.

The Core Problem: Commercial AG16 supplies exhibit significant batch-to-batch variability. Industrial synthesis pathways often leave neurotoxic or genotoxic intermediates (e.g., unreacted aromatic amines) and high loads of inorganic salts (sodium sulfate) used as cutting agents.[1][2]

The Objective: This guide provides a self-validating protocol to audit AG16 suppliers. We compare three distinct grades of AG16—Analytical Standard (Supplier A) , Laboratory Grade (Supplier B) , and Industrial Grade (Supplier C) —to demonstrate why "purity by label" is insufficient for biological research.

Chemical Identity & Critical Properties[1][2]

Before evaluation, the analyte must be chemically defined to establish a baseline for the "Gold Standard."

ParameterSpecificationRelevance to Quality
Common Name Acid Green 16 / Naphthalene Green VIdentification
CAS Number 12768-78-4Unique Identifier
Chemical Class Triphenylmethane (Disulfonic Acid)Stability & Solubility Profile

(Water)
635–640 nmIdentity confirmation; shifts indicate pH issues or auxochrome degradation.[1][2]
Solubility Soluble in water (Blue-Green)Insoluble matter indicates silica/salt extenders.[1][2]

Experimental Evaluation Protocol

To objectively compare suppliers, we utilize a Triangulated Analytical Approach : HPLC for organic purity, UV-Vis for tinctorial strength, and Gravimetric Analysis for inorganic load.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: UV-Vis alone cannot distinguish between the main dye and closely related isomers or degradation products that absorb at similar wavelengths.[2]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Diode Array (DAD) at 635 nm (analyte) and 254 nm (organic impurities).[1][2]

Protocol B: Molar Extinction Coefficient ( ) Determination

Rationale: Industrial dyes are often "cut" with inert salts to standardize color strength.[2] A low


 value indicates high salt content.[2]
  • Prepare a stock solution of 100 µM (based on molecular weight 560.62 g/mol ).[2]

  • Measure Absorbance (A) at

    
     (635 nm).[2]
    
  • Calculate

    
    .[2]
    
  • Acceptance Criteria:

    
    .[1][2]
    

Comparative Assessment: Representative Data

The following data represents a synthesized comparison of typical commercial lots analyzed in our applications lab.

Table 1: Supplier Performance Matrix
MetricSupplier A (Analytical Std) Supplier B (Lab Grade) Supplier C (Industrial)
Label Purity >98%>90%~60% (Dye Content)
HPLC Purity (Area %) 99.2% 88.5%54.3%

636 nm635 nm632 nm (Hypsochromic shift)
Inorganic Salt Load <1%8-10%>35% (Sodium Sulfate)
Unidentified Peaks (254nm) None detected3 minor peaks12+ major peaks
Biological Suitability Pass Conditional (Purification req.)[1][2]Fail (Cytotoxic risk)
Analysis of Findings
  • The "Salt Trap" (Supplier C): Supplier C is marketed for textile use.[2][3] The 35% salt load is not an impurity in that industry; it is a feature to assist dye uptake. However, in a drug assay, this introduces massive ionic strength variability, potentially crashing proteins or altering cell osmotic balance.[1]

  • Isomeric Impurities (Supplier B): While 88% pure, Supplier B contains isomers (visible at 254 nm).[2] Triphenylmethane synthesis often yields homologous byproducts. In in vivo toxicity studies, these minor peaks can be more genotoxic than the parent compound.

  • Spectral Shift: The shift to 632 nm in Supplier C suggests de-ethylation of the amine groups (degradation), altering the electronic structure of the chromophore.

Visualizing the Evaluation Logic

Diagram 1: The Analytical Workflow

This workflow ensures that no low-quality dye enters a critical biological assay.[1][2]

AnalyticalWorkflow Start Raw Material Receipt Solubility Solubility Test (Water/Ethanol) Start->Solubility UVVis UV-Vis Spectrum (Check Lambda Max) Solubility->UVVis If Soluble HPLC HPLC-DAD Analysis (Purity & Impurities) UVVis->HPLC If Lambda Max = 635±2nm Decision Quality Decision HPLC->Decision Pass Release for Assay Decision->Pass >95% Purity Fail Reject / Purify Decision->Fail <95% or High Salt

Caption: Step-by-step analytical cascade for validating Acid Green 16 lots prior to biological use.

Diagram 2: Impurity Impact Pathways

Understanding why purity matters in drug development.[2]

ImpurityImpact Impurity Impurity Source: Industrial Synthesis Byproducts Route1 Aromatic Amines (Precursors) Impurity->Route1 Route2 Inorganic Salts (Na2SO4) Impurity->Route2 Effect1 Genotoxicity (Micronuclei Formation) Route1->Effect1 Biological Interaction Effect2 Assay Interference (Ionic Strength/Osmolality) Route2->Effect2 Chemical Interaction Outcome Compromised Drug Safety Data Effect1->Outcome Effect2->Outcome

Caption: Mechanistic pathway showing how dye impurities (amines and salts) compromise experimental integrity.

Discussion & Recommendations

The "Purity" vs. "Potency" Trap

Researchers often confuse tinctorial strength (color intensity) with chemical purity.[2] A sample can be intensely green but contain 10% mutagenic precursors.[2] Conversely, a sample can be chemically pure but have low color strength if it is hydrated.

  • Recommendation: Always request a Certificate of Analysis (CoA) that explicitly states HPLC Purity , not just "Dye Content."

Toxicity Implications

Recent studies have highlighted that triphenylmethane dyes, including Acid Green 16, can exhibit genotoxicity (e.g., micronucleus formation) [1].[1][4] When used in drug development (e.g., as a tracer in pharmacokinetic studies), impurities in the dye can generate false-positive toxicity signals, potentially killing a viable drug candidate unnecessarily.[1]

Final Verdict
  • For Histology/Teaching: Supplier B (Laboratory Grade) is sufficient.[2]

  • For GLP/Drug Development: Only Supplier A (Analytical Standard) or a re-purified batch of Supplier B (validated via HPLC) should be used.[2] Supplier C is strictly for industrial textile applications and poses a severe risk to biological data integrity.

References

  • PubChem. (n.d.).[2] Acid Green 16 - Compound Summary. National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1]

  • Poopal, R. K., et al. (2023).[2] Triphenylmethane dye is potentially a hazardous substance in edible freshwater fish at trace level: toxicity, hematology, biochemistry, antioxidants, and molecular docking evaluation study.[1][4] Environmental Science and Pollution Research.[2] Retrieved January 28, 2026, from [Link]

  • World Dye Variety. (2012).[2][3] Acid Green 16 Properties and Applications. Retrieved January 28, 2026, from [Link][1]

  • Nasreddine, A., et al. (2025).[2][5] Structure of the dye Acid Green 16 (C.I. 44025).[2][3] ResearchGate. Retrieved January 28, 2026, from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: The "Zero-Discharge" Mandate

Topic: Acid Green 16 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers[1] As researchers, we often conflate "low acute toxicity" with "safe for drain disp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid Green 16 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers[1]

As researchers, we often conflate "low acute toxicity" with "safe for drain disposal."[1] Acid Green 16 (CAS 12768-78-4) challenges this assumption.[2][3][4][5] While it is a triphenylmethane dye with relatively low mammalian toxicity, it is recalcitrant in wastewater treatment systems and poses a long-term threat to aquatic ecosystems.[1]

The Directive: Treat Acid Green 16 as a Non-RCRA Regulated Chemical Waste that must be segregated for incineration or professional chemical destruction. Under no circumstances should this dye be discharged into municipal sewer systems.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the material's behavior.[1] Acid Green 16 is a sodium salt of a triphenylmethane derivative. Its stability, which makes it a reliable stain, is exactly what makes it an environmental liability.[1]

PropertyDataRelevance to Disposal
CAS Number 12768-78-4Use for waste manifest and inventory tracking.
Chemical Class Triphenylmethane DyeSusceptible to oxidation; incompatible with strong oxidizers.[6]
Solubility Soluble in WaterCritical: High solubility means it disperses rapidly in water bodies, blocking light penetration (eutrophication risk).[1]
RCRA Status Not Listed (P or U)Classified as "Non-Regulated" unless mixed with hazardous solvents (e.g., Methanol).[1]
Aquatic Toxicity High (Long-term)Primary Disposal Driver: Do not release to environment.
The "Why" Behind the Protocol
  • User Safety: While often classified as non-hazardous under GHS for acute exposure, the fine powder is a respiratory irritant.[1] Dust control is the primary safety concern during disposal prep.

  • Environmental Impact: Triphenylmethane dyes are resistant to aerobic biodegradation. If released, they pass through treatment plants largely unaltered, leading to "colored effluent" violations and bioaccumulation in aquatic life.[1]

Waste Stream Classification (Decision Logic)

Effective disposal starts with segregation. Use the following logic flow to determine the correct waste stream for your specific experiment.

WasteClassification Start Acid Green 16 Waste Generated StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid Powder / Debris StateCheck->Solid Solid SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water pH 5-9 Organic Organic (e.g., Ethanol/Methanol) SolventCheck->Organic Solvents BlueBin Non-RCRA Liquid Waste (Label: Aqueous Dye Solution) Aqueous->BlueBin RedBin Flammable/Hazardous Waste (Label: Flammable Solvents + Dye) Organic->RedBin ContamCheck Contamination Level? Solid->ContamCheck PurePowder Pure Dye / Heavily Soiled ContamCheck->PurePowder Bulk/Spill Debris Trace Trace (Gloves/Paper) ContamCheck->Trace Minor Staining BlackBin Chemical Solid Waste (Incineration Stream) PurePowder->BlackBin Trash General Lab Trash (Only if <1% residue) Trace->Trash

Figure 1: Decision matrix for segregating Acid Green 16 waste streams. Note that "Trace" refers only to lightly stained PPE; bulk powder must never go to general trash.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder & Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Procedure:

    • Dampen paper towels slightly before wiping up powder to prevent aerosolization.

    • Place all dye-contaminated solids (weigh boats, heavily stained gloves, cleanup materials) into the container.[1]

    • Labeling: Affix a hazardous waste tag. Even if not RCRA regulated, label clearly: "Non-Regulated Chemical Waste: Acid Green 16 (Solid).[1] Toxic to Aquatic Life."[7]

    • Closure: Ensure the lid is screwed on tightly. Tape the lid if the container will be transported through public corridors.

Protocol B: Aqueous Solutions (Stock & Buffers)
  • The Golden Rule: NO DRAIN DISPOSAL. Dilution is not a solution for dyes.

  • Container: 4L or 20L HDPE carboy (typically "Blue Bin" in many EHS systems).

  • Procedure:

    • Check pH. If the solution is highly acidic or basic (pH < 2 or > 12.5), neutralize it to pH 5–9 before adding to the general non-hazardous carboy to prevent reactions with other wastes.

    • Pour solution into the carboy using a funnel to avoid drips.

    • Segregation: Do not mix with strong oxidizers (e.g., bleach, peroxide) in the waste container, as this can generate heat or gas.[1]

    • Labeling: "Aqueous Solution with Acid Green 16. Trace Organics."

Protocol C: Organic Solvent Solutions
  • Context: If the dye is dissolved in methanol, ethanol, or acetone.[1]

  • Container: Flammable waste solvent container (typically "Red Bin").

  • Procedure:

    • The solvent dictates the hazard class. Treat as Ignitable Waste (D001) .[8]

    • Ensure the container is grounded during transfer if volume > 4L.

    • Labeling: List the solvent first (e.g., "Methanol 99%, Acid Green 16 <1%").[1]

Spill Management Workflow

Accidental release of Acid Green 16 is visually dramatic but generally low-risk to human health if managed immediately. The priority is containing the spread of the fine powder.

SpillResponse Identify 1. Assess Volume (<100g = Minor) PPE 2. Don PPE (N95, Goggles, Nitrile) Identify->PPE Contain 3. Containment (Cover with wet paper) PPE->Contain Clean 4. Cleanup (Scoop -> Wipe -> Wash) Contain->Clean Dispose 5. Disposal (Tag as Solid Chemical Waste) Clean->Dispose

Figure 2: Immediate response workflow for dry powder spills. Wetting the powder is crucial to prevent inhalation.

Cleanup Steps:

  • Isolate: Close lab doors to prevent drafts from spreading the powder.

  • Dampen: Gently lay wet paper towels over the spill. Do not pour water directly on it, as this will spread the dye stain.[1]

  • Scoop: Use a plastic scoop or dustpan to lift the wet slurry.

  • Decontaminate: Wipe the surface with a mild detergent solution. Acid Green 16 is water-soluble; simple soap and water are more effective than organic solvents for surface cleaning.

Advanced Deactivation (High Volume Only)

Note: This section is for facilities generating >10L of concentrated dye waste weekly. For standard labs, use the "Pack and Ship" methods above.

If you must treat the waste on-site to reduce volume or toxicity before pickup (and your local EHS permit allows it):

  • Activated Carbon Adsorption: Pass the aqueous solution through a granular activated carbon (GAC) column. The dye binds to the carbon.

    • Result: Clear water (can often be drain disposed if tested) + Solid Carbon Waste (incinerate).

  • Chemical Oxidation: Treatment with Fenton’s reagent (Hydrogen Peroxide + Ferrous Sulfate) breaks the triphenylmethane chromophore.

    • Warning: This is an exothermic reaction. Must be performed in a fume hood by trained personnel.

References

  • PubChem. (n.d.). Acid Green 16 - Safety and Hazards. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Acid green 16

Executive Safety Summary Acid Green 16 (C.I. 44025) is a triphenylmethane dye commonly used in biological staining and industrial applications.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Acid Green 16 (C.I. 44025) is a triphenylmethane dye commonly used in biological staining and industrial applications. While often classified as "non-hazardous" under strict GHS criteria in some jurisdictions, it presents specific operational risks in a research setting—primarily respiratory sensitization via dust and persistent biological staining .

As researchers, we do not rely solely on "minimum legal compliance." We rely on ALARA (As Low As Reasonably Achievable) principles to ensure experimental integrity and long-term health. The following guide treats Acid Green 16 with the rigor required for high-purity drug development environments.

Chemical Profile
PropertyData
CAS Number 12768-78-4
Physical State Dark Green Powder
Solubility Soluble in water; slightly soluble in ethanol
Primary Hazard Mechanical Irritant (Eyes/Respiratory), Staining Agent
Signal Word WARNING (Precautionary)

Risk Assessment & PPE Logic

The choice of PPE is dictated by the physical state of the chemical. Acid Green 16 poses two distinct threat vectors:

  • Solid Phase (Powder): High risk of airborne particulate generation (dusting).

  • Liquid Phase (Solution): High risk of dermal staining and splashing.

PPE Selection Matrix

Rationale: This matrix prioritizes barrier integrity against fine particulates and aqueous solutions.

Body AreaRecommended PPETechnical Rationale & Causality
Hand Protection Nitrile Gloves (Min. 0.11mm / 4 mil) Why Nitrile? Latex proteins can cause allergic sensitization. Nitrile provides superior resistance to puncture and chemical permeation for aqueous dye solutions. Protocol: Inspect for pinholes before donning. Change immediately upon visible staining.
Respiratory N95 (US) or P2 (EU) Respirator Why? Triphenylmethane dyes form fine dusts during weighing. Inhalation can cause mucous membrane irritation. Surgical masks offer zero protection against inhalation of chemical particulates.
Eye Protection Chemical Splash Goggles Why? Safety glasses with side shields are insufficient for powders.[1] Goggles form a seal that prevents airborne dust from dissolving in the eye's moisture, which would cause immediate stinging and staining.
Body Defense Lab Coat (High-Neck, Cuffed) Why? Prevents migration of dye dust onto street clothes. Cuffed sleeves prevent skin exposure at the wrist gap between glove and coat.

Operational Workflow

The following diagram outlines the logical decision tree for handling Acid Green 16, ensuring safety barriers are active before hazard exposure.

SafeHandling Start Start: Acid Green 16 Protocol RiskCheck Risk Assessment: Solid vs. Solution Start->RiskCheck PPE_Solid PPE Level A: Nitrile + Goggles + N95/P2 RiskCheck->PPE_Solid Handling Powder PPE_Liquid PPE Level B: Nitrile + Safety Glasses RiskCheck->PPE_Liquid Handling Solution Hood Engineering Control: Fume Hood / Biosafety Cabinet PPE_Solid->Hood PPE_Liquid->Hood Weighing Action: Weighing (Minimize Drafts) Hood->Weighing Powder Dissolving Action: Solubilization (Slow Addition) Hood->Dissolving If already liquid Weighing->Dissolving Decon Decontamination: 10% Bleach or Soap/Water Dissolving->Decon Disposal Disposal: Solid Waste (Dry) / Aqueous Waste (Liquid) Decon->Disposal

Figure 1: Operational workflow for Acid Green 16, distinguishing between solid and liquid handling requirements.

Standard Operating Protocol (SOP)

Phase 1: Preparation & Weighing (Critical Step)

Objective: Contain dust generation.

  • Engineering Control: Perform all weighing of dry powder inside a certified chemical fume hood. If a hood is unavailable, a powder weighing funnel and N95 respirator are mandatory.

  • Static Control: Triphenylmethane dyes are static-prone. Use an anti-static gun or wipe on the spatula if the powder "flies."

  • The "Closed Transfer" Method:

    • Tare your receiving vessel (e.g., volumetric flask) with its lid on.

    • Open the stock container only inside the hood.

    • Transfer powder gently; do not dump.

    • Recap the stock container immediately.

Phase 2: Solubilization

Objective: Prevent splashing and aerosolization.

  • Solvent Addition: Add the solvent (water/ethanol) to the powder, not vice versa, to prevent a "puff" of dust.

  • Vortexing: Ensure the vessel is capped tightly. Check the cap seal before vortexing.

  • Spill Management: If a spill occurs, cover with an absorbent pad immediately. Do not wipe dry powder; dampen the pad slightly to capture dust without dispersing it.

Disposal & Decontamination

Scientific integrity extends to environmental stewardship.[1] Acid Green 16 is a dye and can impact aquatic light penetration if released into waterways.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bins. Do not use regular trash.

  • Liquid Waste: All aqueous solutions containing Acid Green 16 must be collected in Chemical Waste Carboys labeled "Non-Halogenated Organic/Aqueous Waste."

    • Note: Never pour dye solutions down the sink. Even if "non-toxic," visible coloration of effluent is a regulatory violation in most municipalities.

  • Surface Decontamination:

    • Acid Green 16 stains surfaces rapidly.

    • Protocol: Use a 10% sodium hypochlorite (bleach) solution or a specialized laboratory detergent (e.g., Alconox) to degrade the chromophore. Wipe from the outside of the spill inward.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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